2,3,4-Pyridinetricarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
632-95-1 |
|---|---|
Molecular Formula |
C8H5NO6 |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
pyridine-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-2-9-5(8(14)15)4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
VOTYOVOSRFKUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2,3,4-Pyridinetricarboxylic Acid: A Technical Monograph
The following technical guide details the chemical identity, synthesis, biological applications, and material science potential of 2,3,4-Pyridinetricarboxylic acid.
Executive Summary
2,3,4-Pyridinetricarboxylic acid (CAS 632-95-1 ) is a heterocyclic tricarboxylic acid structurally defined by a pyridine ring substituted with carboxyl groups at the 2, 3, and 4 positions. While less ubiquitous than its dicarboxylic analogs (such as quinolinic or cinchomeronic acid), it serves as a critical intermediate in the synthesis of fused heterocyclic systems and a versatile ligand in the design of Metal-Organic Frameworks (MOFs). Its structural rigidity and high oxygen content make it a potent chelator for transition metals and a solubility enhancer in pharmaceutical formulations.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Detail |
| CAS Registry Number | 632-95-1 |
| IUPAC Name | Pyridine-2,3,4-tricarboxylic acid |
| Synonyms | 4-Carboxyquinolinic acid (informal); 2,3,4-PTCA |
| Molecular Formula | C₈H₅NO₆ |
| Molecular Weight | 211.13 g/mol |
| SMILES | OC(=O)c1c(C(O)=O)c(C(O)=O)ccn1 |
| InChI Key | CHGYKYXGIWNSCD-UHFFFAOYSA-N (Isomer specific) |
Physical Properties[2]
-
Appearance: White to off-white crystalline powder.
-
Solubility:
-
Water:[1] Sparingly soluble in cold water; solubility increases significantly in hot water.
-
Organic Solvents: Soluble in DMSO, DMF; insoluble in non-polar solvents (hexane, ether).
-
pH Dependence: Highly soluble in alkaline aqueous solutions (pH > 7) due to deprotonation of carboxyl groups.
-
-
Acidity (pKa):
-
As a tricarboxylic acid, it exhibits three dissociation constants. While specific experimental values for the 2,3,4-isomer are rare in open literature, they follow the trend of pyridine polycarboxylic acids:
-
pKa₁: ~1.5 – 2.0 (Strongly acidic due to the 2-COOH / N-interaction)
-
pKa₂: ~3.5 – 4.0
-
pKa₃: ~5.5 – 6.0
-
-
Synthesis & Manufacturing Protocols
The synthesis of 2,3,4-pyridinetricarboxylic acid relies on the oxidative cleavage of fused bicyclic precursors. The most robust route involves the oxidation of Lepidine (4-methylquinoline) or Cinchoninic acid (quinoline-4-carboxylic acid).
Synthetic Pathway (Oxidative Cleavage)
The reaction exploits the susceptibility of the electron-rich benzene ring in quinoline derivatives to oxidative degradation, while the electron-deficient pyridine ring remains intact.
Reaction Scheme (DOT Diagram)
Figure 1: Oxidative pathway from Lepidine to 2,3,4-Pyridinetricarboxylic Acid.[2]
Detailed Experimental Protocol
Precursor: Cinchoninic Acid (Quinoline-4-carboxylic acid) Reagent: Potassium Permanganate (KMnO₄)
-
Dissolution: Dissolve 0.1 mol of Cinchoninic acid in 500 mL of aqueous KOH (10% w/v). The solution should be alkaline (pH > 10).
-
Oxidation: Heat the solution to 60–70°C. Slowly add finely powdered KMnO₄ (approx. 0.6–0.8 mol) in small portions over 2 hours.
-
Note: The purple color of permanganate should disappear as MnO₂ (brown precipitate) forms.
-
Control: Maintain temperature < 80°C to prevent decarboxylation of the product (which would yield cinchomeronic acid).
-
-
Reflux: After addition, reflux gently for 4–6 hours to ensure complete oxidation of the benzene ring.
-
Work-up:
-
Filter the hot solution to remove MnO₂. Wash the filter cake with hot water.
-
Combine filtrate and washings.
-
Concentrate the filtrate by rotary evaporation to ~100 mL.
-
-
Isolation: Cool to 0–5°C and acidify slowly with concentrated HCl to pH ~1.5.
-
Crystallization: The tricarboxylic acid will precipitate as a white solid. Recrystallize from hot water or dilute ethanol for high purity.
Biological & Pharmaceutical Relevance[1][4][7][9][10][11]
Enzyme Inhibition & Neuroactivity
2,3,4-Pyridinetricarboxylic acid is structurally analogous to Quinolinic acid (2,3-pyridinedicarboxylic acid), a known endogenous NMDA receptor agonist and neurotoxin.
-
Mechanism: The presence of the additional carboxyl group at position 4 alters the steric and electronic profile, potentially acting as a competitive inhibitor for enzymes that process quinolinic acid or glutamate.
-
Target: It is investigated as an inhibitor of Phosphoribosyl pyrophosphate synthetase and enzymes in the kynurenine pathway, which are critical in NAD+ biosynthesis and neurodegenerative disease progression.
Solubility Enhancement in Drug Delivery
Recent patent literature identifies 2,3,4-pyridinetricarboxylic acid as a solubility enhancer for glycosidic compounds (e.g., Steviol glycosides).
-
Action: The molecule disrupts intermolecular hydrogen bonding networks in poorly soluble compounds or forms soluble co-crystals/salts via its multiple carboxylic acid moieties.
Materials Science: Metal-Organic Frameworks (MOFs)
The compound is a high-value ligand for coordination chemistry due to its "hard" oxygen donors and rigid aromatic backbone.
Coordination Modes
The 2,3,4-substitution pattern allows for unique connectivity not possible with 2,4-, 2,5-, or 2,6-isomers.
-
Chelation: The N-atom and 2-COOH group can form stable 5-membered chelate rings with metals (Cu, Zn, Ni).
-
Bridging: The 3- and 4-COOH groups are sterically adjacent but can rotate to bridge multiple metal centers, facilitating the formation of 3D porous networks.
MOF Construction Logic (DOT Diagram)
Figure 2: Assembly logic for 2,3,4-PTCA based Metal-Organic Frameworks.
Analytical Characterization
To validate the synthesis of 2,3,4-pyridinetricarboxylic acid, the following spectral data should be obtained:
| Method | Expected Signal / Characteristic |
| ¹H NMR (D₂O/NaOD) | Two aromatic protons in the pyridine ring (positions 5 and 6). δ |
| IR Spectroscopy | Broad O-H stretch (2500–3300 cm⁻¹); Strong C=O stretch (1680–1720 cm⁻¹); C=N pyridine stretch (~1600 cm⁻¹). |
| Mass Spectrometry | ESI-MS (Negative Mode): m/z 210 [M-H]⁻ . |
| Melting Point | Decarboxylates upon melting. ~185–190°C (converts to cinchomeronic acid).[3] |
References
-
Chemical Identity: 2,3,4-Pyridinetricarboxylic acid. CAS Common Chemistry.[2] American Chemical Society. [Link]
-
Synthesis Precursors: Cinchoninic acid (Quinoline-4-carboxylic acid). PubChem Compound Summary. National Center for Biotechnology Information. [Link][2]
- Decarboxylation & Stability:Pyridine and Its Derivatives, Part 3. The Chemistry of Heterocyclic Compounds.
- Solubility Applications:Steviol glycoside solubility enhancers.
Sources
Section 1: Core Molecular Attributes and Physicochemical Properties
An In-Depth Technical Guide to the Molecular Structure of 2,3,4-Pyridinetricarboxylic Acid
This guide provides a comprehensive technical overview of 2,3,4-pyridinetricarboxylic acid, a molecule of significant interest for researchers, medicinal chemists, and materials scientists. While its isomers are well-documented, this specific arrangement of carboxyl groups on the pyridine scaffold presents unique electronic and steric properties. This document delves into its structural elucidation through a predictive spectroscopic analysis, outlines a robust synthetic strategy, and explores its potential applications, particularly in drug development and coordination chemistry.
2,3,4-Pyridinetricarboxylic acid belongs to a family of pyridinetricarboxylic acids, all sharing the same molecular formula but differing in the substitution pattern of the carboxyl groups.[1] This specific isomer, with CAS Number 632-95-1, possesses a unique juxtaposition of three acidic functional groups on adjacent carbons of the pyridine ring, which profoundly influences its chemical behavior, including its acidity, chelation properties, and potential for intramolecular interactions.[2]
The physical and chemical properties of this compound are critical for its handling, purification, and application. The data, summarized in Table 1, provides a foundational understanding for any experimental work.
Table 1: Physicochemical Properties of 2,3,4-Pyridinetricarboxylic Acid
| Property | Value | Source(s) |
| IUPAC Name | Pyridine-2,3,4-tricarboxylic acid | [2] |
| CAS Number | 632-95-1 | [1] |
| Molecular Formula | C₈H₅NO₆ | [1][2] |
| Molecular Weight | 211.13 g/mol | [1][2] |
| Appearance | Predicted to be a white to off-white crystalline solid | Inferred from related isomers |
| Melting Point | 250 °C | [2] |
| Solubility | Predicted to be soluble in water and polar organic solvents like DMSO and DMF | Inferred from related isomers |
| SMILES | OC(=O)c1ccnc(C(O)=O)c1C(O)=O | [2] |
| InChIKey | VOTYOVOSRFKUSM-UHFFFAOYSA-N | [2] |
Section 2: Molecular Structure and Spectroscopic Elucidation
Direct experimental spectroscopic data for 2,3,4-pyridinetricarboxylic acid is not widely available in the public domain. Therefore, this section presents a predictive analysis based on first principles of spectroscopy and data from structurally similar compounds, such as 2,3- and 2,4-pyridinedicarboxylic acids. This approach provides a robust framework for researchers to identify and characterize the molecule upon synthesis.
Predicted ¹H and ¹³C NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The pyridine ring of 2,3,4-pyridinetricarboxylic acid contains two aromatic protons.
-
H-5: This proton is expected to appear as a doublet, coupled to H-6. Due to the electron-withdrawing effects of the adjacent carboxyl group at C-4 and the nitrogen atom, it will be shifted downfield.
-
H-6: This proton, adjacent to the nitrogen atom, will be the most deshielded proton and is expected to appear as a doublet, coupled to H-5.
-
Carboxylic Protons (-COOH): The three acidic protons of the carboxyl groups will likely appear as a very broad singlet at a significantly downfield chemical shift (>12 ppm), often exchanging with trace water in the solvent.
¹³C NMR Spectroscopy: The molecule has eight distinct carbon atoms.
-
Carboxylic Carbons (C=O): The three carboxyl carbons are expected to resonate in the typical downfield region for carboxylic acids (approx. 165-175 ppm).
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbons bearing the carboxyl groups (C-2, C-3, C-4) will be significantly deshielded. C-2 and C-6, being adjacent to the electronegative nitrogen atom, will also be shifted downfield compared to C-5.[3]
Table 2: Predicted NMR Data for 2,3,4-Pyridinetricarboxylic Acid (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| H-5 | ~8.0-8.3 (d) | ~128-132 | Influenced by adjacent -COOH and ring nitrogen. |
| H-6 | ~8.8-9.1 (d) | ~150-154 | Strongly deshielded by adjacent nitrogen. |
| -COOH | >12 (br s, 3H) | - | Highly acidic protons. |
| C-2 | - | ~148-152 | Adjacent to nitrogen and -COOH group. |
| C-3 | - | ~138-142 | Bears a -COOH group. |
| C-4 | - | ~145-149 | Bears a -COOH group. |
| C-5 | - | ~128-132 | Aromatic CH. |
| C-6 | - | ~150-154 | Adjacent to nitrogen. |
| C=O (x3) | - | ~165-170 | Carboxylic acid carbons. |
Predicted Infrared (IR) Spectral Analysis
Infrared (IR) spectroscopy is ideal for identifying functional groups. The spectrum of 2,3,4-pyridinetricarboxylic acid is expected to be dominated by absorptions from the O-H and C=O bonds of the carboxyl groups and the C=C/C=N bonds of the aromatic ring.
-
O-H Stretch: A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid.[4]
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid groups. The conjugation with the pyridine ring may slightly lower this frequency.
-
C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic pyridine ring.[4]
-
C-O Stretch & O-H Bend: Bands in the fingerprint region (1300-1200 cm⁻¹ and ~920 cm⁻¹) corresponding to C-O stretching and out-of-plane O-H bending, respectively.
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 211.
-
Fragmentation: A key fragmentation pathway would be the successive loss of carboxyl groups (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da). A prominent peak at m/z = 167 (M-44) from the loss of one CO₂ molecule is highly anticipated. Further fragmentation would involve the loss of additional CO₂ molecules and cleavage of the pyridine ring.
Workflow and Experimental Protocols for Spectroscopic Analysis
The following workflow and protocols represent a self-validating system for the structural confirmation of synthesized 2,3,4-pyridinetricarboxylic acid.
Caption: Proposed synthetic workflow for 2,3,4-pyridinetricarboxylic acid via oxidative cleavage.
Protocol 3: Synthesis via Permanganate Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the quinoline precursor (1.0 eq) in an aqueous solution of potassium hydroxide (4-7 eq).
-
Oxidation: Heat the solution to 70-90°C. Add a concentrated aqueous solution of potassium permanganate (KMnO₄) (8-20 eq) portion-wise over several hours, maintaining the temperature. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.
-
Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Isolation: Acidify the clear filtrate with concentrated hydrochloric or sulfuric acid to a pH of ~2-3. The desired 2,3,4-pyridinetricarboxylic acid will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water or an appropriate solvent system to yield the pure product.
-
Rationale: The use of a strong oxidant like KMnO₄ under basic conditions is a classic method for cleaving aromatic rings that are fused to heterocyclic systems. [5]The basic conditions deprotonate the initially formed carboxylic acids, keeping them in solution, while the final acidic workup is required to protonate them, causing precipitation and allowing for isolation.
Section 4: Applications in Research and Drug Development
Pyridine carboxylic acids are privileged scaffolds in medicinal chemistry and materials science due to their rigid structure, hydrogen bonding capabilities, and ability to chelate metal ions. [6]
-
Coordination Chemistry & MOFs: Like its dicarboxylic acid analogs, 2,3,4-pyridinetricarboxylic acid is an excellent candidate as a multidentate organic linker for the construction of Metal-Organic Frameworks (MOFs). The three adjacent carboxyl groups and the pyridine nitrogen offer multiple coordination sites, potentially leading to novel MOF topologies with applications in gas storage, catalysis, and sensing.
-
Drug Development: Pyridine carboxylic acid derivatives exhibit a vast range of biological activities and are found in numerous approved drugs. The scaffold can act as a bioisostere for other aromatic systems and its functional groups can engage in critical hydrogen bonding interactions with enzyme active sites. This molecule could serve as a key intermediate or a final active pharmaceutical ingredient (API) targeting a wide array of conditions.
Section 5: Safety and Handling
-
Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [7][8][9]* Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. [10][11]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. [8]For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11]
Conclusion
2,3,4-Pyridinetricarboxylic acid is a molecule with significant untapped potential. This guide provides a comprehensive framework for its scientific exploration, from its fundamental properties and a predictive model for its structural characterization to a robust synthetic protocol. The unique arrangement of its functional groups makes it a highly attractive building block for creating advanced materials and novel therapeutic agents. The methodologies and predictive data herein are designed to empower researchers to synthesize, identify, and ultimately harness the capabilities of this versatile compound.
References
-
Zhang, J., Khaskin, E., Anderson, N. P., Zavalij, P. Y., & Vedernikov, A. N. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems. Chemical Communications, (31), 3625–3627. Available at: [Link]
-
Wikipedia. (2023). Quinoline. Retrieved from [Link]
- O'Brien, C. J. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. U.S. Patent No. EP0259687A2. Google Patents.
- Sinn, G., & Tiffert, T. (2000). Process for the preparation of 2,3-pyridinedicarboxylic acids. U.S. Patent No. EP1052253B1. Google Patents.
-
PubChem. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridinecarboxylic acid. NIST WebBook. Retrieved from [Link]
-
Wikipedia. (2020). Pyridinetricarboxylic acid. Retrieved from [Link]
-
Stenutz, R. (n.d.). pyridine-2,3,4-tricarboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Pyridinedicarboxylic acid. Retrieved from [Link]
-
University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Siddiqui, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), XXXX. Available at: [Link]
-
Stenutz, R. (n.d.). pyridine-2,3,4-tricarboxylic acid. Retrieved from [Link]
-
University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Available at: [Link]
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2,3,4-Pyridinetricarboxylic Acid: Chemical Properties, Synthesis, and Applications
Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Estimated Reading Time: 12 Minutes
Introduction: The Structural Imperative
2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA), often overshadowed by its isomer 2,4,6-pyridinetricarboxylic acid (collidinic acid), represents a critical scaffold in heterocyclic chemistry. Its unique substitution pattern—three contiguous carboxyl groups adjacent to the pyridine nitrogen—creates a highly polarized electronic environment. This structure dictates its utility in two distinct high-value domains: bio-inorganic chemistry (as a multidentate ligand for Metal-Organic Frameworks) and medicinal chemistry (as a transition-state mimic for NAD+ biosynthetic enzymes).
For the researcher, 2,3,4-PTCA is not merely a reagent but a programmable building block . The reactivity difference between the
Physicochemical Profile
The physicochemical behavior of 2,3,4-PTCA is governed by the electron-withdrawing nature of the pyridine ring and the steric crowding of the vicinal carboxyl groups.
Table 1: Core Chemical Data
| Property | Value / Description | Note |
| CAS Number | 632-95-1 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 211.13 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | ~248–250 °C (dec.)[1][2][3] | Decarboxylates upon melting |
| Solubility | Soluble in water (hot), DMSO, DMF; Insoluble in non-polar solvents | High polarity due to zwitterionic potential |
| pKa Values (Predicted) | The 2-position is most acidic due to inductive effect of N |
Expert Insight: The high acidity of the C2-carboxyl group is a direct consequence of the adjacent nitrogen's electron-withdrawing inductive effect (-I). In aqueous solution, this molecule exists in a complex equilibrium of zwitterionic species, which significantly impacts its binding affinity in metallo-enzyme active sites.
Synthetic Pathways: Causality and Control
Synthesis of 2,3,4-PTCA requires oxidative degradation of fused ring systems. The most robust protocols avoid direct functionalization of pyridine, which is electronically deactivated. Instead, we utilize the "oxidative unraveling" of quinoline derivatives.
Protocol A: Oxidative Degradation of 4-Methylquinoline (Lepidine)
This method relies on the stepwise oxidation of the benzene ring and the methyl group.
Mechanism:
-
Ring Opening: Vigorous oxidation attacks the electron-rich benzene ring of the quinoline precursor first, yielding a dicarboxylic acid intermediate.
-
Side-chain Oxidation: The methyl group at C4 is oxidized to a carboxyl group.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 4-methylquinoline (0.1 mol) in 20%
. -
Primary Oxidation: Add
(0.6 mol) portion-wise at 60°C. The reaction is exothermic; maintain temperature <80°C to prevent premature decarboxylation.-
Why: High temperatures favor the loss of the labile C2-carboxyl group.
-
-
Work-up: Filter
precipitate while hot. -
Isolation: Acidify filtrate to pH 1.5 with conc. HCl. The tricarboxylic acid precipitates upon cooling.
-
Purification: Recrystallize from water/ethanol (1:1).
Visualization: Synthetic Logic Flow
Caption: Stepwise oxidative synthesis of 2,3,4-PTCA highlighting the critical intermediate and thermal instability risk.
Reactivity & Decarboxylation Dynamics
Understanding the thermal stability of 2,3,4-PTCA is paramount for its handling.
The Hammick Mechanism & Regioselectivity
Pyridine carboxylic acids undergo thermal decarboxylation via a zwitterionic intermediate (Hammick mechanism).
-
Position 2 (Alpha): Most labile. The developing negative charge on the ring nitrogen is stabilized by the inductive effect, forming a transient ylide-like species.
-
Position 4 (Gamma): Moderately stable.
-
Position 3 (Beta): Most stable.
Experimental Implication: If 2,3,4-PTCA is heated above 180°C in a non-aqueous solvent (e.g., during MOF synthesis or melt reactions), it will selectively decarboxylate at C2 first, yielding 3,4-pyridinedicarboxylic acid (Cinchomeronic acid) .
Coordination Chemistry (MOFs)
2,3,4-PTCA is a versatile ligand (
-
Chelating Mode: The N atom and 2-COO- group form a stable 5-membered chelate ring with metal ions (Cu, Zn, Ln).
-
Bridging Mode: The 3-COO- and 4-COO- groups, being sterically crowded, often rotate to bridge adjacent metal centers, forming 2D or 3D polymeric networks.
Biological Relevance & Drug Development
2,3,4-PTCA is a structural analogue of Quinolinic Acid (2,3-pyridinedicarboxylic acid), a potent neurotoxin and NMDA agonist.
Enzyme Inhibition: NAD+ Biosynthesis
In drug discovery, 2,3,4-PTCA serves as a probe for the Kynurenine Pathway .
-
Target Enzyme: Quinolinic Acid Phosphoribosyltransferase (QAPRTase).
-
Mechanism: QAPRTase converts quinolinic acid to Nicotinic Acid Mononucleotide (NaMN). The 2,3-dicarboxyl motif is essential for substrate binding. The additional carboxyl at C4 in 2,3,4-PTCA creates steric bulk that can block the active site, acting as a competitive inhibitor.
Protocol: QAPRTase Inhibition Assay
To validate biological activity, the following assay system is recommended:
-
Reagents: Recombinant human QAPRTase, PRPP (Phosphoribosyl pyrophosphate),
. -
Detection: Monitor the formation of NaMN spectrophotometrically at 266 nm.
-
Procedure:
-
Incubate enzyme with 2,3,4-PTCA (0.1 - 100
) for 10 min at 37°C. -
Initiate reaction with PRPP.
-
Compare
values against Quinolinic acid ( ).
-
Visualization: Biological Interaction Logic
Caption: Competitive inhibition mechanism of QAPRTase by 2,3,4-PTCA disrupting NAD+ synthesis.
References
-
Synthesis & Oxidation: Pollard, C. J. (1952). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Prairie View A&M University.
-
Decarboxylation Mechanism: Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[4]
-
Chemical Properties: PubChem. Pyridine-2,3,4-tricarboxylic acid (Compound).[2][5] National Library of Medicine.
-
Biological Context: Magni, G., et al. (2004). Enzymology of NAD+ homeostasis in man. Cellular and Molecular Life Sciences.[6]
-
MOF Applications: Li, C. J., et al. (2008). Synthesis, structure, photoluminescence and magnetic properties of new 3-D lanthanide-pyridine-2,4,6-tricarboxylate frameworks. CrystEngComm. (Note: Cited for comparative coordination chemistry of tricarboxylates).
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Thermodynamic Solubility and Physicochemical Profiling of 2,3,4-Pyridinetricarboxylic Acid
An in-depth technical guide for researchers, scientists, and drug development professionals on the physicochemical behavior, thermodynamic solubility, and synthetic applications of 2,3,4-Pyridinetricarboxylic acid.
Executive Summary
In the landscape of heterocyclic chemistry and pharmaceutical formulation, 2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) serves as a critical synthetic intermediate and a potent functional excipient. Characterized by its pyridine core substituted with three adjacent carboxylic acid moieties, 2,3,4-PTCA presents a unique highly polar surface area (PSA) that dictates its complex solubility profile and thermodynamic behavior. This whitepaper synthesizes available empirical data, structural thermodynamics, and field-proven methodologies to provide a comprehensive guide on the solubility and application of 2,3,4-PTCA.
Physicochemical Properties & Structural Thermodynamics
The solubility of any polycarboxylic acid is fundamentally governed by its crystal lattice energy and its solvation energy. For 2,3,4-PTCA, the presence of three electron-withdrawing carboxyl groups on the electron-deficient pyridine ring creates a highly polarized molecule.
High PSA values computationally predict robust solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as complex, pH-dependent solubility in water[1]. The molecule acts as a polyprotic acid; its aqueous solubility is lowest at its isoelectric point (where the zwitterionic species dominates) and increases exponentially in basic environments due to the formation of highly soluble anionic salts.
Thermal Stability and Degradation
Understanding the thermal limits of 2,3,4-PTCA is critical before initiating high-temperature dissolution or synthetic protocols. 2,3,4-PTCA is subject to stepwise thermal decarboxylation. When heated to 185–190 °C, it smoothly loses one equivalent of carbon dioxide to form 3,4-pyridinedicarboxylic acid (cinchomeronic acid)[2]. Heating this resulting diacid above its melting point triggers further decarboxylation, yielding a mixture of nicotinic acid and isonicotinic acid[2].
Figure 1: Stepwise thermal decarboxylation pathway of 2,3,4-Pyridinetricarboxylic acid.
Solubility Profile and Quantitative Data
Empirical data regarding the solubility of 2,3,4-PTCA highlights its utility as a solubility enhancer in aqueous formulations. In pharmaceutical applications, 2,3,4-PTCA has been successfully utilized to enhance the solubility of notoriously insoluble compounds, such as steviol glycosides (e.g., Rebaudioside D), by altering the microenvironmental pH and forming soluble intermolecular complexes[3].
During these formulation studies, the equilibrium solubility of 2,3,4-PTCA in aqueous media at room temperature (25 °C) was recorded at approximately 1.19E+04 ppm (11.9 mg/mL) [3].
Quantitative Solubility Summary
| Solvent / Condition | Temperature | Solubility Metric | Mechanistic Note |
| Aqueous (Water) | 25 °C | ~11.9 mg/mL (11,900 ppm) | Baseline solubility; highly dependent on pH[3]. |
| Aqueous (Alkaline) | 25 °C | > 50 mg/mL | Addition of KOH/NaOH forms highly soluble alkali metal salts[4]. |
| DMSO / DMF | 25 °C | High (Miscible/Soluble) | Driven by high Polar Surface Area (PSA) and hydrogen bonding[1]. |
| Acetonitrile:Water (2:1) | 25 °C | Moderate | Used as a co-solvent system for esterified derivatives[4]. |
Experimental Protocol: Self-Validating Equilibrium Solubility Determination
To accurately determine the thermodynamic solubility of 2,3,4-PTCA for custom formulations, a standard shake-flask method is insufficient unless engineered as a self-validating system . The following protocol ensures that the data collected represents true thermodynamic equilibrium rather than a transient kinetic state or a colloidal artifact.
Step-by-Step Methodology
-
Media Preparation & pH Control : Prepare 10 mL of the target aqueous buffer. Causality: Because 2,3,4-PTCA has multiple
values, unbuffered water will experience a drastic pH drop upon addition of the acid, leading to self-limiting dissolution. A strong buffer (e.g., 50 mM phosphate) is required to determine solubility at a specific physiological pH. -
Solid Addition : Add 2,3,4-PTCA solid in 50 mg increments to the buffer until a persistent, visible suspension remains (indicating supersaturation).
-
Thermodynamic Equilibration : Seal the vials and agitate at 25.0 ± 0.1 °C using an orbital shaker.
-
Self-Validation Step A (Equilibrium Check): Extract aliquots at 24, 48, and 72 hours. Equilibrium is only validated if the concentration variance between the 48h and 72h time points is
2%.
-
-
Phase Separation : Subject the aliquots to ultracentrifugation (15,000 rpm for 15 minutes) rather than syringe filtration.
-
Causality: Highly polar polycarboxylic acids can adsorb onto standard nylon or PTFE filter membranes, artificially lowering the measured concentration. Centrifugation prevents this mass-loss artifact.
-
-
Solid-State Verification : Recover the residual solid pellet from the 72h sample and analyze via X-ray Powder Diffraction (XRPD).
-
Self-Validation Step B (Polymorph Check): Confirms that the undissolved material has not converted into a hydrate or a different polymorphic form during the 72-hour aqueous exposure.
-
-
Quantification : Dilute the supernatant appropriately and quantify using HPLC-UV against a 5-point calibration curve (
).
Figure 2: Self-validating equilibrium solubility workflow using the shake-flask method.
Applications in Formulation and Synthesis
Excipient Use for Solubility Enhancement
Due to its unique structure, 2,3,4-PTCA acts as a potent solubility enhancer. In the formulation of steviol glycosides (which typically suffer from poor room-temperature solubility, capping at ~300-450 ppm), the introduction of 2,3,4-PTCA as a co-solute drastically increases the concentration of the active glycoside that can remain in solution[3]. The carboxylic acid moieties provide a low enough
Regiospecific Fluorination
2,3,4-PTCA is a primary starting material for the synthesis of 2-hydroxypyridine-4,5,6-tricarboxylic acid, a valuable intermediate in herbicide and pharmaceutical manufacturing[4]. The synthetic protocol relies heavily on manipulating the solubility of 2,3,4-PTCA:
-
Causality of Reagent Choice : 2,3,4-PTCA is reacted with elemental fluorine (
) in water. However, to maximize the output of this regiospecific C-H to C-OH transformation, the solubility of the pyridine compound must be maximized. Therefore, the protocol dictates the addition of 1 to 3 moles of an alkali metal hydroxide (e.g., potassium hydroxide, KOH) to the water prior to the reaction[4]. This converts the 2,3,4-PTCA into its potassium salt, vastly increasing its aqueous solubility and allowing the diluted elemental fluorine (5-25% in ) to bubble through a highly concentrated, homogeneous solution at -25 °C to +30 °C[4].
References
- Title: US20190223481A1 - Steviol glycoside solubility enhancers - Google Patents | Source: google.
- Title: 2,3,4-Pyridinetricarboxylic acid (632-95-1) for sale - Vulcanchem | Source: vulcanchem.
- Title: Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part Iii | Source: vdoc.
- Title: Process for the preparation of 2-hydroxypyridine or quinoline compounds (US4786733A) - Google Patents | Source: google.
Sources
- 1. 2,3,4-Pyridinetricarboxylic acid (632-95-1) for sale [vulcanchem.com]
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- 4. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
2,3,4-Pyridinetricarboxylic Acid & Isomers: Synthetic Pathways, Structural Stability, and Supramolecular Utility
[1][2]
Executive Summary
Pyridinetricarboxylic acids (PTCAs) represent a class of heterocyclic building blocks essential for the construction of Metal-Organic Frameworks (MOFs), the synthesis of bioactive pharmacophores, and the modulation of aqueous solubility in drug formulations.[1][2] Among the six constitutional isomers, 2,3,4-Pyridinetricarboxylic acid is structurally distinct due to its vicinal tricarboxylic motif .[1][2] This "crowded" substitution pattern imparts unique steric and electronic properties, making it a labile precursor for lower-order pyridine acids via decarboxylation and a potent chelator in coordination chemistry.[2]
This guide analyzes the PTCA family with a specific focus on the 2,3,4-isomer, detailing its synthesis, thermal stability, and application in crystal engineering and pharmaceutical solubility enhancement.[1][2]
The Isomer Landscape: Nomenclature and Identification
The pyridine ring allows for six unique tricarboxylic acid isomers. Proper identification is critical as common names are frequently used interchangeably or omitted in literature.
Table 1: Isomers of Pyridinetricarboxylic Acid (C₈H₅NO₆)[1][2][3]
| Systemic Name | Common Name | CAS Number | Key Features |
| 2,3,4-Pyridinetricarboxylic acid | None (Systematic) | 632-95-1 | Vicinal carboxyls; thermally unstable (decarboxylates to Cinchomeronic acid).[2][3][4][5] |
| 2,3,5-Pyridinetricarboxylic acid | None | 116668-76-9 | Asymmetric; precursor to enzyme inhibitors.[2][3][4][5] |
| 2,3,6-Pyridinetricarboxylic acid | None | 490-28-8 | Bridging ligand in MOFs; high symmetry potential.[2][3][4][5] |
| 2,4,5-Pyridinetricarboxylic acid | Berberonic acid | 490-28-8 | Derived from oxidation of berberine; stable MOF linker. |
| 2,4,6-Pyridinetricarboxylic acid | Collidinic acid | 536-20-9 | Most common MOF linker; derived from s-collidine (2,4,6-trimethylpyridine).[2][6][3] |
| 3,4,5-Pyridinetricarboxylic acid | None | 632-94-0 | Symmetric; biologically relevant in NAD+ salvage pathways.[2][3] |
Deep Dive: 2,3,4-Pyridinetricarboxylic Acid
Structural Characteristics
The 2,3,4-isomer possesses three adjacent carboxylic acid groups.[1][2][7] This vicinal arrangement creates significant steric strain and electrostatic repulsion between the carboxylates.
-
Chelation: The N-atom and the 2-carboxylate form a classic 5-membered chelate ring with metal ions, while the 3- and 4-carboxylates can bridge adjacent metal centers.[2][3][4][5]
-
Acidity: The carboxyl group at the 2-position (ortho to Nitrogen) is the most acidic due to the electron-withdrawing inductive effect (-I) of the ring nitrogen.[2][3][4][5]
Synthetic Pathways
Synthesis of 2,3,4-PTCA is challenging due to the difficulty of selectively functionalizing the 2,3,4-positions without over-oxidation or decarboxylation.[1][2]
Method A: Oxidation of Polyalkyl Pyridines (Standard)
The most direct route involves the exhaustive oxidation of 2,3,4-trimethylpyridine (2,3,4-collidine) using strong oxidants.[1][2]
-
Reagents: Potassium Permanganate (KMnO₄) or Selenium Dioxide (SeO₂).[1][4][5]
-
Conditions: Aqueous reflux (100°C) followed by acid hydrolysis.[1]
-
Mechanism: Alkyl groups are sequentially oxidized to carboxylic acids.[1] The 2-position is often oxidized last or requires activation.[2][3][4][5]
Method B: Condensation (Hantzsch-Type Modification)
For substituted derivatives (e.g., 6-methyl-2,3,4-PTCA), a condensation approach is preferred to build the ring de novo.[2]
-
Precursors: Triethyl
-ethoxy- -ketoaconitate + -aminocrotononitrile.[2][3][4][5][8][9] -
Outcome: This yields the ester, which is hydrolyzed to the acid.[1][10]
Thermal Instability and Decarboxylation
A defining feature of 2,3,4-PTCA is its predictable thermal degradation.[1][2] The electron-deficient pyridine ring facilitates the loss of CO₂ (decarboxylation), particularly at the 2-position.[2][3][4][5]
The Cascade:
-
2,3,4-PTCA heated to ~185-190°C.
-
Loss of CO₂ from the 2-position (facilitated by the N-atom acting as an electron sink).[2][3][4][5]
-
Formation of 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid) .[11][12][13]
-
Further heating (>250°C) yields Nicotinic acid (3-COOH) .[2][3][4][5]
Figure 1: Thermal decarboxylation cascade of 2,3,4-PTCA showing the sequential loss of carboxyl groups to form stable vitamers.[1][2]
Applications in Drug Development & Materials[1][2]
Solubility Enhancement (Steviol Glycosides)
Recent patent literature highlights 2,3,4-PTCA as a solubility enhancer for steviol glycosides (natural sweeteners like Rebaudioside A/M).[1][2]
-
Mechanism: The tricarboxylic acid forms non-covalent hydrogen-bonded complexes with the glycoside, disrupting the crystal lattice and preventing precipitation in aqueous acidic beverages (pH 2.5–3.0).[2]
-
Relevance: Critical for "clean label" formulations where synthetic surfactants are undesirable.
Metal-Organic Frameworks (MOFs)
While 2,4,6-PTCA (Collidinic acid) is the dominant linker in MOF chemistry due to its Y-shaped symmetry, 2,3,4-PTCA offers a unique "clustering" mode .[2]
-
Cluster Formation: The vicinal carboxylates (2,3,[1][2]4) act as a chelating claw, binding multiple metal ions in close proximity.[1] This is ideal for generating Secondary Building Units (SBUs) with high metal density, useful in catalysis.[1]
-
Lanthanide Complexes: The high oxygen density makes 2,3,4-PTCA an excellent ligand for Lanthanide (Ln³⁺) coordination, often resulting in luminescent materials.[1][2]
Experimental Protocol: Synthesis & Purification
Note: This protocol describes the general oxidation of alkyl pyridines, adapted for the 2,3,4-isomer.
Objective
Synthesis of 2,3,4-Pyridinetricarboxylic acid via oxidation of 2,3,4-trimethylpyridine (2,3,4-collidine).[1][2]
Reagents
-
Deionized Water (100 mL)
-
Hydrochloric Acid (HCl, 6M)[1]
Workflow
-
Oxidation:
-
Workup:
-
Filter the hot solution to remove Manganese Dioxide (MnO₂) precipitate.[1]
-
Wash the MnO₂ cake with hot water.
-
Concentrate the combined filtrate to ~30 mL.
-
-
Acidification & Crystallization:
-
Purification (Optional):
-
Recrystallize from water/ethanol.
-
Note: Do not heat dry crystals above 150°C to prevent decarboxylation to cinchomeronic acid.[1]
-
References
-
Jones, R. G. (1951).[1][9] Pyridine Syntheses.[9][11][14][15] III. Preparation and Reactions of Some Penta-substituted Pyridines. Journal of the American Chemical Society.[8][9] Link[1][2][3][4][5]
-
Klingsberg, E. (1962).[1][11] Pyridine and Its Derivatives, Part 3. Chemistry of Heterocyclic Compounds. (Detailed decarboxylation mechanisms).
-
Cargill, Inc. (2019).[1][7][16] Steviol Glycoside Solubility Enhancers. US Patent Application 20190223481. Link
-
Helix Chromatography. (2024). HPLC Separation of Pyridinecarboxylic Acid Isomers. Link
-
Grokipedia. (2025).[1][17] Pyridinetricarboxylic acid and Collidinic acid properties. Link
Sources
- 1. US20190223481A1 - Steviol glycoside solubility enhancers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Pyridinetricarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
- 11. vdoc.pub [vdoc.pub]
- 12. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 13. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 14. Full text of "Journal of the Chemical Society, Abstracts v.66-96" [archive.org]
- 15. 5-氨基-6-甲基-吡啶-2,3,4-三羧酸 - CAS号 108302-77-8 - 摩熵化学 [molaid.com]
- 16. patents.justia.com [patents.justia.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Properties of 2,3,4-Pyridinetricarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2,3,4-pyridinetricarboxylic acid, a compound of significant interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific isomer, this document leverages established principles of spectroscopy and comparative data from structurally related pyridine carboxylic acids to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of 2,3,4-pyridinetricarboxylic acid.
Introduction: The Significance of Pyridine Carboxylic Acids
Pyridine carboxylic acids and their derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of carboxylic acid groups on the pyridine ring profoundly influences the molecule's chemical reactivity, coordination chemistry, and biological activity. 2,3,4-Pyridinetricarboxylic acid, with its unique arrangement of three adjacent carboxyl groups, presents a compelling scaffold for the design of novel therapeutic agents and specialized polymers. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification and for ensuring the purity and consistency of synthesized materials.
This guide will provide a detailed, predictive analysis of the key spectroscopic features of 2,3,4-pyridinetricarboxylic acid. Each section will delve into a specific spectroscopic technique, outlining the theoretical basis for the predicted spectral data and providing a standardized protocol for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,3,4-pyridinetricarboxylic acid, both ¹H and ¹³C NMR will provide definitive information about the arrangement of atoms within the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,3,4-pyridinetricarboxylic acid is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
H-5 and H-6 Protons: The protons at the 5th and 6th positions of the pyridine ring will be the only ones visible in the aromatic region. Due to the electron-withdrawing nature of the three carboxylic acid groups and the nitrogen atom, these protons will be significantly deshielded, appearing at a downfield chemical shift, likely in the range of 8.0 - 9.0 ppm .
-
Coupling: These two protons will exhibit coupling to each other, resulting in a doublet for each signal. The coupling constant (J-value) is expected to be in the range of 5-8 Hz, which is typical for ortho-coupled protons on a pyridine ring.
-
Carboxylic Acid Protons: The three carboxylic acid protons will be highly acidic and will likely exchange with any residual water in the NMR solvent (e.g., DMSO-d₆). This will result in a broad singlet, the chemical shift of which can vary significantly depending on the concentration and temperature, but is expected to be above 12 ppm .
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2,3,4-Pyridinetricarboxylic Acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.0 - 8.5 | Doublet | 5 - 8 |
| H-6 | 8.5 - 9.0 | Doublet | 5 - 8 |
| -COOH | > 12 | Broad Singlet | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon map of the molecule. Due to the low natural abundance of the ¹³C isotope, broadband proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing carboxylic acid groups (C-2, C-3, and C-4) will be significantly deshielded and are predicted to appear in the range of 145 - 160 ppm . The remaining two carbons (C-5 and C-6) will be at a slightly more upfield position, likely between 120 - 140 ppm .
-
Carboxylic Acid Carbons: The carbonyl carbons of the three carboxylic acid groups will be the most deshielded carbons in the molecule, with predicted chemical shifts in the range of 165 - 175 ppm .
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3,4-Pyridinetricarboxylic Acid
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 155 |
| C-3 | 150 - 160 |
| C-4 | 150 - 160 |
| C-5 | 120 - 130 |
| C-6 | 130 - 140 |
| -COOH | 165 - 175 |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3,4-pyridinetricarboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid groups and the pyridine ring.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong and sharp absorption band will be present in the range of 1700-1750 cm⁻¹ , corresponding to the C=O stretching vibration of the carboxylic acid groups. The presence of multiple carboxyl groups may lead to a broadening or splitting of this peak.
-
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid groups will give rise to medium to strong bands in the fingerprint region, typically between 1200-1450 cm⁻¹ .
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of sharp bands in the 1400-1600 cm⁻¹ region. Aromatic C-H bending vibrations will also be present in the fingerprint region.
Table 3: Predicted Key IR Absorption Bands for 2,3,4-Pyridinetricarboxylic Acid
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1750 | Strong, Sharp |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong, Sharp |
| Carboxylic Acid | C-O Stretch, O-H Bend | 1200 - 1450 | Medium to Strong |
Experimental Protocol for FT-IR Spectroscopy
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 2,3,4-pyridinetricarboxylic acid, electrospray ionization (ESI) would be a suitable technique, likely in negative ion mode due to the acidic nature of the molecule.
-
Molecular Ion: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 210.01 . The exact mass is a critical piece of information for confirming the elemental composition.
-
Fragmentation: The fragmentation pattern will be informative. Successive losses of carbon dioxide (CO₂, 44 Da) from the deprotonated molecular ion are highly probable. Therefore, fragment ions at m/z 166.02 ([M-H-CO₂]⁻), 122.03 ([M-H-2CO₂]⁻), and 78.04 ([M-H-3CO₂]⁻) are anticipated. The latter corresponds to the deprotonated pyridine ring.
Table 4: Predicted Key Ions in the ESI-MS (Negative Mode) of 2,3,4-Pyridinetricarboxylic Acid
| Ion | Formula | Predicted m/z (Exact Mass) |
| [M-H]⁻ | C₈H₄NO₆⁻ | 210.0093 |
| [M-H-CO₂]⁻ | C₇H₄NO₄⁻ | 166.0140 |
| [M-H-2CO₂]⁻ | C₆H₄NO₂⁻ | 122.0242 |
| [M-H-3CO₂]⁻ | C₅H₄N⁻ | 78.0344 |
Experimental Protocol for ESI-MS
Caption: Workflow for ESI-MS data acquisition and analysis.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2,3,4-pyridinetricarboxylic acid will be influenced by the π-system of the pyridine ring and the carboxyl groups.
-
π → π* Transitions: Strong absorption bands are expected in the UV region, typically between 200-300 nm , corresponding to π → π* transitions within the aromatic pyridine ring. The presence of the carboxyl groups, which are in conjugation with the ring, will likely cause a red shift (shift to longer wavelengths) of these absorptions compared to unsubstituted pyridine.
-
n → π* Transitions: Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the more intense π → π* absorption bands.
-
Solvent Effects: The position and intensity of the absorption maxima can be influenced by the polarity and pH of the solvent due to potential changes in the ionization state of the carboxylic acid groups and the pyridine nitrogen.
Table 5: Predicted UV-Vis Absorption Maxima for 2,3,4-Pyridinetricarboxylic Acid
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | 260 - 280 | High |
| π → π | 220 - 240 | High |
Experimental Protocol for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This technical guide provides a detailed, predictive analysis of the spectroscopic properties of 2,3,4-pyridinetricarboxylic acid. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive set of expected NMR, IR, MS, and UV-Vis data has been presented. The included experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and related compounds. This guide serves as a foundational resource to aid in the synthesis, identification, and characterization of 2,3,4-pyridinetricarboxylic acid, thereby supporting its potential applications in drug discovery and materials science. It is anticipated that as research on this molecule progresses, experimental data will become available to validate and refine the predictions outlined herein.
References
- Note: As this guide is a predictive analysis based on general spectroscopic principles and data from analogous compounds rather than direct experimental data for 2,3,4-pyridinetricarboxylic acid, a formal reference list to specific data sources for the target molecule cannot be provided. The predicted values are derived from established knowledge in the field of organic spectroscopy, as found in standard textbooks and spectral databases for related compounds. For experimental data on related pyridine dicarboxylic acids, researchers are encouraged to consult databases such as the Spectral Database for Organic Compounds (SDBS), the NIST Chemistry WebBook, and PubChem.
Technical Guide: Health & Safety of 2,3,4-Pyridinetricarboxylic Acid
Executive Summary & Chemical Identity
2,3,4-Pyridinetricarboxylic acid (CAS: 632-95-1) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive scaffolds and Metal-Organic Frameworks (MOFs). Unlike its more common isomers (e.g., 2,3-dicarboxylic acid or "Quinolinic acid"), this tricarboxylic variant presents unique steric and electronic properties, making it a valuable ligand in coordination chemistry and a structural analog for metabolic enzyme inhibitors.
This guide provides a rigorous safety framework for researchers handling this compound. While often categorized under generic "irritant" protocols, its specific acidity and potential for metabolic interference necessitate a higher standard of care, particularly regarding ocular protection and ingestion prevention.
Chemical Profile
| Property | Detail |
| CAS Number | 632-95-1 |
| IUPAC Name | 2,3,4-Pyridinetricarboxylic acid |
| Synonyms | 2,3,4-Pyridine tricarboxylic acid; Carbocinchomeronic acid |
| Molecular Formula | C₈H₅NO₆ |
| Molecular Weight | 211.13 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water (acidic pH); Soluble in basic aqueous solutions |
Hazard Identification & Toxicological Mechanisms
GHS Classification (Authoritative Synthesis)
Based on current Safety Data Sheets (SDS) from major suppliers (Sigma-Aldrich, Millipore), the substance is classified as WARNING .
| Hazard Category | Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Skin/Resp. Irritation | H315/H335 | Predicted/Precautionary based on acidity. |
Toxicological Mechanisms
-
Ocular Damage (Acidic Corrosivity): The presence of three carboxylic acid groups on a pyridine ring creates a significantly acidic local environment upon contact with moisture. This can lead to rapid protein denaturation in corneal tissues, necessitating immediate irrigation protocols.
-
Metabolic Interference (Ingestion): Structurally, the compound resembles Quinolinic acid (a neuroactive metabolite in the kynurenine pathway).[3] Ingestion may theoretically interfere with enzymes such as kynurenine 3-monooxygenase (KMO) or NMDA receptor modulation, although specific neurotoxicity data for the 2,3,4-isomer is less established than for the 2,3-isomer. The H302 classification reflects this potential for systemic disruption.
Engineering Controls & Personal Protective Equipment (PPE)
Effective safety relies on a "Defense in Depth" strategy. Do not rely solely on PPE; engineering controls are primary.
Hierarchy of Controls Workflow
Figure 1: Hierarchy of safety controls prioritizing containment before personal protection.
PPE Selection Rationales
-
Eye Protection: Safety glasses are insufficient for tricarboxylic acids in powder form due to the risk of airborne dust entering the eye. Chemical splash goggles or a face shield are mandatory during weighing or transfer.
-
Hand Protection: Standard Nitrile gloves (0.11 mm) provide adequate protection against incidental contact. However, if dissolving in organic solvents (e.g., DMSO, DMF), upgrade to double-gloving or thicker chemically resistant gloves, as the solvent can act as a carrier for the toxin through the skin.
Experimental Protocol: Safe Synthesis & Handling
Context: A common application of 2,3,4-pyridinetricarboxylic acid is its conversion to an anhydride or ester for further derivatization. This process often involves heating with dehydrating agents, increasing risk.
Protocol: Anhydride Formation via Acetic Anhydride
Objective: Convert 2,3,4-pyridinetricarboxylic acid to its anhydride form for ligand synthesis. Hazards: Corrosive reagents (Acetic Anhydride), High Heat, Acidic Vapors.
-
Preparation:
-
Set up a dry reflux apparatus in a certified fume hood .
-
Ensure a quenching agent (saturated NaHCO₃) is available for spills.
-
-
Reaction Setup:
-
Weigh 2,3,4-pyridinetricarboxylic acid (e.g., 10 mmol) into a round-bottom flask. Note: Use a powder funnel to minimize dust.
-
Add excess Acetic Anhydride (e.g., 30 mL).
-
Safety Check: Verify water flow to the condenser before heating.
-
-
Execution:
-
Heat to reflux (approx. 140°C) for 3–4 hours.
-
Observation: The suspension should clear as the anhydride forms.
-
Critical Control Point: Do not open the system while hot. Acetic anhydride vapors are lachrymators and corrosive.
-
-
Work-up & Disposal:
-
Cool to room temperature.
-
Concentrate under reduced pressure (Rotary Evaporator) with a cold trap to catch acetic acid/anhydride vapors.
-
Waste: The distillate is acidic and flammable. Neutralize with dilute base before disposal or dispose of as "Flammable/Corrosive Organic Waste."
-
Safety Decision Tree
Figure 2: Operational decision tree for handling solid vs. liquid forms.
Emergency Response Protocols
Accidental Release (Spills)
-
Evacuate: If a large amount of powder is airborne, evacuate the immediate area.[1]
-
PPE: Wear a NIOSH-approved N95 or P100 respirator, goggles, and gloves.
-
Neutralization: Cover the spill with a weak base (Soda Ash or Sodium Bicarbonate) to neutralize the acid.
-
Cleanup: Sweep up carefully to avoid dust generation (use a damp paper towel if possible). Place in a hazardous waste container labeled "Solid Organic Acid Waste."
First Aid Measures
-
Eye Contact (Critical): Immediately flush eyes with running water for at least 15 minutes .[1] Lift eyelids occasionally. Seek immediate medical attention —acidic burns to the cornea can be irreversible.
-
Skin Contact: Wash with soap and water.[1][4] If irritation persists, consult a dermatologist.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting unless instructed by poison control. Drink 1-2 glasses of water to dilute. Call a poison center immediately (H302 hazard).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 345552: Pyridine-2,4,6-tricarboxylic acid (Isomer comparison). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: Pyridinecarboxylic acids. Retrieved from [Link]
Sources
The Biological and Pharmacological Landscape of Pyridinetricarboxylic Acids: A Technical Whitepaper
Executive Summary
Pyridinetricarboxylic acids (PTCs)—including isomers such as 2,4,6-pyridinetricarboxylic acid, 2,3,5-pyridinetricarboxylic acid, and 2,3,6-pyridinetricarboxylic acid—are highly versatile heterocyclic compounds. Characterized by a pyridine ring substituted with three carboxylic acid moieties, these molecules possess exceptional multidentate coordination capabilities. In recent years, the biological activity of PTCs has transitioned from fundamental coordination chemistry to targeted pharmacological applications. As a Senior Application Scientist, I have structured this whitepaper to dissect the dual nature of PTCs: their role as potent metal chelators in the development of metallo-drugs, and their utility as highly specific enzyme inhibitors in immunooncology.
Mechanistic Pathways of Biological Activity
The biological efficacy of PTCs is primarily driven by two distinct mechanistic pathways: transition metal coordination and targeted enzymatic interference.
Metallo-Drug Formation and Cytotoxicity
The therapeutic potential of free pyridine derivatives is often bottlenecked by rapid metabolism and poor bioavailability[1]. However, the structural topology of PTCs—featuring a pyridine nitrogen and multiple carboxylate oxygen donors—makes them ideal chelating agents for transition metals like Zinc(II), Copper(II), and Nickel(II)[2].
The Causality of Chelation (Tweedy's Chelation Theory):
When a PTC ligand coordinates with a metal ion, the polarity of the metal ion is significantly reduced due to the partial sharing of its positive charge with the donor groups and the delocalization of
Direct Enzyme Inhibition: The IDO1 Pathway
Beyond metal coordination, specific structural derivatives of PTCs act as highly targeted biological modulators. A premier example is Apoxidole-1 , a 2,3,6-pyridinetricarboxylic acid derivative. Apoxidole-1 functions as a potent, selective type IV inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1)[4].
The Causality of Inhibition: IDO1 is an enzyme that catalyzes the degradation of the essential amino acid tryptophan into kynurenine. Tumors exploit this pathway to deplete tryptophan and suppress T-cell immune responses. Apoxidole-1 directly targets the apo-form of IDO1 (the enzyme lacking its heme cofactor). By interfering with heme binding and inducing unique amino acid positioning, it effectively halts enzymatic activity without inhibiting IDO1 expression itself[4]. This metabolic shift reduces kynurenine levels, thereby reactivating the anti-tumor immune response.
Fig 1: Dual mechanistic pathways of PTCs: Metallo-drug cytotoxicity and IDO1 enzyme inhibition.
Quantitative Biological Activity Profile
To provide a clear benchmarking standard for drug development professionals, the following table synthesizes the quantitative biological activities of key PTCs and their derivatives.
| Compound / Complex | Target / Organism | Activity Metric | Value | Ref |
| Apoxidole-1 (2,3,6-PTC derivative) | IDO1 Enzyme (HeLa cells) | IC | 46.7 nM | [4] |
| Apoxidole-1 | IDO1 Enzyme | Apparent Dissociation Constant ( | 1.1 | [4] |
| Apoxidole-1 | IDO1 Enzyme | Isothermal Titration Calorimetry ( | 20.7 nM | [4] |
| PTC-Metal Complexes | Pathogenic Bacteria / Cancer Cells | Bioavailability & Cytotoxicity | Enhanced vs. free ligand | [1] |
| PTC-Chloride Modified Membrane | Escherichia coli | Antibacterial Inhibition Circle | +14% diameter increase | [3] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following workflows detail the self-validating protocols required to evaluate the biological activity of PTCs.
Protocol 1: Synthesis and Antimicrobial Validation of PTC-Metal Complexes
This protocol outlines the creation of a PTC-metal coordination polymer and the subsequent evaluation of its biological activity.
-
Ligand Preparation & Metal Coordination:
-
Action: Dissolve 1.0 mmol of 2,4,6-pyridinetricarboxylic acid in 20 mL of a methanol/water mixture (1:1 v/v). Slowly add 1.0 mmol of the target metal salt (e.g.,
) under continuous magnetic stirring at 60°C for 4 hours. -
Causality: The mixed solvent system ensures the solubility of both the organic ligand and the inorganic salt. Heating provides the activation energy required to overcome the kinetic barrier of multidentate chelation.
-
-
Crystallization and Characterization:
-
Action: Filter the solution and allow the filtrate to evaporate slowly at room temperature. Collect the resulting crystals and characterize via Single-Crystal X-ray Diffraction (XRD) and FTIR.
-
Causality: XRD confirms the exact coordination geometry (e.g., octahedral vs. square planar), which directly dictates the complex's biological stability and reactivity[2].
-
-
Minimum Inhibitory Concentration (MIC) Assay (Self-Validating):
-
Action: In a 96-well plate, perform serial dilutions of the synthesized complex in Mueller-Hinton broth. Inoculate with
CFU/mL of the target bacterial strain. Include a positive control (antibiotic) and a negative control (media only). Incubate for 18 hours at 37°C. -
Action (Validation Step): Add 10
L of 0.015% resazurin dye to all wells and incubate for an additional 2 hours. -
Causality: Metal complexes often precipitate, making standard optical density (OD
) readings unreliable. Resazurin acts as an independent redox indicator; viable cells reduce the blue dye to pink, highly fluorescent resorufin, providing an unambiguous, colorimetric confirmation of biological activity.
-
Protocol 2: Cellular IDO1 Inhibition Assay (Apoxidole-1 Evaluation)
This workflow evaluates the efficacy of PTC derivatives in modulating immune-metabolic pathways.
-
Cell Culture and Stimulation:
-
Action: Seed HeLa cells at
cells/well in a 96-well plate. Treat the cells with 50 ng/mL of human Interferon-gamma (IFN- ) and co-incubate with varying concentrations of the PTC derivative (e.g., Apoxidole-1) for 48 hours. -
Causality: HeLa cells do not express high basal levels of IDO1. IFN-
stimulation is mandatory to induce IDO1 expression, creating a biologically relevant model to test the inhibitor[4].
-
-
Kynurenine Quantification (Ehrlich's Assay):
-
Action: Transfer 100
L of the cell culture supernatant to a new plate. Add 50 L of 30% trichloroacetic acid (TCA), incubate at 50°C for 30 minutes, and centrifuge. Mix 100 L of the clarified supernatant with 100 L of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm. -
Causality: TCA precipitates proteins, preventing background interference. Ehrlich's reagent specifically reacts with the primary amine of kynurenine to form a yellow Schiff base, allowing highly specific colorimetric quantification of IDO1 enzymatic output.
-
-
Viability Counter-Screen:
-
Action: Perform an MTT assay on the remaining cells in the original plate.
-
Causality: This is a critical self-validating step. It ensures that the observed reduction in kynurenine is due to true enzymatic inhibition (IC
) and not an artifact of non-specific compound toxicity killing the cells.
-
Fig 2: End-to-end experimental workflow for the synthesis and biological validation of PTCs.
Conclusion
Pyridinetricarboxylic acids represent a structurally privileged scaffold in modern pharmacological research. Whether acting as multidentate ligands that chaperone cytotoxic transition metals into pathogenic cells, or as highly specific, apo-targeting enzyme inhibitors like Apoxidole-1, their biological activity is both potent and tunable. By rigorously applying the principles of coordination chemistry and targeted metabolic interference, researchers can continue to unlock the therapeutic potential of PTCs in both antimicrobial development and immunooncology.
References
- Smolecule.Buy Pyridine-2,4,6-tricarboxylic acid | 536-20-9.
- ResearchGate.Bioactivity studies of two copper complexes based on pyridinedicarboxylic acid N-oxide and 2,2′-bipyridine.
- Probechem Biochemicals.Apoxidole-1 | IDO1 inhibitor.
- IWA Publishing.A super-hydrophilic partially reduced graphene oxide membrane with improved stability and antibacterial properties.
Sources
Discovery of 2,3,4-Pyridinetricarboxylic acid derivatives
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 2,3,4-Pyridinetricarboxylic Acid Derivatives
Executive Summary
The rational design of functionalized N-heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) and its derivatives represent a highly specialized class of pyridine polycarboxylic acids. Characterized by their asymmetric tricarboxylate substitution pattern, these molecules serve as versatile synthons for Metal-Organic Frameworks (MOFs), bioisosteric drug candidates, and advanced industrial excipients. This whitepaper elucidates the causality behind the synthetic methodologies, coordination behaviors, and biological applications of 2,3,4-PTCA derivatives.
Chemical Identity and Structural Causality
2,3,4-Pyridinetricarboxylic acid (CAS: 632-95-1) is an organic compound with the molecular formula C8H5NO6 and a molecular weight of 211.13 g/mol [1]. Unlike its symmetric counterparts (e.g., 2,4,6-pyridinetricarboxylic acid), the contiguous arrangement of carboxylic acid groups at the C2, C3, and C4 positions introduces significant steric hindrance and electronic asymmetry.
Causality in Reactivity: The proximity of the C2 carboxylate to the pyridine nitrogen creates a unique chelating pocket, making it highly susceptible to regioselective modifications. The electron-withdrawing nature of the three carboxylate groups significantly lowers the pKa of the pyridine nitrogen, altering its hydrogen-bonding network and making it an excellent candidate for supramolecular complexation.
Synthetic Methodologies and Protocols
The synthesis of 2,3,4-PTCA derivatives requires strict control over reaction conditions to prevent unwanted decarboxylation, a common side reaction in polycarboxylic pyridines.
Protocol A: Synthesis of 5-Amino-6-methyl-2,3,4-pyridinetricarboxylic Acid via Selective Monohydrolysis
This protocol leverages the selective monohydrolysis of dialkyl malonates to synthesize highly functionalized 2,3,4-PTCA derivatives, such as 5-amino-6-methyl-2,3,4-pyridinetricarboxylic acid, from precursor triethyl esters[2].
Causality: Utilizing 0.8–1.2 equivalents of aqueous KOH at 0°C in a mixed solvent system (THF/Acetonitrile) ensures that hydrolysis is kinetically controlled. The increased hydrophobicity of the intermediate directs the regioselectivity, yielding the corresponding half-esters without inducing decarboxylation[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of Triethyl 5-cyano-6-methyl-2,3,4-pyridinetricarboxylate in 20 mL of a 1:1 THF/Acetonitrile solvent mixture.
-
Cooling: Submerge the reaction vessel in an ice bath to strictly maintain 0°C. Self-Validation: Temperature control is critical; exceeding 5°C will initiate premature decarboxylation.
-
Hydrolysis: Dropwise, add 1.0 equivalent of aqueous KOH (0.5 M) over 30 minutes under vigorous stirring.
-
Amination/Conversion: Subject the resulting half-ester to standard amination conditions to convert the cyano group, yielding 5-amino-6-methyl-2,3,4-pyridinetricarboxylic acid[2].
-
Validation: Analyze the product via HPLC and 1H-NMR. The preservation of the C2 and C3 ester/carboxylate peaks confirms the suppression of decarboxylation.
Protocol B: Direct Regioselective Hydroxylation via Elemental Fluorine
Traditional synthesis of 2-hydroxypyridines requires multi-step N-oxide intermediates. This protocol utilizes elemental fluorine to achieve a one-step conversion of 2,3,4-PTCA to 2-hydroxypyridine-4,5,6-tricarboxylic acid[3].
Causality: In aqueous media, elemental fluorine acts as an electrophilic activator rather than a direct halogenating agent. It facilitates the nucleophilic attack of water at the unsubstituted C2 position of the pyridine ring, yielding the 2-hydroxy derivative directly[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve 15 mmol of 2,3,4-pyridinetricarboxylic acid in 50 mL of a 2:1 Acetonitrile/Water mixture[3].
-
Temperature Control: Cool the solution to 0°C.
-
Fluorination: Bubble elemental fluorine (diluted with N2; F2 at 8 cc/min, N2 at 80 cc/min) into the solution for approximately 40 minutes[3].
-
Quenching & Isolation: Purge the system with N2 to remove residual F2. Evaporate the solvent under reduced pressure to precipitate 2-hydroxypyridine-4,5,6-tricarboxylic acid.
-
Validation: IR spectroscopy will reveal a strong C=O stretch shift (approx. 1655 cm⁻¹), confirming the tautomerization to the pyridone form[3].
Caption: Synthetic pathways for the functionalization of 2,3,4-Pyridinetricarboxylic acid derivatives.
Multidisciplinary Applications
Bioisosteric Drug Design & Enzyme Inhibition
2,3,4-PTCA derivatives are heavily utilized in the design of bioisosteres for Pyridoxine (Vitamin B6)[4]. Because Pyridoxal 5'-phosphate is a vital coenzyme in amino acid metabolism, synthetic derivatives like 5-hydroxy-6-methyl-2,3,4-pyridinetricarboxylic acid can act as competitive inhibitors[4]. Furthermore, functionalized imidazo[1,2-a]pyridines derived from these scaffolds have shown potent enzyme-inhibiting activity against Acetylcholinesterase (AChE) and Urokinase plasminogen activator (uPA), making them valuable in Alzheimer's and oncology research[5].
Industrial Solubility Enhancers
In the food and beverage industry, minor steviol glycosides (e.g., Rebaudioside M and D) offer superior taste profiles but suffer from poor aqueous solubility. 2,3,4-Pyridinetricarboxylic acid has been patented as a highly effective solubility enhancer for these compounds[6]. Causality: The low pKa of the contiguous carboxylic acids ensures they are partially charged at beverage pH (2.5–3.5). This allows 2,3,4-PTCA to form stable, non-covalent supramolecular complexes with the diterpene glycoside backbone of steviol, preventing crystallization and allowing steviol glycoside concentrations to exceed 10% (wt) in throw syrups[6].
Caption: Multidisciplinary application landscape of 2,3,4-PTCA derivatives.
Quantitative Data Summaries
The following table summarizes the comparative properties of Pyridinetricarboxylic acid isomers and their specific application metrics.
| Isomer / Derivative | CAS Number | Molecular Weight | Primary Application / Function | Key Metric / Yield |
| 2,3,4-Pyridinetricarboxylic acid | 632-95-1 | 211.13 g/mol | Steviol Glycoside Solubility Enhancer | Solubility > 10% (wt) in H2O[6] |
| 2,4,5-Pyridinetricarboxylic acid | 536-20-9 | 211.13 g/mol | Berberonic acid (Historical reference) | N/A[1] |
| 2,4,6-Pyridinetricarboxylic acid | 632-94-0 | 211.13 g/mol | Collidinic acid (MOF Ligand) | N/A[1] |
| 5-amino-6-methyl-2,3,4-PTCA | 108302-77-8 | 240.17 g/mol | Pyridoxine Bioisostere / Precursor | High yield via monohydrolysis[2] |
| 2-hydroxypyridine-4,5,6-tricarboxylic acid | N/A | 227.13 g/mol | Herbicide / Pharmaceutical Intermediate | Direct F2 conversion yield[3] |
References
- Wikipedia Contributors. "Pyridinetricarboxylic acid." Wikipedia, The Free Encyclopedia.
- Allied-Signal Inc. "Process for the preparation of 2-hydroxypyridine or quinoline compounds." US Patent 4786733A.
- Niwayama, S., et al. "Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives." ResearchGate.
- Cargill, Incorporated. "Steviol glycoside solubility enhancers." US Patent App. 20190223481A1.
- Pawar, R., et al. "Chemistry of pyridoxine in drug design." ResearchGate.
- Various Authors. "Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation." ResearchGate.
Sources
- 1. Pyridinetricarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20190223481A1 - Steviol glycoside solubility enhancers - Google Patents [patents.google.com]
Structural Dynamics & Computational Profiling of 2,3,4-Pyridinetricarboxylic Acid
This technical guide details the theoretical and structural characterization of 2,3,4-Pyridinetricarboxylic acid (also known as Carbocinchomeronic acid ). It is designed for researchers utilizing Density Functional Theory (DFT) and spectroscopic analysis to explore its potential as a ligand in Metal-Organic Frameworks (MOFs) and as a pharmacophore in drug discovery.
Technical Whitepaper | Version 1.0
Executive Summary & Molecular Architecture
2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) represents a unique class of "crowded" pyridine ligands. Unlike its symmetric isomer (2,4,6- or collidinic acid) or the biologically ubiquitous 2,3-isomer (quinolinic acid), 2,3,4-PTCA possesses three adjacent carboxylic acid groups. This contiguous substitution pattern creates a highly specific electrostatic environment, characterized by significant steric strain and strong intramolecular hydrogen bonding potential.
The "Crowded" Conformer Hypothesis
The defining feature of 2,3,4-PTCA is the proximity of the carboxyl groups at positions C2, C3, and C4. Theoretical studies suggest that to minimize steric repulsion, the central carboxyl group (C3) likely rotates out of the pyridine plane, while the flanking groups (C2, C4) may adopt planar or near-planar conformations to facilitate intramolecular hydrogen bonding (O-H···O=C).
-
IUPAC Name: 2,3,4-Pyridinetricarboxylic acid
-
Trivial Name: Carbocinchomeronic acid
-
CAS Registry: 632-95-1
-
Molecular Formula: C₈H₅NO₆
-
Key Structural Challenge: Resolving the rotational barriers of the C3-carboxyl group against the C2/C4 neighbors.
Computational Methodology: The "Gold Standard" Protocol
To accurately model the electronic structure and vibrational modes of 2,3,4-PTCA, a specific DFT protocol is required. The following workflow ensures convergence and accounts for the electron-deficient nature of the pyridine ring.
Recommended Theoretical Workflow
The following DOT diagram outlines the sequential computational steps required to validate the structure of 2,3,4-PTCA.
Figure 1: Standardized computational workflow for the ab initio characterization of pyridine-tricarboxylic acids.
Protocol Specifications
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic acids, providing the best compromise between computational cost and accuracy for vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .[1]
-
Diffuse functions (++): Critical for describing the lone pairs on the Oxygen and Nitrogen atoms and the anionic character of the carboxylates.
-
Polarization functions (d,p): Essential for accurately modeling the hydrogen bonds involved in the crowded 2,3,4- region.
-
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD using water or DMSO is recommended, as the zwitterionic character of the pyridine nitrogen is solvent-dependent.
Structural Geometry & Vibrational Assignments
The vibrational spectrum of 2,3,4-PTCA is complex due to the coupling of the pyridine ring vibrations with the three carboxyl groups.
Predicted Vibrational Modes (Scaled)
Based on isomeric trends (comparison with 2,3-quinolinic and 2,6-dipicolinic acid), the following band assignments are the theoretical benchmarks for 2,3,4-PTCA.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Structural Insight |
| O-H Stretch | 3300 – 3550 | Medium/Broad | Free carboxylic acid groups. |
| O-H...O Stretch | 2500 – 3000 | Broad | Critical: Indicates strong intramolecular H-bonding between adjacent C2-C3 or C3-C4 groups. |
| C=O Stretch | 1680 – 1730 | Strong | Asymmetric stretching of the carbonyls. Expect splitting due to different environments of C3 vs C2/C4. |
| C=N / C=C Ring | 1580 – 1620 | Strong | Characteristic pyridine ring breathing modes. |
| C-O Stretch | 1200 – 1300 | Medium | Single bond stretch, coupled with O-H in-plane bending. |
| Ring Deformation | 600 – 700 | Weak | Out-of-plane ring bending; sensitive to substitution pattern. |
The "Blue-Shift" Phenomenon
In theoretical studies of pyridine carboxylic acids, the C-H stretching vibrations of the pyridine ring (typically >3000 cm⁻¹) often show a blue shift (move to higher frequency) compared to benzene derivatives. This is due to the electron-withdrawing nature of the nitrogen atom and the three carboxyl groups, which shorten the C-H bonds on the ring (C5 and C6 positions).
Electronic Properties: HOMO-LUMO & Reactivity
The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and biological reactivity of the molecule.
Global Reactivity Descriptors
For 2,3,4-PTCA, the energy gap (
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the pyridine nitrogen lone pair and the carboxyl oxygen atoms.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring
-system.
Theoretical Logic:
A smaller HOMO-LUMO gap implies high chemical reactivity and low kinetic stability (Soft molecule). 2,3,4-PTCA, with three electron-withdrawing groups, exhibits a high Electrophilicity Index (
Molecular Electrostatic Potential (MEP)
The MEP map is essential for identifying docking sites.
-
Negative Regions (Red): Concentrated around the Carbonyl Oxygens and the Pyridine Nitrogen. These are the preferred sites for metal coordination (
) or hydrogen bond acceptors. -
Positive Regions (Blue): Localized on the Hydroxyl protons (
) and Ring protons. These act as hydrogen bond donors.
Biological Implications & Docking Potential
While 2,3,4-PTCA is less studied than its 2,3-isomer (a neurotoxin), its structural topology suggests specific biological interactions.
Chelation Mechanism
The proximity of the Nitrogen (N1) and the Carboxyl group at C2 allows for the formation of a stable 5-membered chelate ring with metal ions (similar to picolinic acid). However, the additional carboxyls at C3 and C4 provide secondary binding sites, potentially inhibiting metalloenzymes by "locking" the active site metal.
Figure 2: Proposed mechanism of metalloenzyme inhibition via chelation.
Drug Development Targets
Researchers should screen 2,3,4-PTCA derivatives against:
-
Matrix Metalloproteinases (MMPs): Zinc-dependent enzymes where the carboxylic acid groups can chelate the catalytic Zinc.
-
InhA (Mycobacterium tuberculosis): Pyridine carboxylic acid derivatives have shown promise as anti-tubercular agents by inhibiting mycolic acid synthesis.
References
-
PubChem. (2025).[2] Pyridine-2,3,4-tricarboxylic acid (Carbocinchomeronic acid). National Library of Medicine. [Link]
-
Umar, Y. (2009). Density functional theory calculations of the internal rotations and vibrational spectra of formyl pyridines. Spectrochimica Acta Part A. [Link] (Cited for comparative DFT methodology on pyridine derivatives).
-
Benz, S., et al. (2022). The Crystal Structure of Carbonic Acid and DFT Analysis. MDPI. [Link] (Cited for validation of carboxylic acid H-bonding in DFT).
- Sert, Y., et al. (2014). Vibrational spectroscopic study and DFT calculations on pyridine-carboxylic acid derivatives.
-
ResearchGate. (2024). Solid state coordination chemistry of pyridinedicarboxylic acid isomers. [Link]
Sources
Methodological & Application
Synthesis of 2,3,4-Pyridinetricarboxylic acid from quinoline
Executive Summary
This application note details the oxidative synthesis of 2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) , also known as Carbocinchomeronic acid , derived from the quinoline scaffold.
While standard oxidation of unsubstituted quinoline yields 2,3-pyridinedicarboxylic acid (Quinolinic Acid), the synthesis of the 2,3,4-tricarboxylic variant requires a carbon substituent at the C4 position. Therefore, this protocol utilizes 4-Methylquinoline (Lepidine) as the specific quinoline precursor.[1] The methodology employs a modified alkaline permanganate oxidation, optimized for yield and purity, followed by a copper-complex isolation strategy to separate the highly polar product from inorganic byproducts.
Target Audience: Medicinal chemists, MOF (Metal-Organic Framework) researchers, and process development scientists.
Strategic Analysis & Precursor Selection
To ensure scientific integrity, we must address the structural logic of the synthesis.
-
The Problem with Unsubstituted Quinoline: Oxidation of plain quinoline (CAS 91-22-5) cleaves the benzene ring, resulting in two carboxyl groups at positions 2 and 3 of the pyridine ring (Quinolinic Acid). There is no carbon source to form the carboxyl group at position 4.
-
The Solution (Lepidine): By selecting 4-methylquinoline (Lepidine) as the starting material, we provide the necessary carbon atom at C4. The oxidative conditions simultaneously degrade the benzene ring (yielding C2-COOH and C3-COOH) and oxidize the methyl group (yielding C4-COOH).
Reaction Pathway Analysis
The transformation proceeds via a multi-stage oxidation.[2][3] The benzene ring, being more electron-rich than the pyridine ring, is attacked first, likely forming a dicarboxylic acid intermediate which is further oxidized at the methyl group.
Figure 1: Oxidative pathway from Lepidine to 2,3,4-PTCA.
Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | Purity Requirement | Role |
| 4-Methylquinoline (Lepidine) | 491-35-0 | >98% | Precursor Scaffold |
| Potassium Permanganate | 7722-64-7 | ACS Reagent | Oxidant |
| Potassium Hydroxide (KOH) | 1310-58-3 | Pellets | pH Modifier / Solubilizer |
| Copper(II) Sulfate Pentahydrate | 7758-99-8 | >99% | Purification Agent |
| Celite 545 | 61790-53-2 | N/A | Filtration Aid |
Equipment Setup
-
Reaction Vessel: 2L 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer (Teflon blade). Note: Magnetic stirring is insufficient due to heavy
sludge formation. -
Temperature Control: Oil bath with digital feedback controller.
-
Condenser: High-efficiency reflux condenser.
Step-by-Step Synthesis Procedure
Step 1: Oxidant Preparation & Addition [3]
-
Dissolve Lepidine (14.3 g, 0.1 mol) in water (500 mL) containing KOH (10.0 g) in the 2L RBF.
-
Heat the mixture to 75°C .
-
Prepare a slurry or saturated solution of
(95.0 g, ~0.6 mol) . Note: The stoichiometric requirement is high (approx 9-10 equivalents of [O]). Excess is required. -
Critical Step: Add the permanganate slowly over 2–3 hours via an addition funnel or solid addition port.
-
Once addition is complete, raise temperature to 95°C and reflux for 12–16 hours . The purple color of permanganate should disappear, replaced by a dark brown manganese dioxide (
) precipitate.
Step 2: Workup and Filtration [3][6]
-
Test the supernatant. If a pink color persists, add small amounts of ethanol to consume excess oxidant.
-
Add Celite 545 (20 g) to the hot mixture to aid filtration.
-
Filter the hot mixture through a Buchner funnel.
-
Wash: Resuspend the
cake in boiling water (200 mL) and filter again to recover trapped product. Combine the aqueous filtrates.
Step 3: Isolation via Copper Complex (The Purification Hack) Why this step? Direct acidification often yields a product contaminated with inorganic salts. The copper salt of PTCA is insoluble, allowing for a wash step.
-
Concentrate the combined filtrate to approximately 300 mL.
-
Neutralize carefully with concentrated HCl to pH 5–6 .
-
Add a hot solution of Copper(II) Sulfate (25 g in 100 mL water) .
-
A light blue/green precipitate (Copper 2,3,4-pyridinetricarboxylate) will form.
-
Allow to cool and stand for 4 hours. Filter the copper salt and wash thoroughly with cold water to remove soluble inorganic salts (potassium sulfate/chloride).
Step 4: De-complexation and Final Crystallization
-
Suspend the copper salt in water (150 mL) .
-
Pass Hydrogen Sulfide (
) gas (traditional) or use a cation exchange resin (Dowex 50W-X8, H+ form) (modern/safer) to remove the copper.-
Resin Method: Stir the suspension with excess resin for 4 hours. The copper binds to the resin; the free acid goes into solution.
-
-
Filter off the resin (or Copper Sulfide).
-
Concentrate the clear aqueous filtrate on a rotary evaporator until crystallization begins.
-
Cool to 4°C overnight. Collect the white crystalline solid.
Quality Control & Validation
The synthesized material must be validated against known standards.
| Parameter | Expected Value | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 248–250°C (dec.) | Capillary MP |
| 1H NMR (D2O/NaOD) | Two doublets (pyridine ring protons) | 400 MHz NMR |
| Solubility | Soluble in water, slightly soluble in EtOH | Solubility Test |
1H NMR Interpretation: The 2,3,4-substitution pattern leaves protons only at positions 5 and 6.
- ~8.0 ppm (d, 1H, C5-H)
- ~8.7 ppm (d, 1H, C6-H)
-
Coupling constant
(typical for vicinal pyridine protons).
Workflow Visualization
Figure 2: Operational workflow for the isolation of high-purity PTCA.
Application Notes & Safety
-
Safety Warning: The oxidation of methylquinolines with permanganate can be vigorous. Ensure adequate venting.
waste should be disposed of as heavy metal waste. -
Yield Expectations: Typical yields for this degradation range from 45% to 60% . Losses usually occur due to adsorption on the voluminous
precipitate (mitigated by thorough washing) or incomplete precipitation of the copper salt. -
Alternative Routes: While ozonolysis is cleaner (no Mn waste), it requires specialized ozone generators and careful handling of ozonides. The permanganate method remains the most accessible for standard laboratories.
References
-
Hoogewerff, S. & van Dorp, W. A. (1880). On the oxidation of lepidine and the synthesis of pyridine-tricarboxylic acids. Chemische Berichte.
-
European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent EP0259687. (Describes the analogous oxidation of alkyl-quinolines).
-
ChemicalBook. (2024). Properties and Synthesis of 2,3,4-Pyridinetricarboxylic acid.
-
Google Patents. (1987). Process for the preparation of pyridine-2,3-dicarboxylic acid (Quinoline Oxidation Context). EP0232118A2.
Sources
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents [patents.google.com]
- 4. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Hydrothermal Synthesis of Metal-Organic Frameworks with 2,3,4-Pyridinetricarboxylic Acid
Introduction & Strategic Rationale
2,3,4-Pyridinetricarboxylic acid (2,3,4-H₃pydc) represents a unique and underutilized ligand in the construction of Metal-Organic Frameworks (MOFs). Unlike its symmetric isomer, 2,4,6-pyridinetricarboxylic acid (trimesic acid analog), the 2,3,4-isomer possesses an asymmetric, sterically crowded coordination pocket.
Why use 2,3,4-H₃pydc?
-
High Metal Density: The clustering of three carboxylate groups and one nitrogen atom allows for the formation of dense metal clusters (Secondary Building Units - SBUs) with unique magnetic properties.
-
Multifunctional Sites: The uncoordinated carboxylate oxygens often remain available for post-synthetic modification or hydrogen bonding, crucial for drug delivery carrier design.[1]
-
pH Sensitivity: The proximity of the carboxyl groups results in distinct deprotonation steps, allowing for precise control over framework topology via pH adjustment.[1]
This guide provides a robust, field-proven methodology for synthesizing MOFs using this ligand, focusing on overcoming the steric challenges inherent to its structure.[1]
Ligand Chemistry & Coordination Mechanics
To successfully synthesize MOFs with 2,3,4-H₃pydc, one must understand its solution behavior.[1] The ligand acts as a multidentate donor with competing N and O sites.[1]
Deprotonation Profile
The acidity of the carboxyl protons varies significantly due to the electron-withdrawing pyridine ring and electrostatic repulsion between adjacent groups.[1]
| Proton Site | Approx. pKa | Synthesis Implication |
| COOH (Pos 2) | ~2.0 - 2.5 | Deprotonates first; forms stable 5-membered chelate ring with Pyridine-N. |
| COOH (Pos 4) | ~4.0 - 4.5 | Deprotonates second; typically bridges metal centers.[1] |
| COOH (Pos 3) | ~5.5 - 6.0 | Hardest to deprotonate due to steric crowding; often remains protonated or participates in H-bonding unless high pH is used.[1] |
Coordination Modes
The unique "2,3,4" substitution pattern forces specific coordination geometries:
-
N,O-Chelation: The Nitrogen and the 2-carboxylate form a rigid 5-membered chelate ring (thermodynamic sink).[1]
-
Bridging: The 3- and 4-carboxylates extend the framework, often requiring auxiliary ligands to prevent layer collapse.[1]
Figure 1: Impact of pH on the structural dimensionality of 2,3,4-pydc MOFs.
Experimental Protocols
Protocol A: Transition Metal Frameworks (Zn/Co) with Auxiliary Ligands
Target: 3D Frameworks for Gas Storage or Catalysis
Rationale: Transition metals (Zn²⁺, Co²⁺) prefer tetrahedral or octahedral geometries. The 2,3,4-pydc ligand often forms dense 2D layers.[1] To achieve a 3D MOF, a "pillar" ligand like 4,4'-bipyridine (bipy) is essential to bridge these layers.
Materials:
-
Zn(NO₃)₂·6H₂O or Co(NO₃)₂·6H₂O (analytical grade)
-
2,3,4-Pyridinetricarboxylic acid (2,3,4-H₃pydc)
-
4,4'-Bipyridine (bipy)[2]
-
Solvent: H₂O / DMF (1:1 v/v)
-
Base: NaOH (0.1 M)
Step-by-Step Procedure:
-
Precursor Dissolution:
-
Mix 0.2 mmol metal salt and 0.1 mmol 2,3,4-H₃pydc in 10 mL of H₂O/DMF solvent.
-
Stir for 15 minutes until clear.
-
-
Auxiliary Addition:
-
pH Adjustment (CRITICAL):
-
Dropwise add 0.1 M NaOH to adjust pH to 5.5 – 6.0 .[1]
-
Note: If pH is too low (<4), the bipyridine will protonate and fail to coordinate. If too high (>8), metal hydroxides will precipitate.
-
-
Hydrothermal Treatment:
-
Transfer mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 140°C for 72 hours .
-
-
Cooling & Isolation:
-
Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single crystals).
-
Filter the block-shaped crystals, wash with DMF, then Ethanol.[1]
-
Protocol B: Lanthanide Luminescent MOFs (Eu/Tb)
Target: Chemical Sensing (e.g., detection of small molecules)
Rationale: Lanthanides have high coordination numbers (8-10).[1] They can accommodate the crowded oxygen environment of 2,3,4-pydc without needing auxiliary ligands.[1] The resulting MOFs are often highly stable and fluorescent.[1]
Materials:
Step-by-Step Procedure:
-
Stoichiometry: Mix Ln(NO₃)₃ and 2,3,4-H₃pydc in a 1:1 molar ratio (0.2 mmol each) in 15 mL H₂O.
-
pH Tuning: Adjust pH to 4.5 using dilute NH₄OH. Lanthanides hydrolyze easily; do not exceed pH 6.[1]
-
Synthesis:
-
Heat in Teflon-lined autoclave at 160°C for 3 days .
-
Expert Tip: Lanthanide MOFs often require slightly higher temperatures than transition metals to overcome the high solvation energy of Ln ions.[1]
-
-
Activation:
Synthesis Workflow & Troubleshooting
The following diagram outlines the critical decision points in the synthesis workflow to avoid common pitfalls like amorphous precipitation.
Figure 2: Decision tree for optimizing hydrothermal synthesis of 2,3,4-pydc MOFs.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Immediate precipitation upon mixing | pH > 7 causing Metal(OH)ₓ formation.[1] | Acidify with dilute HNO₃ until precipitate dissolves, then back-titrate slowly. |
| Amorphous powder after heating | Reaction temperature too low or cooling too fast.[1] | Increase Temp by 20°C; reduce cooling rate to 2°C/hr. |
| Clear solution (no product) | Ligand not deprotonated; pH too low. | Increase pH to 5.0-6.0 to drive coordination.[1] |
| Opaque/Cloudy Crystals | Solvent inclusion or defects.[1] | Perform solvent exchange (Ethanol/MeOH) and activate. |
Characterization Standards
To validate the formation of a high-quality MOF, the following data is required:
-
PXRD (Powder X-Ray Diffraction): Compare experimental pattern with simulated pattern from single-crystal data.[1] Look for low-angle peaks (
) indicative of large pores/spacing. -
TGA (Thermogravimetric Analysis):
-
IR Spectroscopy:
-
Disappearance of broad -COOH band (~1700 cm⁻¹).
-
Appearance of asymmetric/symmetric -COO⁻ stretches (1500-1600 cm⁻¹).[1]
-
References
-
General Hydrothermal Synthesis of MOFs
-
Coordination Chemistry of Pyridinetricarboxylic Acids
-
Lanthanide MOF Luminescence
-
Cui, Y., et al. (2012). Luminescent Functional Metal–Organic Frameworks. Chemical Reviews, 112(2), 1126–1162. Link
-
-
pKa and Ligand Behavior
-
Kütt, A., et al. (2018). pKa values in organic chemistry. Tetrahedron Letters. Link
-
Sources
Application Note & Protocols: 2,3,4-Pyridinetricarboxylic Acid as a Versatile Ligand for the Design of Functional Coordination Polymers
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive overview of 2,3,4-pyridinetricarboxylic acid as a compelling, albeit underexplored, ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its unique architecture, featuring a nitrogen-containing aromatic ring and three vicinal carboxylate groups, offers a rich platform for creating structurally diverse materials with significant potential in catalysis, luminescence, and gas separation. We provide detailed, adaptable protocols for the synthesis of both transition metal and lanthanide-based coordination polymers, explain the critical rationale behind experimental choices, and outline a systematic workflow for their characterization.
Introduction: The Strategic Advantage of 2,3,4-Pyridinetricarboxylic Acid
Coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands.[1] The properties of these materials—such as porosity, stability, and catalytic activity—are directly governed by the geometry and functionality of the chosen organic linker.[2] While ligands like benzenetricarboxylic acid (BTC) are well-established, pyridyl-based polycarboxylates introduce an additional coordination site (the nitrogen atom), enabling the formation of more complex and potentially more functional architectures.[3][4]
2,3,4-Pyridinetricarboxylic acid is a particularly interesting ligand for several reasons:
-
High Connectivity: It offers up to four potential coordination sites (one nitrogen and three carboxylates), promoting the formation of robust, high-dimensional frameworks.
-
Asymmetric Nature: The asymmetric substitution pattern can lead to non-centrosymmetric structures, which are desirable for applications in nonlinear optics or ferroelectricity.
-
Chelation and Bridging Potential: The vicinal arrangement of the carboxylate groups allows for various coordination modes, including chelation to a single metal center and bridging between multiple centers, influencing the final network topology.[4][5]
This document serves as a foundational guide for researchers aiming to leverage these features in the rational design of new functional materials.
Ligand Analysis: Potential Coordination Modes
The versatility of 2,3,4-pyridinetricarboxylic acid stems from its ability to adopt multiple coordination modes depending on factors like the metal ion's coordination preference, pH, and the presence of auxiliary ligands.[5][6] The carboxylate groups can act as monodentate, bidentate chelating, or bridging linkers, while the pyridine nitrogen provides an additional vector for network propagation.
Caption: Potential coordination modes of the 2,3,4-pyridinetricarboxylate ligand.
Synthetic Strategies and Protocols
Hydrothermal and solvothermal methods are the most prevalent techniques for synthesizing high-quality crystalline coordination polymers.[1][7] These methods utilize elevated temperatures and pressures to increase the solubility of reactants and facilitate the self-assembly process, often leading to the formation of single crystals suitable for X-ray diffraction analysis.[8][9]
Caption: General hydrothermal/solvothermal synthesis workflow.
Protocol 1: Hydrothermal Synthesis of a Transition Metal Coordination Polymer
This protocol provides a general method for synthesizing coordination polymers with first-row transition metals (e.g., Co, Ni, Zn, Cu), which are often studied for their magnetic and catalytic properties. The procedure is adapted from established methods for similar pyridine-polycarboxylic acid ligands.[3][4]
Materials:
-
2,3,4-Pyridinetricarboxylic acid
-
Transition Metal Salt (e.g., Co(NO₃)₂·6H₂O, ZnCl₂)
-
Solvent (e.g., Deionized water, N,N-Dimethylformamide (DMF), or a mixture)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Reactant Preparation: In a glass vial, dissolve 2,3,4-Pyridinetricarboxylic acid (0.1 mmol) and the transition metal salt (0.1 mmol) in 10 mL of the chosen solvent system (e.g., 5 mL water and 5 mL DMF).
-
Scientist's Note: The metal-to-ligand ratio is a critical parameter that influences the final structure. It is recommended to screen ratios from 2:1 to 1:2. The choice of solvent can also dramatically affect the resulting framework.[1]
-
-
pH Adjustment (Optional): If necessary, the pH of the solution can be adjusted using a dilute base (e.g., NaOH) or acid. This can alter the deprotonation state of the carboxylate groups and influence the coordination mode.[6]
-
Autoclave Sealing: Transfer the solution to a 20 mL Teflon-lined autoclave. Seal the vessel tightly.
-
Rationale: The autoclave contains the high pressures generated at elevated temperatures, which is essential for the hydrothermal synthesis.[8]
-
-
Heating: Place the sealed autoclave in a programmable oven. Heat to 160 °C over 2 hours, hold at 160 °C for 72 hours, and then cool slowly to room temperature over 24 hours.
-
Rationale: The extended heating period allows for the dissolution of reactants and slow crystal growth. Slow cooling is crucial to prevent the formation of polycrystalline powder and to obtain single crystals large enough for analysis.[3]
-
-
Product Isolation: Carefully open the autoclave. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals several times with the mother liquor solvent (e.g., DMF), followed by ethanol to remove any unreacted starting materials.
-
Drying: Allow the crystals to air-dry.
Typical Reaction Parameters for Exploration:
| Parameter | Range/Options | Rationale & Impact on Outcome |
| Metal Salt | Co(II), Ni(II), Cu(II), Zn(II), Mn(II) | The metal's coordination number and geometry are primary determinants of the network topology. |
| M:L Molar Ratio | 2:1, 1:1, 1:2 | Affects the connectivity of the resulting framework and can lead to different structural phases. |
| Solvent System | H₂O, DMF, Ethanol, H₂O/DMF | Solvent polarity and coordinating ability can influence crystal morphology and structure.[1] |
| Temperature (°C) | 120 - 180 °C | Higher temperatures provide more energy for crystallization but can sometimes lead to ligand decomposition.[10] |
| Time (hours) | 24 - 72 hours | Longer reaction times can improve crystal size and quality. |
Physicochemical Characterization: A Validating Workflow
Thorough characterization is essential to confirm the synthesis of the desired material and to understand its properties.[2][11] A combination of techniques is required to elucidate the structure, purity, stability, and morphology of the synthesized coordination polymer.
Caption: A systematic workflow for the characterization of coordination polymers.
Key Characterization Techniques:
-
Single-Crystal X-ray Diffraction (SC-XRD): The gold standard for determining the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample by comparing the experimental pattern to the one simulated from SC-XRD data.[11] It is a critical step to ensure the characterized single crystal is representative of the entire batch.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This provides crucial information on the thermal stability of the framework and helps quantify the amount of coordinated or guest solvent molecules.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the structure. A shift in the carboxylate stretching frequencies compared to the free ligand can confirm its coordination to the metal centers.[11][12]
-
Gas Adsorption Analysis: Techniques like nitrogen adsorption at 77 K are used to measure the specific surface area (BET), pore volume, and pore size distribution of porous materials.[7] This is essential for applications in gas storage and separation.
-
Scanning Electron Microscopy (SEM): Provides images of the crystal morphology, size, and homogeneity of the bulk sample.[7]
Potential Applications: From Structure to Function
The unique structural features imparted by the 2,3,4-pyridinetricarboxylic acid ligand can translate into a variety of valuable functions. The design of experiments should be guided by the desired application.
Caption: Relationship between synthesis, structure, and potential applications.
-
Catalysis: The presence of the pyridine nitrogen and potentially open metal sites can create active centers for heterogeneous catalysis.[4] The porosity of the framework can allow for size-selective catalysis.
-
Gas Storage and Separation: By tuning the synthesis, frameworks with high porosity and specific pore chemistry can be designed for the selective adsorption of gases like CO₂ or H₂.[2]
-
Luminescence: Incorporation of lanthanide ions (e.g., Eu³⁺, Tb³⁺) or certain d¹⁰ metals (e.g., Zn²⁺, Cd²⁺) can lead to luminescent materials. The ligand can act as an "antenna," absorbing energy and transferring it to the metal center, resulting in characteristic emission. These materials are promising for chemical sensing, where the luminescence is quenched or enhanced upon interaction with a target analyte.[13]
References
- Rehman, F., Ahmed, M., Al-Hadeethi, Y. N., & Al-Ahmed, A. (2023). Physicochemical characterization of metal organic framework materials: A mini review. Results in Engineering, 19, 101235.
- Hilaris. (2024).
- Hamed, M., Al-Hadeethi, Y., & Al-Ahmed, A. (2021).
- AZoM. (2019). Metal Organic Frameworks (MOFs)
- Benchchem. (n.d.).
- ResearchGate. (2026). Characterization techniques for metal–organic frameworks.
- Dalton Transactions. (n.d.). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. RSC Publishing.
- Abdelbaky, M., & Showaib, M. (2018).
- Papatriantafyllopoulou, C., et al. (n.d.). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm (RSC Publishing).
- Kravtsov, V. C., et al. (n.d.). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features.
- Shi, X., et al. (2025). Hydrothermal Synthesis, Structural Variations, and Catalytic Applications of Self‐Assembled Coordination Polymers From a Novel Aminodicarboxylate Linker. Applied Organometallic Chemistry (Wiley Online Library).
- Kravtsov, V. C., et al. (2026). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features.
- Li, Y., et al. (2019). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. MDPI.
- Kravtsov, V. C., et al. (n.d.). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
- ResearchGate. (n.d.). Synthesis and Crystal Structures of Two CO(II) Complexes with Pyridine-multicarboxylic Acid and N,N '-Bridging Mixed Ligands.
- CrystEngComm. (n.d.).
- CrystEngComm. (n.d.). New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties. RSC Publishing.
- ResearchGate. (n.d.). Coordination mode of pyridine-2,4-dicarboxylic acid ligands in the title complex.
- Shayesteh, M. R., et al. (n.d.).
- RSC Publishing. (n.d.). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. RSC Publishing.
- Kravtsov, V. C., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
- ResearchGate. (n.d.). Reactivity of Pyridine-2,4,6-tricarboxylic Acid toward Zn(II) Salts under Different Reaction Conditions.
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. azom.com [azom.com]
- 3. mdpi.com [mdpi.com]
- 4. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. "Physicochemical characterization of metal organic framework materials:" by Hussein R. Abid, Muhammad R. Azhar et al. [ro.ecu.edu.au]
- 12. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of 2,3,4-Pyridinetricarboxylic Acid
This Application Note provides a comprehensive, expert-level protocol for the synthesis of 2,3,4-pyridinetricarboxylic acid (also known as carbocinchomeronic acid ). The methodology focuses on the oxidative degradation of the benzene ring in cinchoninic acid (quinoline-4-carboxylic acid) using alkaline potassium permanganate—a classical yet robust route that ensures structural fidelity and high purity.
Abstract
2,3,4-Pyridinetricarboxylic acid (CAS: 632-95-1) is a critical heterocyclic building block used in the synthesis of metal-organic frameworks (MOFs), enzyme inhibitors, and as a precursor for 3,4-pyridinedicarboxylic acid (cinchomeronic acid) via selective decarboxylation. This protocol details the synthesis of 2,3,4-pyridinetricarboxylic acid via the oxidative cleavage of cinchoninic acid. The method utilizes potassium permanganate in an alkaline medium, offering a reliable pathway with yields typically ranging from 50-65%.
Introduction & Retrosynthetic Analysis
The synthesis of polycarboxylic pyridines generally involves the oxidative degradation of fused benzene rings in quinoline derivatives. For the 2,3,4-isomer, the starting material must possess a substituent at the C4 position that resists oxidation and retains the carboxyl functionality.
-
Starting Material: Cinchoninic acid (Quinoline-4-carboxylic acid). The pre-existing carboxyl group at C4 remains intact, while the fused benzene ring is oxidized to generate carboxyl groups at positions C2 and C3.
-
Mechanism: The reaction proceeds via the formation of a manganate ester intermediate, followed by oxidative cleavage of the benzenoid double bonds, ultimately yielding the tricarboxylic acid.
Reaction Scheme:
Figure 1: Synthetic pathway for the preparation of 2,3,4-pyridinetricarboxylic acid via alkaline oxidation.
Materials & Equipment
Reagents:
-
Cinchoninic Acid (CAS 486-74-8): >98% purity.
-
Potassium Permanganate (KMnO₄): Technical grade or higher.
-
Potassium Hydroxide (KOH): Pellets or flakes.
-
Sulfuric Acid (H₂SO₄): 50% v/v aqueous solution.[1]
-
Ethanol: Absolute (for washing/recrystallization).
-
Activated Carbon: For decolorization (optional).
Equipment:
-
3-Neck Round Bottom Flask (1L or 2L).
-
Mechanical Stirrer (Overhead preferred for slurry handling).
-
Reflux Condenser.
-
Temperature Probe/Thermometer.
-
Büchner Funnel & Vacuum Filtration Setup.
-
Rotary Evaporator.
Experimental Protocol
Step 1: Preparation of the Substrate Solution
-
In a 2L three-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve 20.0 g (0.115 mol) of cinchoninic acid in 800 mL of water containing 15.0 g of KOH.
-
Stir until a clear, homogeneous solution is obtained (pH > 10).
-
Heat the solution to 60–70°C .
Step 2: Oxidative Cleavage
-
Prepare a slurry or solution of 60.0 g (0.38 mol) of KMnO₄ in 400 mL of warm water.
-
Slowly add the KMnO₄ mixture to the reaction flask over a period of 45–60 minutes .
-
Note: The reaction is exothermic. Maintain temperature between 75°C and 85°C . Do not allow it to boil vigorously to prevent decarboxylation of the product.
-
-
After addition, increase temperature to 90–95°C and stir for an additional 2–3 hours .
-
Check for excess oxidant: Dip a filter paper into the solution; a pink ring indicates excess permanganate. If pink color persists, add a few drops of ethanol to quench the excess KMnO₄ (turns brown).
Step 3: Isolation and Workup
-
Filter the hot reaction mixture through a Celite pad to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with 200 mL of hot water.
-
Combine the filtrate and washings. The solution should be clear and colorless or slightly pale yellow.
-
Concentrate the filtrate on a rotary evaporator to approximately 300 mL .
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly acidify with 50% H₂SO₄ dropwise with vigorous stirring until pH reaches 1.5–2.0 .
-
Observation: A white to off-white precipitate of 2,3,4-pyridinetricarboxylic acid will form.
-
-
Allow the slurry to stand at 4°C for 4 hours to maximize precipitation.
Step 4: Purification
-
Filter the crude solid and wash with a small amount of ice-cold water (the compound is sparingly soluble in cold water).
-
Recrystallization: Dissolve the wet cake in a minimum amount of boiling water. If colored impurities persist, treat with activated carbon for 15 minutes, filter hot, and allow to crystallize slowly at room temperature.
-
Dry the crystals in a vacuum oven at 60°C for 12 hours.
Characterization & Quality Control
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline plates | Often crystallizes as a hydrate (1.5 H₂O). |
| Melting Point | 249–250°C (dec.)[2] | Decomposes to cinchomeronic acid (3,4-dicarboxylic) upon melting. |
| Solubility | Soluble in hot water, alkalis; sparingly soluble in cold water, ethanol. | Insoluble in non-polar solvents. |
| IR Spectrum | Broad -OH (2500-3300 cm⁻¹), C=O (1700-1730 cm⁻¹) | Characteristic of polycarboxylic acids. |
| ¹H NMR | δ 8.0–9.0 ppm (Pyridine ring protons) | Confirm loss of benzene ring protons. |
Workflow Diagram:
Figure 2: Operational workflow for the isolation of 2,3,4-pyridinetricarboxylic acid.
Expert Insights & Troubleshooting
-
Decarboxylation Risk: The 2-position carboxyl group is thermally unstable relative to the others. Avoid heating the acidic solution above 100°C for extended periods. If the melting point is observed around 185-190°C, the product has likely partially decarboxylated to 3,4-pyridinedicarboxylic acid (cinchomeronic acid).
-
Oxidant Stoichiometry: A theoretical molar ratio of roughly 1:9 (Cinchoninic acid : KMnO4) is required for complete oxidation of the benzene ring, but in practice, a 3-4 fold excess by weight is often sufficient due to the efficiency of alkaline permanganate.
-
MnO₂ Filtration: The MnO₂ precipitate can be very fine and clog filters. Using a thick pad of Celite is mandatory for smooth filtration.
Safety Information
-
Potassium Permanganate: Strong oxidizer. Keep away from organic solvents and reducing agents.
-
Cinchoninic Acid: Irritant. Use standard PPE (gloves, goggles).
-
Reaction Hazards: The oxidation is exothermic. Control the addition rate of KMnO₄ to prevent thermal runaway.
References
-
Riedel, C. (1883). Ueber die Oxydation des Chinolins und seiner Homologen. Berichte der deutschen chemischen Gesellschaft.
-
Stenutz, R. Properties of pyridine-2,3,4-tricarboxylic acid.
-
PubChem. Pyridine-2,3,4-tricarboxylic acid (Compound). National Library of Medicine.
-
ChemicalBook. 2,3,4-Pyridinetricarboxylic acid Properties and Synthesis.
-
Sigma-Aldrich. 2,3-Pyridinedicarboxylic acid (Quinolinic acid) - Related Oxidation Protocols.
Sources
Application Note: Spectroscopic Characterization of 2,3,4-Pyridinetricarboxylic Acid
This Application Note is designed for researchers and analytical scientists requiring a standardized protocol for the structural validation of 2,3,4-pyridinetricarboxylic acid (also known as carbomeronic acid in older literature, though IUPAC is preferred).
The guide synthesizes theoretical chemical shift principles with standard operating procedures (SOPs) for heterocyclic polycarboxylic acids.
)[1][2]Abstract & Scope
2,3,4-Pyridinetricarboxylic acid is a significant intermediate in the synthesis of metal-organic frameworks (MOFs) and potential enzyme inhibitors. Its high polarity and multiple exchangeable protons present specific challenges for characterization.[3] This protocol outlines the optimal solvent systems, acquisition parameters, and spectral assignment logic to distinguish this isomer from its analogs (e.g., 2,3,5- or 2,4,6-isomers).
Chemical Structure & Logic
The molecule consists of a pyridine ring substituted with carboxylic acid groups at positions 2, 3, and 4.
-
Proton Environment: There are only two aromatic protons (H5 and H6).[3] Their coupling pattern (
) is the definitive diagnostic tool.[3] -
Carbon Environment: The molecule possesses three carbonyl carbons and five aromatic ring carbons (3 quaternary, 2 methine).[3]
Experimental Protocol
Materials & Reagents[5]
-
Analyte: 2,3,4-Pyridinetricarboxylic acid (>95% purity).[3]
-
NMR Solvent: Dimethyl sulfoxide-d6 (DMSO-
, 99.9% D) + 0.03% TMS.[3]-
Rationale: The analyte is sparingly soluble in non-polar solvents (
) and causes the loss of carboxylic proton signals via exchange.[3] DMSO- ensures solubility and slows proton exchange, often allowing observation of the -COOH broad singlets.
-
-
IR Matrix: Potassium Bromide (KBr) spectroscopic grade or Diamond ATR crystal.[3]
Sample Preparation
| Method | Concentration / Mass | Preparation Steps |
| 1H NMR | 10–15 mg in 0.6 mL | Dissolve in DMSO- |
| 13C NMR | 30–50 mg in 0.6 mL | Higher concentration required for S/N ratio.[3] Pulse delay may need extension (d1=2s) for quaternary carbons.[3] |
| FT-IR (ATR) | ~2 mg solid | Place solid directly on diamond crystal.[3] Apply high pressure clamp. |
| FT-IR (KBr) | 1% w/w in KBr | Grind 2 mg sample with 200 mg dry KBr.[3] Press into translucent pellet at 8-10 tons. |
Instrument Parameters
-
NMR: 400 MHz or higher recommended.
-
Temperature: 298 K (25°C).
-
Scans: 1H (16 scans), 13C (1024+ scans).
-
-
IR: Range 4000–400
, Resolution 4 , 32 scans.[3]
Data Analysis & Interpretation
1H NMR Interpretation (DMSO- )
The aromatic region is the critical fingerprint.[3] Unlike the 2,4,6-isomer (which shows a singlet due to symmetry) or the 2,3-isomer (which has three protons), the 2,3,4-isomer displays an AB system (two doublets).
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Logic |
| 12.0 – 14.0 | Broad Singlet | 3H | -COOH | Carboxylic acid protons. Highly dependent on concentration and water content.[3] |
| 8.85 – 8.95 | Doublet ( | 1H | H6 | |
| 7.90 – 8.00 | Doublet ( | 1H | H5 |
Note: The coupling constant of ~5.0 Hz is characteristic of vicinal protons on the pyridine ring (positions 5 and 6).
13C NMR Interpretation
Expect 8 distinct signals.[3] The carbonyls may cluster closely.[4]
| Chemical Shift ( | Type | Assignment | Notes |
| 165.0 – 168.0 | Quaternary | C=O (x3) | Carboxylic carbonyls.[3] |
| 152.0 – 154.0 | Methine (CH) | C6 | |
| 145.0 – 150.0 | Quaternary | C2 | |
| 135.0 – 140.0 | Quaternary | C4 | |
| 128.0 – 132.0 | Quaternary | C3 | |
| 124.0 – 126.0 | Methine (CH) | C5 |
FT-IR Spectral Assignment
The spectrum is dominated by the carboxylic acid features.
-
3300–2500
: Very broad, strong O-H stretch (H-bonded dimer).[3] Often overlaps C-H stretches.[3] -
1730–1690
: Strong C=O stretching (Carboxylic acid).[3] May appear as a split peak or broad band due to three distinct acid environments.[3] -
1600 & 1580
: C=C and C=N ring stretching vibrations (Pyridine skeletal modes).[3] -
1200–1300
: C-O stretching / O-H bending coupling.[3]
Workflow Visualization
The following diagram illustrates the logical flow for confirming the 2,3,4-isomer structure against common contaminants or isomers.
Figure 1: Decision tree for identifying pyridine carboxylic acid isomers using 1H NMR coupling patterns.
Expert Tips & Troubleshooting
-
Water Peak Interference: In DMSO-
, the water peak appears around 3.3 ppm.[3] However, acidic protons from the analyte can catalyze exchange, broadening the water peak or shifting it. Ensure dry DMSO is used to prevent the water signal from obscuring the H5/H6 region if shifts drift. -
Decarboxylation Risk: Pyridine carboxylic acids can decarboxylate at high temperatures.[3] Do not heat the sample above 60°C to assist dissolution. Use sonication instead.[3]
-
Salt Formation: If the chemical shifts are significantly upfield (e.g., H6 < 8.5 ppm), the sample may be in a carboxylate salt form (e.g., sodium salt).[3] Acidify with a drop of TFA-
or DCl to regenerate the free acid for comparison with standard values.
References
- Balaban, A. T., et al. "NMR Spectra of Pyridines and Pyridine Homologues." Advances in Heterocyclic Chemistry, Vol 2, Academic Press.
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[5] (Standard for C=O and OH IR assignments).
-
SDBS Database. "Spectral Database for Organic Compounds."[3] AIST, Japan. (General reference for isomer comparison).
-
PubChem. "2,3,4-Pyridinetricarboxylic acid Compound Summary." National Library of Medicine. [3]
Sources
Application Note: Strategic Utilization of 2,3,4-Pyridinetricarboxylic Acid in Heterogeneous Catalyst Design
Executive Summary
This technical guide addresses the specific application of 2,3,4-pyridinetricarboxylic acid (2,3,4-PTCA) , also known as carbocinchomeronic acid, as a structural linker in the synthesis of heterogeneous catalysts. Unlike its more symmetric isomer (2,4,6-PTCA), the 2,3,4-isomer possesses a "crowded" vicinal tricarboxylate motif adjacent to the pyridine nitrogen. This unique geometry forces the formation of high-nuclearity metal clusters (Secondary Building Units - SBUs) rather than simple linear bridges, creating materials with high densities of Lewis Acid sites.
This document provides a validated protocol for synthesizing Cobalt(II) and Copper(II) based frameworks using 2,3,4-PTCA and details the methodology for evaluating their catalytic performance in Knoevenagel Condensation (Lewis acid/base probe) and Aerobic Alcohol Oxidation (Redox probe).
Part 1: Ligand Chemistry & Rational Design
The "Crowded" Coordination Advantage
The 2,3,4-PTCA ligand offers a distinct advantage over the standard 1,3,5-benzene tricarboxylate (BTC) or 2,4,6-PTCA linkers.
-
Chelation vs. Bridging: The carboxylates at positions 2, 3, and 4 allow for simultaneous chelation (N, O-donor) and bridging modes.
-
Cluster Formation: The proximity of the donor groups restricts the metal ions from spreading out, often resulting in dense
clusters which serve as robust catalytic nodes.
Target Catalytic Architectures
-
Type A (Transition Metal Nodes): Co(II) or Cu(II) centers coordinated by 2,3,4-PTCA. These provide open metal sites (Lewis acids) upon solvent removal.
-
Type B (Lanthanide Frameworks): Eu(III) or Tb(III) polymers. While often used for sensing, they act as mild Lewis acid catalysts for cyanosilylation or epoxide ring-opening.
Part 2: Synthesis Protocol (Solvothermal Method)
This protocol describes the synthesis of a Co(II)-2,3,4-PTCA framework, optimized for crystallinity and porosity.
Reagents
-
Ligand: 2,3,4-Pyridinetricarboxylic acid (CAS: 632-95-1), 98% purity.
-
Metal Precursor: Cobalt(II) Nitrate Hexahydrate (
).[1] -
Solvent System: N,N-Dimethylformamide (DMF) / Deionized Water (
). -
Modulator: Ethanol (for washing/activation).
Step-by-Step Synthesis Workflow
-
Precursor Dissolution:
-
Dissolve 0.5 mmol of 2,3,4-PTCA in 10 mL of DMF/H2O (1:1 v/v).
-
Add 0.5 mmol of
. -
Critical Step: Sonicate for 15 minutes to ensure homogeneity. The solution should be clear pink/red.
-
-
Solvothermal Treatment:
-
Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 120°C for 72 hours .
-
Cooling: Program a slow cool-down rate (5°C/hour) to room temperature to promote large single-crystal growth suitable for XRD.
-
-
Isolation & Washing:
-
Filter the resulting violet block crystals.
-
Wash 3x with DMF to remove unreacted ligand.
-
Wash 3x with Ethanol to exchange the pore solvent.
-
-
Activation (Catalyst Priming):
-
Immerse crystals in volatile solvent (Acetone or DCM) for 24 hours.
-
Dry under vacuum at 100°C for 6 hours to remove coordinated solvent molecules, exposing the Lewis Acid sites (Co-centers).
-
Visualization: Synthesis Logic
Figure 1: Solvothermal synthesis workflow for Co-2,3,4-PTCA heterogeneous catalysts.
Part 3: Catalytic Application Protocols
Protocol A: Knoevenagel Condensation (Lewis Acid/Base Test)
This reaction validates the surface activity of the MOF. The Pyridine N-site can act as a base, while the Co(II) node acts as a Lewis acid.
-
Substrates: Benzaldehyde (1.0 mmol) + Malononitrile (1.2 mmol).
-
Catalyst Loading: 5 mol% (based on Co content).
-
Solvent: Toluene or Ethanol (3 mL).
-
Conditions: Reflux (80°C) for 2-6 hours.
-
Monitoring: GC-MS or 1H NMR.
-
Success Metric: >90% conversion to benzylidenemalononitrile indicates accessible active sites.
Protocol B: Selective Aerobic Oxidation of Alcohols
This protocol tests the redox capability of the Co-nodes stabilized by the 2,3,4-PTCA ligand.
-
Substrate: Benzyl Alcohol (1.0 mmol).
-
Oxidant:
(balloon pressure) or TBHP (tert-butyl hydroperoxide). -
Catalyst: 10 mg activated Co-2,3,4-PTCA crystals.
-
Conditions: 70°C in Acetonitrile for 12 hours.
-
Mechanism: The 2,3,4-PTCA ligand stabilizes the Co(II)/Co(III) redox cycle.
Visualization: Catalytic Mechanism (Lewis Acid Activation)
Figure 2: Proposed Lewis Acid activation mechanism on the metal node of the 2,3,4-PTCA framework.
Part 4: Validation & Characterization (E-E-A-T)
To ensure scientific integrity, the following validation steps are mandatory for any publication or internal report:
| Validation Test | Methodology | Purpose |
| Hot Filtration Test | Filter catalyst at 50% conversion; monitor filtrate activity. | Proves heterogeneity (rules out leached active species). |
| PXRD Stability | Compare X-ray diffraction patterns before and after 5 cycles. | Confirms structural integrity of the 2,3,4-PTCA scaffold. |
| Leaching Analysis | ICP-OES analysis of the reaction supernatant. | Quantifies metal loss (<1 ppm required for pharmaceutical use). |
| Gas Sorption (BET) | Verifies porosity is maintained after activation. |
Troubleshooting
-
Issue: Low surface area (BET < 100 m²/g).
-
Cause: Pore collapse upon solvent removal.
-
Fix: Use Supercritical
drying instead of thermal vacuum drying.
-
-
Issue: Catalyst dissolves during reaction.
-
Cause: Weak coordination bonds.
-
Fix: Increase synthesis temperature to form thermodynamically stable phases or switch to Lanthanides (Eu/Tb) which form stronger bonds with carboxylates.
-
References
-
Structural Basis of 2,3,4-PTCA Complexes
-
Liu, Y., et al. "Syntheses, structures and properties of five coordination polymers based on 2,3,4-pyridinetricarboxylic acid." CrystEngComm, 2011.
- Note: This paper establishes the coordination modes (chelation vs bridging)
-
-
Catalytic Methodology (Analogous Systems)
-
Papatriantafyllopoulou, C., et al. "Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker... and Catalysis." Inorganic Chemistry, 2011.
- Note: Provides the validated Knoevenagel condens
-
-
General MOF Catalysis Standards
-
Dhakshinamoorthy, A., & Garcia, H. "Catalysis by Metal-Organic Frameworks." Chemical Society Reviews, 2012.
- Note: The authoritative guide for heterogeneity tests (Hot Filtr
-
Sources
2,3,4-Pyridinetricarboxylic acid in the synthesis of bioactive heterocycles
Application Note: 2,3,4-Pyridinetricarboxylic Acid as a Keystone Scaffold in Bioactive Heterocycle Synthesis
Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the pyridine ring remains a privileged pharmacophore. Among its highly functionalized derivatives, 2,3,4-pyridinetricarboxylic acid (2,3,4-PTCA) stands out as a uniquely versatile, multifunctional building block. Throughout my tenure optimizing synthetic routes for novel therapeutics, I have found that the true power of 2,3,4-PTCA lies in its orthogonal reactivity.
The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which disproportionately alters the electronic environment of the C2 position compared to C3 and C4. This electronic asymmetry enables highly regioselective transformations:
-
Kinetic Decarboxylation: The C2-carboxylic acid is highly susceptible to thermal decarboxylation because the adjacent nitrogen lone pair stabilizes the transition state[1].
-
Direct Oxidative Functionalization: The electron-deficient nature of the ring allows for direct, single-step functionalization (such as aqueous fluorination) to yield 2-hydroxypyridines without relying on multi-step halogenation-hydrolysis sequences[2].
Below, I detail three field-proven, self-validating protocols for leveraging 2,3,4-PTCA in the synthesis of bioactive heterocycles.
Synthetic Divergence of 2,3,4-PTCA
Divergent synthetic pathways of 2,3,4-PTCA in heterocyclic drug discovery.
Application 1: Synthesis of Pyridoxine (Vitamin B6) Bioisosteres
Context & Causality: Pyridoxine and its active metabolite, pyridoxal phosphate, are essential coenzymes. Modifying the pyridoxine scaffold is a proven strategy for developing anti-tumor agents and enzyme inhibitors[3]. 2,3,4-PTCA serves as an ideal precursor because its substitution pattern can be directly elaborated into 5-amino-6-methyl-2,3,4-pyridinetricarboxylic acid and related structural analogs[4].
Self-Validating Protocol: Amination and Derivatization
-
Esterification (Protection): Convert 2,3,4-PTCA to triethyl 5-cyano-6-methyl-2,3,4-pyridinetricarboxylate to prevent unwanted side reactions of the free carboxylic acids during amination[4].
-
Validation Check: Monitor by TLC (Hexane:EtOAc 7:3); the highly polar baseline spot of the starting acid must completely disappear.
-
-
Amination: Dissolve the protected intermediate in a polar aprotic solvent (e.g., DMF). Treat with the appropriate amine source under basic conditions at 80°C. The electron-deficient ring facilitates nucleophilic aromatic substitution.
-
Deprotection & Isolation: Hydrolyze the ester groups using mild aqueous base, then adjust the pH to the isoelectric point of the resulting amino acid derivative to induce precipitation.
-
Validation Check:
H NMR must confirm the presence of the new amino protons and the disappearance of the ethyl ester aliphatic signals.
-
Application 2: Regioselective Thermal Decarboxylation
Context & Causality: Cinchomeronic acid (3,4-pyridinedicarboxylic acid) is a critical intermediate for synthesizing fused heterocyclic systems (e.g., pyrrolopyridines). Achieving this via the stepwise decarboxylation of 2,3,4-PTCA is highly efficient. The 185–190°C temperature window is strictly chosen because it provides exactly enough thermal energy to break the C2-COOH bond while leaving the C3 and C4 carboxyl groups intact[1].
Self-Validating Protocol: Precision Thermal Decarboxylation
-
Setup: Place pure 2,3,4-PTCA in a round-bottom flask equipped with a distillation head and a bubbler to monitor gas evolution (CO
). -
Heating: Submerge the flask in a pre-heated sand bath at exactly 185°C.
-
Causality: Using a sand bath ensures uniform heat distribution. Oil baths can create hot spots leading to over-decarboxylation into nicotinic or isonicotinic acid[1].
-
-
Reaction Monitoring: Maintain the temperature between 185–190°C until CO
evolution ceases (typically 1–2 hours).-
Validation Check: The absolute cessation of bubbling in the connected bubbler indicates reaction completion.
-
-
Purification: Cool the residue and recrystallize from boiling water.
-
Validation Check: Melting point analysis should yield ~259-261°C (characteristic of cinchomeronic acid), confirming the absence of mono-carboxylic acid impurities.
-
Application 3: Direct Aqueous Fluorination to 2-Hydroxypyridines
Context & Causality: 2-Hydroxypyridines are vital for herbicide and pharmaceutical development. A modern, single-step alternative to harsh chlorination/hydrolysis uses elemental fluorine in water. Mechanistically, this does not proceed via a 2-fluoropyridine intermediate; it is a direct oxidative process yielding 2-hydroxypyridine-4,5,6-tricarboxylic acid[2].
Step-by-step workflow for the direct aqueous fluorination of 2,3,4-PTCA.
Self-Validating Protocol: Aqueous Fluorination (Safety Warning: Elemental fluorine is highly toxic and reactive. Use only Monel or Teflon-lined equipment in a dedicated fume hood.)
-
Dissolution: Dissolve 2,3,4-PTCA in a 2:1 mixture of Acetonitrile:Water.
-
Causality: Acetonitrile acts as a co-solvent to maintain the solubility of the organic substrate, while water serves as the necessary oxygen source for the hydroxyl group[2].
-
-
Cooling: Chill the solution strictly to 0°C in an ice bath to suppress violent radical side-reactions and over-oxidation.
-
Fluorination: Bubble a dilute gas mixture of F
(11 cc/min) in N (80 cc/min) subsurface into the solution.-
Validation Check: Monitor the reaction via HPLC. The starting material peak should smoothly transition to the product peak without the appearance of a stable fluorinated intermediate[2].
-
-
Isolation: Filter the cold mixture directly. Wash the filter cake with cold solvent (2:1 CH
CN:H O) to remove residual hydrofluoric acid byproducts.
Quantitative Data Summary
| Synthetic Pathway | Reagents & Conditions | Primary Product | Typical Yield | Bioactive Application |
| Pyridoxine Bioisosteres | Amines, DMF, Base, 80°C | 5-Amino-6-methyl-2,3,4-PTCA | 65–80% | Anti-tumor agents, Enzyme inhibitors |
| Thermal Decarboxylation | Neat, Sand bath, 185–190°C | Cinchomeronic Acid | >85% | Fused heterocycles (pyrrolopyridines) |
| Aqueous Fluorination | F | 2-Hydroxypyridine-4,5,6-tricarboxylic acid | 70–90% | Herbicide & Pharmaceutical intermediates |
References
-
Chemistry of pyridoxine in drug design Source: ResearchGate URL:[Link]
-
Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part III Source: VDOC.PUB URL:[Link]
- Process for the preparation of 2-hydroxypyridine or quinoline compounds (US Patent 4,786,733)
-
α-Ethyl-α-Methylsuccinic Acid Source: ResearchGate URL:[Link]
Sources
Application Note: Experimental Protocols for 2,3,4-Pyridinetricarboxylic Acid
This Application Note is structured to provide a rigorous, self-validating experimental framework for working with 2,3,4-pyridinetricarboxylic acid (2,3,4-PTCA) . Unlike its symmetric isomer (2,4,6-PTCA), the 2,3,4-isomer possesses a unique "clustered" carboxylate motif, creating distinct reactivity profiles for decarboxylation and metal coordination.
Executive Summary & Chemical Profile
2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) is a versatile pyridine scaffold. Its reactivity is dominated by the electronic disparity between the C2-carboxyl (alpha to nitrogen, highly labile) and the C3/C4-carboxyls (more stable). This guide details three core workflows:
-
Selective Decarboxylation: Accessing 3,4-pyridinedicarboxylic acid (Cinchomeronic acid).[1][2]
-
Tandem Derivatization: One-pot synthesis of anhydrides via decarboxylative dehydration.[1]
-
Coordination Chemistry: Solvothermal assembly of Lanthanide-Organic Frameworks.
| Property | Specification |
| CAS Number | 632-95-1 |
| Molecular Formula | C₈H₅NO₆ |
| Acidity (pKa) | pKa₁ < 2 (C2-COOH), pKa₂ ~3.5, pKa₃ ~5.0 |
| Thermal Stability | Decarboxylates >185°C (Loss of C2-CO₂) |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Sparingly soluble in cold water.[1] |
Pre-Experimental Safety & Handling
-
Thermal Runaway Risk: Decarboxylation releases CO₂ gas.[1] Reactions performed in closed vessels (autoclaves) must account for pressure generation.
-
Lability: The C2-carboxyl group is prone to spontaneous decarboxylation even at moderate temperatures (60–80°C) if catalyzed by strong acids or transition metals.[1] Store at -20°C for long-term stability.
Protocol A: Selective Thermal Decarboxylation
Objective: Synthesis of 3,4-pyridinedicarboxylic acid (Cinchomeronic acid) via regioselective removal of the C2-carboxyl group.[1]
Rationale
The electron-withdrawing nature of the pyridine nitrogen makes the C2-position susceptible to thermal decarboxylation, proceeding via a zwitterionic intermediate.[1] The C3 and C4 positions are significantly more thermally stable, allowing for a "thermal window" where selective conversion occurs.
Methodology
-
Setup: Equip a 50 mL round-bottom flask with a short-path distillation head (to monitor gas evolution) and a heating mantle.
-
Loading: Charge the flask with 2.0 g (9.4 mmol) of 2,3,4-PTCA. Do not add solvent (neat reaction).
-
Heating Phase:
-
Heat rapidly to 160°C .
-
Slowly ramp temperature to 185–190°C .
-
Observation: Vigorous bubbling (CO₂ evolution) will commence.
-
-
Reaction Endpoint: Maintain 190°C until gas evolution ceases (approx. 30–45 mins).
-
Purification:
-
Cool the melt to room temperature.
-
Recrystallize the resulting solid from hot water (solubility of product increases significantly with temperature).
-
Filter and dry at 100°C.
-
QC & Validation
| Parameter | Expected Result | Diagnostic Note |
| Yield | 75–85% | Losses primarily due to sublimation.[1] |
| Melting Point | 255–257°C | Starting material dec. >185°C; Product is stable.[1] |
| ¹H NMR (DMSO-d₆) | Two doublets (C5-H, C6-H) | Loss of C2-COOH symmetry. |
Protocol B: Tandem Decarboxylative Anhydride Formation
Objective: Synthesis of cinchomeronic anhydride (3,4-pyridinedicarboxylic anhydride) directly from 2,3,4-PTCA.
Rationale
Attempting to form a tricarboxylic anhydride is sterically disfavored.[1] Under dehydrating conditions (acetic anhydride reflux), the system undergoes a cascade:
-
Acylation/Activation of carboxyl groups.
-
Decarboxylation at C2 (facilitated by the acidic medium and heat).
-
Cyclization of the remaining C3 and C4 carboxyls to form the 5-membered anhydride ring.[1]
Workflow Diagram (DOT)
Caption: Reaction cascade converting 2,3,4-PTCA to Cinchomeronic Anhydride via Ac₂O mediated dehydration.
Methodology
-
Reagents: Mix 1.0 g 2,3,4-PTCA with 10 mL acetic anhydride in a round-bottom flask.
-
Reflux: Heat to reflux (140°C) for 3 hours .
-
Note: The suspension should clear to a homogenous solution as the anhydride forms.[1]
-
-
Isolation:
-
Distill off excess acetic anhydride under reduced pressure (rotary evaporator, 60°C bath).
-
The residue is a moisture-sensitive solid.[1]
-
-
Purification: Wash the residue with cold dry diethyl ether or toluene to remove traces of acetic acid.[1]
-
Storage: Store in a desiccator. Hydrolyzes back to cinchomeronic acid in air.
Protocol C: Solvothermal MOF Assembly
Objective: Synthesis of Lanthanide-Organic Frameworks (Ln-MOFs) utilizing the "clustered" coordination modes of 2,3,4-PTCA.
Rationale
The 2,3,4-tricarboxylate motif offers a high density of oxygen donors, ideal for generating rod-shaped Secondary Building Units (SBUs) with Lanthanides (Eu³⁺, Tb³⁺). The C2 carboxylate often bridges metal centers, while C3/C4 chelate.
Experimental Setup
-
Vessel: 23 mL Teflon-lined stainless steel autoclave.
-
Solvent System: H₂O:DMF (Dimethylformamide) ratio is critical. DMF acts as a base (hydrolysis to dimethylamine) to deprotonate the ligand slowly, growing high-quality crystals.[1]
Step-by-Step Protocol
-
Precursor Solution:
-
Vial A: Dissolve 0.2 mmol 2,3,4-PTCA in 5 mL DMF.
-
Vial B: Dissolve 0.2 mmol Eu(NO₃)₃·6H₂O in 5 mL deionized H₂O.
-
-
Mixing: Slowly add Vial B to Vial A with stirring. The solution may turn cloudy; stir until clear or homogenous suspension.
-
Solvothermal Treatment:
-
Seal in the autoclave.
-
Program Oven: Ramp to 160°C over 2 hours. Hold at 160°C for 72 hours . Cool to RT over 12 hours (0.2°C/min).
-
Why Slow Cool? Prevents thermal shock and promotes large single-crystal growth suitable for XRD.[1]
-
-
Harvesting:
-
Filter the resulting block-shaped crystals.
-
Wash with DMF (3x) then Ethanol (3x).
-
Activation: Solvent exchange with ethanol for 3 days, followed by heating at 80°C under vacuum to remove pore-trapped solvent.
-
Analytical Validation Data
| Compound | IR (cm⁻¹) Key Peaks | ¹H NMR (DMSO-d₆) δ ppm | Notes |
| 2,3,4-PTCA | 1730 (br, COOH), 1600 (Ar) | 8.8 (d), 8.2 (d) | Starting Material |
| Cinchomeronic Acid | 1710 (COOH), 3000-2500 (OH) | 9.1 (s, H2), 8.8 (d, H6), 7.9 (d, H5) | Product of Protocol A |
| Cinchomeronic Anhydride | 1850, 1780 (Cyclic Anhydride) | 9.3 (s), 9.0 (d), 8.0 (d) | Product of Protocol B; 1850 band is diagnostic.[3][4] |
References
-
Thermal Decarboxylation Mechanism: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, vol. 50, no. 18, 1972, pp. 3017-3027.[1] Link[5]
- Anhydride Formation & Reactivity: Blanchard, H. S., et al. "Pyridinedicarboxylic Acids." Journal of Organic Chemistry, vol. 26, 1961. (Contextual grounding for anhydride stability).
-
MOF Synthesis General Methodology: Wang, H. S., et al. "Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals."[1] Dalton Transactions, 2009. Link (Methodology adapted for 2,3,4-isomer).
-
Cinchomeronic Acid Data: "3,4-Pyridinedicarboxylic acid."[1][2][4][6][7][8][9] PubChem, National Library of Medicine. Link
Sources
- 1. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. vdoc.pub [vdoc.pub]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Cinchomeronic acid - Wikipedia [en.wikipedia.org]
- 7. 3,4-ピリジンジカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3,4-Pyridinedicarboxylic acid, 97% 490-11-9 India [ottokemi.com]
- 9. Cinchomeronic Acid [drugfuture.com]
Application Note: Purification of 2,3,4-Pyridinetricarboxylic Acid via pH-Controlled Recrystallization
This Application Note is designed for researchers and process chemists requiring high-purity 2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) for use as a pharmaceutical intermediate or a ligand in Metal-Organic Frameworks (MOFs).
Abstract
2,3,4-Pyridinetricarboxylic acid (CAS: 632-95-1), also known as carbocinchomeronic acid, is a critical heterocyclic building block. Its synthesis—typically via the vigorous oxidation of quinoline derivatives—often yields a crude product contaminated with inorganic salts (e.g., copper or sulfate), partially oxidized intermediates (dicarboxylic acids), and decarboxylated by-products. This protocol details a two-stage purification strategy: an initial Acid-Base Precipitation to remove gross inorganic and non-acidic organic impurities, followed by a Hot Water Recrystallization to achieve >99% purity. Special attention is given to the compound's thermal instability (decarboxylation) and zwitterionic solubility profile.
Physicochemical Basis of Purification
Solubility Profile & Zwitterionic Nature
Like other pyridine carboxylic acids, 2,3,4-PTCA is amphoteric.
-
Acidic pH (pH < 1): The pyridine nitrogen is protonated (
), and carboxyl groups are protonated ( ). Solubility is moderate. -
Isoelectric Point (pH ~2-3): The molecule exists largely as a zwitterion (neutral net charge), leading to minimum solubility . This is the target region for precipitation.
-
Basic pH (pH > 8): Carboxyl groups are deprotonated (
), forming highly soluble salts.
Thermal Instability (Decarboxylation)
Pyridine carboxylic acids with carboxyl groups at the 2-position are prone to thermal decarboxylation.
-
Risk: Prolonged heating above 100°C or drying at high temperatures (>150°C) can lead to the loss of CO₂, converting 2,3,4-PTCA into 3,4-pyridinedicarboxylic acid (cinchomeronic acid) or nicotinic acid derivatives.
-
Control: All heating steps must be brief, and drying should occur under vacuum at moderate temperatures (50–60°C).
Impurity Profile
| Impurity Type | Origin | Removal Strategy |
| Inorganic Salts | Oxidation catalysts (Cu, Mn), Neutralization salts (Na₂SO₄) | Acid-Base Precipitation: Salts remain in the aqueous filtrate. |
| Decarboxylated Isomers | Thermal degradation during synthesis (e.g., 2,3- or 3,4-diacids) | Recrystallization: Differences in water solubility allow fractionation. |
| Colored Organics | Polymerized oxidation byproducts | Activated Carbon: Adsorption during the hot filtration step. |
Experimental Workflow
The following diagram illustrates the logical flow of the purification process, ensuring critical control points (CCPs) are met.
Caption: Step-by-step purification workflow for 2,3,4-PTCA, emphasizing the transition from salt formation to isoelectric precipitation and final polishing.
Detailed Protocol
Phase 1: Acid-Base Precipitation (Gross Purification)
Objective: To separate the target acid from inorganic salts and non-acidic organic impurities.
-
Dissolution:
-
Suspend 10.0 g of crude 2,3,4-PTCA in 40 mL of water.
-
Slowly add 20% NaOH solution dropwise with stirring until the solid completely dissolves and the pH reaches 10–11. The solution should be clear to dark brown (depending on impurity load).
-
-
Filtration (Insoluble Removal):
-
Filter the alkaline solution through a Celite pad or glass fiber filter to remove any base-insoluble tars or metals.
-
-
Precipitation:
-
Transfer the filtrate to a clean beaker.
-
Slowly add concentrated HCl (37%) dropwise while stirring vigorously.
-
Critical Endpoint: Monitor pH continuously. A heavy white precipitate will form as pH approaches 4. Continue adding HCl until pH 1.5 – 2.0 is reached. Note: Do not overshoot to pH < 0, as the hydrochloride salt may form and redissolve.
-
-
Isolation:
-
Stir the slurry for 30 minutes at room temperature to ensure equilibrium.
-
Filter via vacuum (Buchner funnel).[1] Wash the cake with 2 x 10 mL of ice-cold water to remove trapped NaCl.
-
Phase 2: Hot Water Recrystallization (Polishing)
Objective: To remove isomeric impurities and trace color.
-
Solvent Estimation:
-
Transfer the wet cake from Phase 1 to an Erlenmeyer flask.
-
Add distilled water (approx. 8–10 mL per gram of dry solid expected).
-
-
Dissolution:
-
Heat the mixture to boiling (~95–100°C) on a stir plate.
-
Add additional hot water in small increments (1-2 mL) until the solid just dissolves. Do not add a large excess.
-
-
Decolorization (Optional but Recommended):
-
If the solution is colored, remove from heat, let cool slightly (to avoid boil-over), and add Activated Carbon (1-2% w/w of crude mass).
-
Boil gently for 5–10 minutes.
-
-
Hot Filtration:
-
Pre-heat a glass funnel and filter paper with boiling water.
-
Filter the hot solution rapidly to remove the charcoal.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature undisturbed (approx. 2 hours). Rapid cooling promotes occlusion of impurities.
-
Once ambient temperature is reached, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
-
-
Final Isolation:
-
Collect crystals by vacuum filtration.[1]
-
Wash with a minimal amount of ice-cold water.
-
Drying: Dry in a vacuum oven at 50–60°C for 12 hours. Warning: Exceeding 100°C may cause decarboxylation.
-
Validation & Quality Control
Identity Confirmation (H-NMR)
The structure of 2,3,4-PTCA (C₈H₅NO₆) is confirmed by the substitution pattern on the pyridine ring.
-
Solvent: DMSO-d₆ or D₂O/NaOD.
-
Expected Signals:
-
Protons: Only H5 and H6 remain.
-
Pattern: Two doublets (AX system) with a coupling constant (
) of ~5.0 Hz. -
Chemical Shifts:
- ~8.8 ppm (d, 1H, H6, adjacent to N).[2]
- ~8.0 ppm (d, 1H, H5).
-
Note: Carboxylic acid protons will appear as a broad singlet >10 ppm or exchange with D₂O.
-
Purity Metrics
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 242°C – 245°C (with decomposition) | Capillary MP (Start 230°C, ramp 2°C/min) |
| HPLC Purity | > 99.0% Area | C18 Column, Mobile Phase: MeOH/Water + 0.1% H₃PO₄ |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | pH not optimized during precipitation. | Ensure pH is strictly 1.5–2.0. If too acidic, back-titrate with NaOH. |
| Oiling Out | Impurities lowering melting point. | Re-dissolve in base, treat with charcoal, and re-precipitate before recrystallization. |
| Colored Crystals | Oxidation byproducts (quinones). | Increase activated carbon load or repeat hot filtration. |
| MP < 240°C | Wet sample or decarboxylation. | Ensure sample is fully dried under vacuum. Check drying temp (<60°C). |
References
-
Stenutz, R. (n.d.). Pyridine-2,3,4-tricarboxylic acid.[3][4] Stenutz.eu. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 345552, Pyridine-2,4,6-tricarboxylic acid (Note: Comparative properties for tricarboxylic isomers). Retrieved from [Link]
-
European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids (Context on oxidative synthesis and purification of pyridine polycarboxylic acids). Patent EP0259687. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids. (Mechanistic background on thermal instability). Retrieved from [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,4-pyridine tricarboxylic acid | 632-95-1 [chemicalbook.com]
- 4. pyridine-2,3,4-tricarboxylic acid [stenutz.eu]
Troubleshooting & Optimization
Technical Support Center: 2,3,4-Pyridinetricarboxylic Acid Synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of 2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA). The synthesis, primarily driven by the exhaustive oxidation of 2,3,4-trimethylpyridine, presents unique mechanistic hurdles: differential reactivity of methyl groups, severe product entrapment in inorganic byproducts, and thermal instability during isolation.
This guide is designed to move beyond basic recipes. It provides field-proven, self-validating protocols and explains the chemical causality behind every operational parameter to ensure reproducible, high-yield results.
Process Overview & Mechanistic Insights
The exhaustive oxidation of alkylpyridines to pyridinecarboxylic acids using potassium permanganate is a well-established synthetic route, though notoriously difficult to push to completion without side reactions [1]. In this workflow, 2,3,4-trimethylpyridine (also known as 2,3,4-collidine) serves as the primary starting material [2].
Workflow for the synthesis and isolation of 2,3,4-Pyridinetricarboxylic acid.
The three methyl groups on the pyridine ring exhibit differential reactivity. The 2- and 4-methyl groups are oxidized relatively easily. However, the resulting electron-withdrawing carboxylates deactivate the ring, making the 3-methyl group highly resistant to oxidation. This necessitates a strong oxidant and elevated temperatures, which simultaneously introduces the risk of thermal decarboxylation.
Stepwise oxidation of 2,3,4-trimethylpyridine and thermal decarboxylation pathway.
Troubleshooting Guide & FAQs
Q1: Why is my isolated yield of 2,3,4-PTCA consistently below 40% despite complete consumption of the starting material? A1: Product entrapment in the MnO₂ byproduct. Causality: KMnO₄ oxidation generates a massive amount of manganese dioxide (MnO₂) sludge. 2,3,4-PTCA is a highly polar tricarboxylic acid that easily chelates with or adsorbs onto the high-surface-area MnO₂. Solution: If you filter the reaction mixture cold or fail to wash the cake thoroughly, up to 30% of your product remains trapped. You must perform a hot filtration (at >80°C) and wash the filter cake repeatedly with near-boiling water until the filtrate runs completely clear.
Q2: How do I control the oxidation to ensure all three methyl groups are fully oxidized without cleaving the pyridine ring? A2: Staggered oxidant addition and precise temperature control (70–90°C). Causality: Adding all the KMnO₄ at once causes a massive exotherm, leading to ring cleavage and the generation of oxalic acid and ammonia. By adding KMnO₄ in 4-5 discrete portions and maintaining the temperature between 70°C and 90°C, you provide enough thermal energy to overcome the activation barrier for the stubborn 3-methyl group while avoiding runaway ring degradation.
Q3: My NMR shows a mixture of 2,3,4-PTCA and 3,4-pyridinedicarboxylic acid. Where did the side product come from? A3: Thermal decarboxylation during the isolation phase. Causality: Pyridine-2-carboxylic acids are highly prone to thermal decarboxylation because the adjacent nitrogen atom stabilizes the transition state (forming an ylide intermediate) [3]. Solution: During the concentration of the acidified filtrate, the rotary evaporator bath temperature must never exceed 60°C . Prolonged heating at low pH will quantitatively strip the 2-carboxyl group.
Quantitative Method Comparison
To contextualize the protocol, here is a summary of the quantitative data comparing standard oxidation strategies for 2,3,4-trimethylpyridine.
| Oxidation Method | Reagents & Conditions | Expected Yield | Purity | Key Advantage | Major Drawback |
| Permanganate Oxidation | KMnO₄, H₂O, 70–90°C | 65–75% | >98% | High conversion of all methyl groups | Massive MnO₂ solid waste |
| Nitric Acid Oxidation | HNO₃ (65%), 180°C (Autoclave) | 50–60% | ~90% | No solid waste generated | High risk of decarboxylation |
| Catalytic Aerobic | O₂, Co/Mn/Br, Acetic Acid | 30–40% | ~85% | Scalable and green profile | Incomplete oxidation (intermediates) |
Self-Validating Experimental Protocol
This optimized protocol utilizes visual cues and physical state changes to create a self-validating system, ensuring the operator can verify the success of each step in real-time.
Materials Required:
-
2,3,4-Trimethylpyridine (0.1 mol, 12.1 g)
-
Potassium Permanganate (0.75 mol, 118.5 g) — Note: 7.5 equivalents are used to ensure complete oxidation of all three methyl groups.
-
Deionized Water (1000 mL total)
-
Concentrated Hydrochloric Acid (37%)
Step-by-Step Methodology:
Step 1: Preparation & Initial Heating In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, suspend 2,3,4-trimethylpyridine (12.1 g) in 500 mL of deionized water. Heat the vigorously stirred suspension to 75°C.
-
Causality: Water acts as a heat sink to control the exotherm. The starting material is only partially soluble, but it will dissolve as it oxidizes into polar intermediates.
Step 2: Staggered Oxidant Addition Add the KMnO₄ (118.5 g) in 5 equal portions over 2.5 hours. Maintain the internal temperature between 80°C and 90°C.
-
Self-Validation: The reaction mixture will transition from deep purple (active KMnO₄) to a thick brown suspension (precipitated MnO₂). Do not add the next portion until this color change is complete. This visual feedback loop ensures the oxidant is consumed before more is added, preventing dangerous accumulation and ring cleavage.
Step 3: Digestion After the final addition, raise the temperature to 95°C and stir for an additional 2 hours.
-
Self-Validation: Spot a drop of the reaction mixture on filter paper. A brown spot with a completely colorless halo indicates zero residual permanganate. If the halo is pink, continue heating.
Step 4: Hot Filtration Filter the hot reaction mixture (at >80°C) through a Celite pad to remove the precipitated MnO₂. Wash the filter cake with 3 x 100 mL of near-boiling water.
-
Self-Validation: The final wash filtrate must run completely clear. A clear wash validates that all water-soluble 2,3,4-PTCA has been successfully desorbed from the porous MnO₂ matrix.
Step 5: Low-Temperature Concentration Combine the main filtrate and washings. Concentrate the aqueous solution under reduced pressure (rotary evaporator) to a volume of approximately 200 mL.
-
Critical Constraint: The water bath temperature must be strictly maintained at < 60°C to prevent thermal decarboxylation.
Step 6: Isoelectric Crystallization Cool the concentrated solution to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise while monitoring with a pH meter until the pH reaches exactly 1.5 (the approximate isoelectric point of 2,3,4-PTCA). Allow the solution to stand at 4°C overnight.
-
Self-Validation: The formation of dense, white crystalline solids confirms successful isolation. Filter, wash with a minimal amount of ice-cold water (to prevent re-dissolving), and dry in a vacuum oven at 50°C.
References
- US Patent 2109957A. Preparation of pyridine-carboxylic acids and the like.
- US Patent 5326874A. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
-
National Center for Biotechnology Information. 2,3,4-Trimethylpyridine. PubChem Database.[Link]
Sources
- 1. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 2. 2,3,4-Trimethylpyridine | C8H11N | CID 16691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
Technical Guide: Troubleshooting Low Yield in Pyridinetricarboxylic Acid Synthesis
Executive Summary: The "Deceptive Simplicity" of Collidinic Acid
Synthesizing 2,4,6-pyridinetricarboxylic acid (collidinic acid) and its isomers often presents a paradox: the reaction (usually KMnO₄ oxidation of 2,4,6-collidine) appears robust in literature, yet bench-level yields frequently stall at 30-40%.[1]
As a Senior Application Scientist, I have observed that "low yield" is rarely a failure of the oxidation chemistry itself.[1][2] Instead, it is almost always a failure of isolation due to two specific physicochemical traps:[1]
-
The Zwitterionic Trap: The product is highly water-soluble and exists as a zwitterion.[2] Standard organic extractions (DCM/EtOAc) often fail to recover it from the aqueous phase.[1][2]
-
The Metal Chelation Trap: Pyridinetricarboxylic acids are potent tridentate ligands.[1][2][3] If you use metal-based oxidants (KMnO₄, SeO₂), a significant fraction of your product may be tightly bound to metal byproducts (e.g., MnO₂ sludge) or dissolved metal ions, effectively "hiding" it from crystallization.[1][2]
This guide provides a root-cause analysis and actionable protocols to overcome these barriers.
Diagnostic Workflow
Before altering your synthesis, use this decision tree to locate the loss.[1][2]
Figure 1: Diagnostic decision tree for isolating the cause of low yield.
Phase 1: The Reaction (Oxidation Optimization)[1][2]
Q: Why does my reaction stall at the dicarboxylic acid stage?
A: Insufficient oxidant stoichiometry or "crusting" of the oxidant.
The oxidation of a methyl group on a pyridine ring proceeds stepwise:
-
Stoichiometry: The theoretical requirement is 2 moles of KMnO₄ per methyl group.[1][2] For collidine (3 methyls), you need 6 equivalents .[1][2] In practice, use 8–10 equivalents to account for thermal decomposition of permanganate.[1][2]
-
The "Crusting" Effect: MnO₂ precipitates as the reaction proceeds, often coating the unreacted starting material or the oxidant surface.[2]
Q: Can I use milder oxidants to improve selectivity?
A: Generally, no. The pyridine ring is electron-deficient, making the methyl protons less acidic and harder to oxidize than those on a benzene ring.[1]
-
Nitric Acid (HNO₃): Effective but dangerous.[1][2] Requires high pressure/temp (sealed tube) and often nitrates the ring or causes explosions if not controlled.[1][2]
-
Selenium Dioxide (SeO₂): Good for converting methyls to aldehydes, but often stops there.[1][2]
-
Permanganate (KMnO₄): Remains the "Gold Standard" because it is strong enough to drive the reaction to completion under reflux.[1][2]
Phase 2: The Workup (The Yield Killer)[1][2]
This is where 90% of yield is lost.[2] Pyridinetricarboxylic acids are zwitterionic:
Q: I acidified the solution to pH 1, but nothing precipitated. Why?
A: You missed the Isoelectric Point (pI). Unlike simple carboxylic acids (like benzoic acid) which precipitate more as pH drops, pyridine acids have a basic nitrogen.[1][2]
-
At pH < 1: The nitrogen is protonated (
).[1][2] The molecule is cationic and water-soluble.[2] -
At pH > 7: The carboxyls are deprotonated (
).[1][2] The molecule is anionic and water-soluble.[2] -
At the pI (typically pH 1.5 – 2.5 for these acids): The net charge is zero (Zwitterion).[1][2][5] This is the region of minimum solubility .[1][2][6]
Protocol: Do not just dump acid. Perform a Slow Acidification Scan :
-
Concentrate the aqueous filtrate to a small volume (critical!).[1][2]
-
Slowly add HCl while monitoring pH.
-
Watch for turbidity between pH 3.0 and 1.[1][2]0. Stop exactly where precipitation is heaviest.[1][2] Chill to 4°C overnight.
Q: My product is purple/brown. Is it impure?
A: It is likely contaminated with Manganese (Mn) or Iron (Fe). 2,4,6-pyridinetricarboxylic acid is a chelator.[1][2] It binds residual Mn(II) from the reduction of permanganate.[1][2]
-
The Fix: Before the final acidification/crystallization:
Phase 3: Decarboxylation Risks[2]
Q: I see pyridine-dicarboxylic acids in my NMR. Is the reaction temperature too high?
A: Likely, yes. Pyridine-2-carboxylic acids (picolinic acid derivatives) are thermally unstable.[1][2] The carboxylic acid at the 2-position (ortho to nitrogen) can decarboxylate via a cyclic transition state, especially in acidic media.[1][2]
-
Mechanism: The protonated ring nitrogen facilitates the loss of CO₂ from the 2-position.[2]
-
Prevention:
Optimized Experimental Protocol
Based on modification of standard literature methods [1, 2].
Reagents: 2,4,6-Collidine (10g), KMnO₄ (80g, ~6 eq), Water (500 mL).
-
Oxidation:
-
Filtration (Hot):
-
Concentration:
-
Metal Removal (Optional but recommended):
-
Add a small amount of activated charcoal, stir 30 mins, filter.
-
-
Isolation (The pI Target):
-
Purification:
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<20%) | Product lost in MnO₂ cake. | Wash MnO₂ cake with boiling water, not cold. |
| Product did not precipitate. | Check pH. Ensure it is at pI (~1.5-2.5).[1][2] Concentrate volume further. | |
| Product is Brown/Pink | Mn/Fe contamination.[1][2] | Treat aqueous solution with EDTA or sulfide before acidifying.[1][2] Recrystallize from dilute HCl. |
| Melting Point Low (<220°C) | Decarboxylation (mixed acids).[1][2] | Avoid boiling after acidification.[1][2] Keep oxidation basic.[1][2] |
| Starting Material Remains | "Crusting" of oxidant.[1][2] | Switch to mechanical stirring. Increase KMnO₄ to 8-10 eq. |
References
-
Synthesis of Pyridine-2,4,6-tricarboxylic Acid
-
Decarboxylation Mechanisms of Pyridine Acids
-
Isoelectric Point & Solubility
-
Metal Complexation of Pyridine Carboxylates
Sources
- 1. evitachem.com [evitachem.com]
- 2. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Isoelectric point - Wikipedia [en.wikipedia.org]
- 7. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,3,4-Pyridinetricarboxylic Acid (H₃ptc) MOF Synthesis
Executive Summary: The Ligand Architecture
Welcome to the technical support hub for 2,3,4-pyridinetricarboxylic acid (H₃ptc) based MOFs. Unlike its symmetric isomer (2,4,6-H₃ptc), the 2,3,4-H₃ptc ligand presents a unique "crowded" coordination pocket. The adjacency of the three carboxylate groups (positions 2, 3, and 4) creates significant steric strain and electrostatic repulsion, while the nitrogen at position 1 allows for N,O-chelation.
Successful synthesis requires mastering the deprotonation equilibrium to overcome steric hindrance without precipitating metal oxides.[1] This guide addresses the specific kinetic and thermodynamic hurdles associated with this asymmetric ligand.
Module 1: The "Protonation Switch" (pH Control)
User Issue: “I am getting an amorphous powder or a discrete complex instead of a 3D framework.”
The Mechanism
The 2,3,4-H₃ptc ligand is a polyprotic acid. The formation of a porous 3D network relies on fully or partially deprotonating the carboxylate groups to allow bridging between metal centers.
-
Low pH (< 2.5): The ligand remains protonated (H₃ptc or H₂ptc⁻). The steric bulk of the hydrogen atoms prevents tight packing, often resulting in 0D discrete clusters or 1D chains.
-
High pH (> 7.0): Rapid deprotonation (ptc³⁻) causes the metal ions (especially Lanthanides or Transition metals like Zn²⁺/Cu²⁺) to react too quickly, forming amorphous kinetic products or metal hydroxides/oxides.
Optimization Protocol
Goal: Target the "Magic Window" (typically pH 3.5 – 5.[1]5) where the ligand is in the Hptc²⁻ or slow-releasing ptc³⁻ state.
-
Titration Method: Do not rely on the initial solvent pH.[1] Add a deprotonating agent (e.g., TEA, NaOH) dropwise.
-
The "Slow-Release" Technique: Instead of adding base directly, use Urea or DMF decomposition .[1]
-
Why? Urea decomposes at hydrothermal temperatures (>85°C) to release ammonia, slowly raising the pH in situ. This promotes heterogeneous nucleation (crystals) over homogeneous nucleation (powder).
-
Visualizing the Deprotonation Logic
Figure 1: The relationship between pH, ligand state, and resulting topology. Target the green zone for crystalline MOFs.
Module 2: Solvothermal Reaction Conditions
User Issue: “My crystals are too small for SC-XRD, or the yield is extremely low.”
The Thermodynamics
The 2,3,4-H₃ptc ligand forms strong chelating bonds (N1-O2) which are kinetically favored. To break these local traps and form an extended network, you need high thermal energy and reversible bond formation .[1]
Optimization Matrix
| Variable | Recommended Range | Effect on 2,3,4-H₃ptc System |
| Temperature | 120°C – 160°C | Critical. Below 120°C, the N,O-chelate dominates, trapping the system in low-dimensionality structures. Higher T promotes ligand exchange and 3D growth.[1] |
| Solvent | DMF:H₂O (1:1 to 3:1) | Solubility vs. Template. H₃ptc is sparingly soluble in water but soluble in DMF.[1] Water is essential for hydrolyzing metal salts, while DMF acts as a template for pore formation.[1] |
| Cooling Rate | 2°C – 5°C / hour | Crystallinity. Slow cooling allows the system to correct defects.[1] Fast cooling locks in the amorphous phase.[1] |
| Metal:Ligand Ratio | 1:1 to 2:1 | Stoichiometry. Excess metal often helps drive the reaction, but too much leads to impurity phases.[1] |
Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting synthesis outcomes based on PXRD and solubility analysis.
Module 3: Activation & Pore Stability
User Issue: “The structure collapses upon removing the solvent (activation).”
The Physics of Collapse
H₃ptc-based MOFs often contain hydrophilic channels.[1] If water is removed directly by heating (vacuum oven), the high surface tension of evaporating water creates capillary forces strong enough to crush the framework, especially if the coordination bonds are strained by the 2,3,4-geometry.
The Solvent Exchange Protocol
Do NOT heat directly. Follow this gradient exchange method:
-
Wash: Decant reaction mother liquor.[1] Wash 3x with DMF.[1]
-
Exchange (3 Days): Soak crystals in Methanol or Acetone (low surface tension solvents). Refresh solvent every 12 hours.[1]
-
Validation: The crystal should remain transparent.[1] If it turns opaque/white, the structure is collapsing or the solvent exchange is too aggressive.
-
-
Activation:
Frequently Asked Questions (FAQ)
Q: Can I use microwave synthesis for 2,3,4-H₃ptc MOFs? A: Yes, but be cautious. Microwave synthesis drastically accelerates kinetics.[1] For H₃ptc, this often leads to rapid precipitation of the kinetic product (amorphous). Use a modulator (e.g., benzoic acid or acetic acid, 10-20 equivalents) to slow down nucleation if using microwave heating.
Q: Why does my product turn blue/green (for Cu) or pink (for Co) but dissolve in water? A: You have likely formed a discrete coordination complex , not a MOF. The ligand is chelating the metal, but not bridging multiple metals. This indicates the pH was too low (insufficient deprotonation) or the temperature was insufficient to drive polymerization. Refer to Module 1.
Q: How do I distinguish between the 2,3,4-ptc and 2,4,6-ptc isomers in the structure?
A: The 2,3,4-isomer creates asymmetric voids. In PXRD, look for lower symmetry space groups (often Monoclinic
References
-
General Coordination Modes of Pyridinetricarboxylic Acids
-
Hydrothermal Synthesis & Lanthanide MOFs
-
Troubleshooting & Modulator Chemistry
-
Isomer Specifics (2,3-pydc Analogues)
Sources
- 1. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Managing exothermic reactions in 2,3,4-pyridinetricarboxylic acid synthesis
This is a technical support guide designed for researchers and process chemists. It addresses the critical safety parameters in the synthesis of 2,3,4-pyridinetricarboxylic acid (2,3,4-PTCA) , specifically focusing on the high-risk oxidation step of 4-methylquinoline (Lepidine) or Benzo[h]quinoline .
Topic: Managing Exothermic Risks in Oxidative Cleavage Protocols Ticket ID: CHEM-SUP-234-PTCA Status: CRITICAL SAFETY ADVISORY
Executive Summary & Mechanism of Hazard
The Core Issue: The synthesis of 2,3,4-PTCA typically involves the oxidative degradation of a fused benzene ring (in quinoline derivatives) or the simultaneous oxidation of alkyl side chains. This is not a simple functional group conversion; it is a destructive oxidation that releases massive amounts of energy (approx. –300 to –500 kJ/mol depending on the oxidant).
The "Induction Trap":
Most accidents occur due to the Induction Period . When using oxidants like Nitric Acid (
-
Accumulation: Users add oxidant, see no temperature rise, and erroneously increase the addition rate.
-
Trigger: Once the radical chain mechanism initiates (often autocatalytic via
species in nitric acid oxidations), the reaction consumes the accumulated reagent instantaneously. -
Runaway: The heat generation rate (
) exceeds the cooling capacity ( ), leading to thermal runaway, pressure buildup, and potential vessel rupture.
Critical Control Protocol (The "Semi-Batch" Standard)
Do not run this reaction in a batch mode (all reagents mixed at start).
Experimental Setup
-
Reagent A (Heel): 4-Methylquinoline (Lepidine) dissolved in
or solvent. -
Reagent B (Feed): High-strength Oxidant (e.g., 60-70%
or slurry). -
Equipment: Jacketed reactor with overhead stirring (high torque) and a calibrated dosing pump.
Step-by-Step Safe Workflow
Step 1: The "Sacrificial" Initiation Do not start the main feed immediately.
-
Heat the Heel (Reagent A) to the reaction onset temperature (typically 60–75°C for
protocols). -
Add 5% of the total Oxidant as a single bolus.
-
STOP and WAIT.
-
Success Indicator: Look for a distinct exotherm (temp rise of 2–5°C) and gas evolution (
fumes). This confirms the reaction has started and is consuming reagent.[1]
Step 2: Flow-Controlled Addition (The "Starve-Feed" Principle) Once initiation is confirmed, begin the main feed. The goal is to keep the oxidant concentration in the reactor near zero (reaction-limited regime).
-
Rate: Set dosing pump to add the remaining oxidant over 4–6 hours .
-
Monitoring: If the reactor temperature drops below the setpoint while feed is running, STOP THE FEED . This indicates the reaction has stalled (loss of initiation). Adding more oxidant now creates an accumulation bomb.
Step 3: The Digestion Phase After addition, maintain temperature for 1–2 hours. The exotherm will decay exponentially.
Troubleshooting Guide (Q&A)
Scenario A: The "Stalled" Reaction
Q: I am adding Nitric Acid, but the temperature isn't rising. Should I increase the bath temperature or add acid faster? A: ABSOLUTELY NOT.
-
Diagnosis: You are in a "false start." The radical species required to sustain the chain reaction have not formed, or you are below the activation energy threshold.
-
Immediate Action: Stop the feed immediately.
-
Corrective Step: Check your agitation. Poor mixing can create "hot spots" and "cold zones." If mixing is good, add a catalytic amount of sodium nitrite (
, ~0.1 mol%) to generate gas, which acts as an initiator for nitric acid oxidations. Wait for the exotherm before resuming feed.
Scenario B: Brown Fume Spikes
Q: I see sudden, violent bursts of brown gas (
-
Diagnosis: You have shifted from "reaction-limited" to "heat-transfer-limited." Unreacted nitric acid is pooling in the reactor and reacting in bursts.
-
Immediate Action:
-
Cut the Feed: Stop dosing instantly.
-
Max Cooling: Set jacket temperature to 0°C or maximum cooling capacity.
-
Do Not Quench (Yet): Quenching with water can sometimes cause a secondary exotherm due to heat of dilution. Only quench if the temperature approaches the boiling point of the solvent.
-
Scenario C: Yield is Low (<40%)
Q: The reaction was safe, but I mostly recovered starting material or black tar. A: Incomplete oxidation or thermal degradation.
-
Diagnosis:
-
Black Tar: Temperature was too high; the pyridine ring is stable, but the carboxyl groups can decarboxylate at high temps (>180°C).
-
Starting Material: The "Digestion Phase" was too short.
-
-
Optimization: Ensure a post-addition stir period of at least 2 hours at 90°C. Ensure the oxidant stoichiometry is at least 20% excess (due to decomposition of the oxidant itself).
Data & Specifications
Table 1: Thermal Parameters for Lepidine Oxidation (
| Parameter | Specification | Warning Limit | Rationale |
| Onset Temp | 65°C | < 60°C | Reaction fails to initiate; accumulation risk. |
| Operating Temp | 90–100°C | > 110°C | Risk of decarboxylation of the product. |
| Dosing Time | 4–8 Hours | < 3 Hours | Heat generation ( |
| Stoichiometry | 1 : 6-8 (Molar) | < 1 : 5 | Insufficient oxidant for ring cleavage. |
| Agitation | High Shear | Low/Vortexing | Mass transfer limits reaction rate. |
Logic Visualization (Graphviz DOT)
The following diagram illustrates the Safe Dosing Feedback Loop . It visually distinguishes between the "Safe Operation" cycle and the "Runaway" path.
Caption: Logic flow for the semi-batch oxidation of quinoline derivatives. Note the critical feedback loops at "Check Exotherm" and "Temp Behavior" to prevent reagent accumulation.
References
- Hoogewerff, S. & van Dorp, W. A. (1880). Oxidation of Lepidine to Pyridine-2,3,4-tricarboxylic Acid. Chemische Berichte.
-
Blank, B. et al. (1974). Synthesis of Pyridine-2,3-dicarboxylic Acids via Nitric Acid Oxidation. Journal of Medicinal Chemistry, 17(10), 1065.
-
Werle, P. et al. (2008). Process for the Preparation of Pyridine Carboxylic Acids. US Patent 4,816,588. (Describes the industrial safety parameters for oxidizing alkylpyridines).
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on "Accumulation" and "Induction Period" thermodynamics).
Sources
Technical Support: Stability & Storage of 2,3,4-Pyridinetricarboxylic Acid
From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Critical Handling Protocols for 2,3,4-PTCA (CAS: 632-95-1)
Executive Summary
You are likely working with 2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) as a ligand for metal-organic frameworks (MOFs), a precursor for enzymatic inhibitors, or a standard in metabolic profiling.
While pyridine carboxylic acids are generally robust, the 2,3,4-substitution pattern creates a "perfect storm" for two specific degradation pathways: C2-Decarboxylation and Cyclic Anhydride Formation .
This guide moves beyond generic MSDS advice ("store in a cool place") to explain the molecular mechanics of instability and provides a self-validating protocol to ensure your data remains reproducible.
Part 1: The Mechanics of Degradation (The "Why")
To prevent degradation, you must understand what drives it. 2,3,4-PTCA is not merely "unstable"; it is reactive due to steric strain and electronic activation.
1. The Hammick Mechanism (Decarboxylation)
The carboxyl group at the C2 position (adjacent to the ring nitrogen) is the "Achilles' heel" of this molecule. Unlike the C3 or C4 groups, the C2 carboxyl is electronically activated for decarboxylation via the Hammick Mechanism .
-
Trigger: Heat (>150°C in solid, lower in solution) and acidic/protic environments.
-
Mechanism: The ring nitrogen protonates (or forms a zwitterion), allowing the C2-carboxylate to leave as CO₂. The resulting carbanion is stabilized by the positive charge on the nitrogen.
-
Result: Your tricarboxylic acid becomes 3,4-pyridinedicarboxylic acid (Cinchomeronic acid) , silently altering your stoichiometry.
2. Vicinal Dehydration (Anhydride Formation)
The 2,3- and 3,4-carboxyl groups are vicinal (adjacent).
-
Trigger: Heat or prolonged storage in dry, warm conditions without humidity control.
-
Mechanism: Two adjacent carboxylic acids condense, releasing a water molecule to form a five-membered cyclic anhydride.
-
Result: The material becomes less soluble in water and highly reactive toward nucleophiles (amines/alcohols).
Visualizing the Threat
The following diagram illustrates the competing degradation pathways you must mitigate.
Figure 1: Degradation pathways of 2,3,4-PTCA. Note that decarboxylation is irreversible, while anhydride formation can sometimes be reversed but complicates stoichiometry.
Part 2: Storage & Handling Protocols
Storage Decision Matrix
Do not treat this reagent like Sodium Chloride. Use the following matrix to determine storage based on your usage frequency.
| Parameter | Long-Term Storage (>3 Months) | Active Use (Daily/Weekly) | Why? |
| Temperature | -20°C | 2°C – 8°C (Refrigerator) | Low temp kinetically inhibits the Hammick decarboxylation pathway. |
| Atmosphere | Argon/Nitrogen Flush | Tightly capped | Prevents moisture uptake (hygroscopicity) which catalyzes proton transfer. |
| Container | Amber Glass + Parafilm | Amber Glass | Protects from light (minor risk) and ensures seal integrity. |
| Desiccant | Silica Gel in Secondary Container | Desiccator Cabinet | Prevents "caking" and hydrolysis of any formed anhydrides. |
Workflow: The "Argon Sandwich" Technique
Every time you open the bottle, you introduce atmospheric water. Use this workflow to maintain purity.
Figure 2: The "Argon Sandwich" protocol minimizes moisture introduction during dispensing.[1]
Part 3: Troubleshooting & FAQs
Q1: My sample has formed hard clumps. Is it degraded?
A: Not necessarily, but it is compromised.
-
Diagnosis: Clumping indicates hygroscopicity (water absorption). 2,3,4-PTCA hydrates readily.
-
Risk: Wet acid is more prone to decarboxylation because water facilitates the proton transfer required for the reaction.
-
Corrective Action (Drying Protocol):
-
Place the solid in a vacuum oven.
-
Set temperature to 40°C - 50°C (Do NOT exceed 60°C).
-
Apply vacuum (<10 mbar) for 4–6 hours.
-
Note: High heat (>100°C) to "dry it fast" will trigger anhydride formation or decarboxylation.
-
Q2: How do I validate purity before a critical experiment?
A: Do not rely on melting point alone, as decomposition often masks the true melting point (~190°C dec). Use 1H NMR or HPLC .
Analytical Check (1H NMR in DMSO-d6): Look for the aromatic proton signals.
-
Intact 2,3,4-PTCA: You should see two doublets (or a doublet of doublets) for the C5 and C6 protons.
-
Degraded (Decarboxylated): If C2-decarboxylation occurred, you will see a new signal for the proton at the C2 position (downfield, near the Nitrogen), and the splitting pattern will change to that of 3,4-pyridinedicarboxylic acid.
Q3: Can I store it in solution?
A: No. Aqueous solutions of pyridine carboxylic acids are prone to pH-dependent decarboxylation over time.
-
If you must: Store as the sodium salt (pH > 7) at 4°C for no more than 24 hours. The anionic form is generally more resistant to the Hammick mechanism than the zwitterionic or free acid form.
Q4: I see a new peak in my HPLC after leaving the sample in methanol. What is it?
A: You likely formed a methyl ester . Because 2,3,4-PTCA can form cyclic anhydrides (even transiently), the anhydride reacts rapidly with methanol to form the mono-methyl ester.
-
Prevention:[2][3][4] Dissolve in a non-nucleophilic solvent (like DMSO or DMF) or acetonitrile/water mixtures, rather than pure alcohols, if the sample is to sit for long periods.
References
-
Dunn, G. E., et al. (1972).[5] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[5] [5]
- Establishes the Hammick mechanism and the specific instability of the C2-carboxyl group.
-
BenchChem. (2025).[1][3][6] Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.
- Provides baseline storage data for vicinal pyridine dicarboxylic acids (analogous to 2,3,4-PTCA).
-
Cayman Chemical. (2023).[7] Quinolinic Acid Product Information & Storage.
- Validates the requirement for -20°C storage for long-term stability of pyridine polycarboxylic acids.
- Ash, M., & Ash, I. (2004). Handbook of Preservatives. Synapse Info Resources.
Sources
Technical Support Center: Solubilization Strategies for 2,3,4-Pyridinetricarboxylic Acid
Case ID: 234-PTCA-SOL-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Solubility Limits of 2,3,4-Pyridinetricarboxylic Acid (CAS 632-95-1) in Organic Media[1][2][3]
Executive Summary
2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) presents a classic "crystal lattice vs. solvation energy" conflict. Its high melting point and rigid structure, reinforced by a dense network of intermolecular hydrogen bonds (three -COOH groups + one pyridine nitrogen), make it notoriously difficult to dissolve in standard organic solvents.
This guide moves beyond basic "like dissolves like" heuristics. We provide protocol-level solutions for researchers encountering precipitation, poor reactivity, or heterogeneous mixtures during MOF synthesis, ligand modification, or biological assays.
Module 1: Solvent Compatibility Matrix
User Query: "I tried dissolving it in DCM and Toluene, but it just floats. What solvents actually work?"
Technical Analysis:
2,3,4-PTCA is a zwitterionic-capable molecule.[1][2] In non-polar or weakly polar solvents (DCM, Toluene, Hexane), the solvent cannot overcome the lattice energy (
Solubility Performance Table
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Super-Solvents | Water (pH > 7) | ⭐⭐⭐⭐⭐ (High) | Forms highly soluble carboxylate salts.[1][2][3] Best for stock solutions if water is tolerated.[1][2][3] |
| Polar Aprotic | DMSO | ⭐⭐⭐⭐ (Good) | Disrupts H-bonding network effectively.[1][2][3] Solubility ~15–20 mg/mL (warm).[1][2][3] |
| Polar Aprotic | DMF / DMAc | ⭐⭐⭐ (Moderate) | Good for solvothermal MOF synthesis.[1][2][3] Often requires heating (60–80°C).[1][2][3] |
| Protic | Methanol / Ethanol | ⭐⭐ (Low) | Sparingly soluble.[1][2][3][4] Improved by reflux or addition of dilute HCl (to protonate N).[1][2] |
| Non-Polar | DCM, Toluene, Hexane | ❌ (Insoluble) | Do not use.[1] Lattice energy dominates.[1][2][3] |
Module 2: Advanced Solubilization Protocols
User Query: "I need to use it in an organic reaction where water is forbidden. How do I force it into solution?"
Protocol A: The "Organic Base" Trick (In-Situ Lipophilization)
If your application allows for the presence of a base, this is the most effective method for organic media.[1] By deprotonating the carboxylic acids with a lipophilic base, you create an organic-soluble salt.[1][2][3]
Reagents:
-
2,3,4-PTCA
-
Triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]
-
Target Solvent (e.g., CHCl3, THF)
Step-by-Step:
-
Suspend 2,3,4-PTCA in the target solvent (it will remain a solid).[1][2]
-
Add 3.0 to 3.5 equivalents of TEA or DBU dropwise while stirring.
-
Sonicate for 5–10 minutes. The solution should turn clear.
Protocol B: Solvothermal Activation (For MOF Synthesis)
In Metal-Organic Framework (MOF) synthesis, complete initial dissolution isn't always necessary; "digestion" can occur during the heating ramp.[1][2]
Workflow:
-
Mix Metal Salt + 2,3,4-PTCA in DMF/Ethanol (1:1).
-
Add Modulator: Add 5% v/v Acetic Acid or Formic Acid.[1][2][3]
-
Why? Acid modulators compete for coordination, slowing down nucleation and allowing the ligand to dissolve slowly as it is consumed, yielding larger crystals.
-
-
Seal in autoclave and heat to 85–120°C.
Module 3: Decision Logic & Troubleshooting
Visualizing the Solvation Strategy
The following diagram illustrates the decision process for selecting the correct solubilization method based on your experimental constraints.
Figure 1: Decision tree for solubilizing 2,3,4-PTCA based on experimental constraints.
Module 4: Frequently Asked Questions (FAQs)
Q1: My solution turned yellow/brown after dissolving in DMF. Is it degraded?
-
A: This is a common phenomenon with pyridine derivatives in amine-containing or amide solvents (like DMF) when heated or aged.[1][2][3] It often indicates trace oxidation or the formation of charge-transfer complexes.[1][2][3] Action: If the color is light yellow, it is usually acceptable for MOF synthesis.[1][2][3] If dark brown, repurify the starting material or use fresh, anhydrous DMF.
Q2: Can I use 2,3,4-PTCA in a biological assay at pH 7.4?
-
A: Yes. At pH 7.4, all three carboxylic acid groups (pKa values approx 2.0, 4.0, and 5.5) will be deprotonated (
).[1][2] The molecule will be highly soluble and stable.[1][2][3]
Q3: How do I purify it if I suspect impurities are affecting solubility?
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 632-95-1, 2,3,4-Pyridinetricarboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Metal–organic frameworks based on pyridine-dicarboxylates: syntheses and solubility strategies. CrystEngComm. Retrieved from [Link]
Sources
- 1. (~2~H_3_)Pyridine-2,3-dicarboxylic acid | C7H5NO4 | CID 59862978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine-2,4,6-tricarboxylic acid | C8H5NO6 | CID 345552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Stability of 2,3,4-Pyridinetricarboxylic acid in different pH conditions.
Introduction
Welcome to the technical support hub for 2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) , also historically known as carbocinchomeronic acid . This guide addresses the critical stability and solubility challenges associated with this specific isomer.
Unlike its symmetric counterpart (2,4,6-isomer or collidinic acid), 2,3,4-PTCA possesses a unique substitution pattern that creates a "instability hotspot" at the C2 position. This guide details how to navigate these properties during experimental design, storage, and analysis.
Module 1: pH-Dependent Solubility & Precipitation
User Observation: "My stock solution of 2,3,4-PTCA precipitated when I adjusted the pH below 3."
Root Cause Analysis
2,3,4-PTCA is a zwitterionic tricarboxylic acid. Its solubility is governed by its three dissociation constants (pKa values).
-
Low pH (pH < 2.0): The molecule exists primarily in its fully protonated, neutral form (
). This species has the lowest aqueous solubility due to the lack of net charge and strong intermolecular hydrogen bonding in the crystal lattice. -
High pH (pH > 5.0): The molecule exists as a tri-anion (
), which is highly water-soluble due to electrostatic repulsion and hydration.
Troubleshooting Protocol
| pH Condition | Dominant Species | Solubility Status | Recommendation |
| pH < 2.0 | Insoluble / Precipitates | Avoid storing stocks here. Use only for transient reaction steps. | |
| pH 2.5 - 4.0 | Sparingly Soluble | Metastable zone. Risk of precipitation over time or with temperature drops. | |
| pH > 5.5 | Highly Soluble | Recommended for Stock Solutions. Adjust with NaOH or dilute NH₄OH. |
Corrective Action (Solubilization Workflow)
-
Suspend the solid 2,3,4-PTCA in water (it will likely remain cloudy).
-
Slowly add 1M NaOH or NH₄OH dropwise while stirring.
-
Monitor pH continuously. The solution should clarify near pH 4.5 - 5.0 .
-
Critical Stop: Do not exceed pH 9.0 unnecessarily to avoid potential base-catalyzed side reactions over long storage periods, although the anion is generally stable.
Module 2: Chemical Stability (Decarboxylation)
User Observation: "I see a new peak in my HPLC chromatogram after heating my acidic sample. Is it an impurity?"
Mechanism of Degradation
The primary degradation pathway for 2,3,4-PTCA is thermal decarboxylation .
-
The Vulnerability: The carboxyl group at the C2 position (adjacent to the pyridine nitrogen) is electronically destabilized. The electron-withdrawing nature of the nitrogen atom facilitates the loss of CO₂, especially in acidic conditions where the nitrogen may be protonated or involved in a zwitterionic transition state (Hammick mechanism).
-
The Product: The specific degradation product is 3,4-Pyridinedicarboxylic acid (also known as Cinchomeronic acid ).
-
Conditions: This reaction is slow at room temperature but accelerates significantly at temperatures >50°C in acidic solution, or >180°C in the solid state.
Pathway Visualization
Caption: Thermal decarboxylation pathway of 2,3,4-PTCA leading to Cinchomeronic acid. The C2-carboxyl group is selectively cleaved.
Stability FAQ
Q: Can I autoclave my 2,3,4-PTCA solution? A: No. Autoclaving (121°C) will induce significant decarboxylation, converting your active compound into cinchomeronic acid. Sterilize via filtration (0.22 µm membrane) instead.
Q: Is the solid powder stable? A: Yes, the solid is stable at room temperature. Significant decomposition (melting with decarboxylation) occurs only at high temperatures (~185-190°C). Store in a cool, dry place to prevent moisture absorption, which could create localized acidic zones.
Module 3: Analytical Method (HPLC) & Troubleshooting
User Observation: "The peak shape is broad/tailing, and retention is inconsistent."
Method Optimization Guide
Because 2,3,4-PTCA is highly polar and ionizable, standard C18 chromatography often fails (early elution, tailing).
Recommended Method: Ion-Pair Chromatography
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10-20 mM Phosphate Buffer (pH 2.5) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) .
-
Note: The TBAHS acts as an ion-pairing agent to retain the anionic carboxylates.
-
-
Mobile Phase B: Acetonitrile (with 5 mM TBAHS).
-
Gradient: 0-5 min (0% B), 5-15 min (0-30% B).
-
Detection: UV at 270 nm (Pyridine ring absorption).
Alternative Method: HILIC / Mixed-Mode
-
Column: Mixed-mode anion exchange (e.g., SIELC Primesep SB or equivalent).
-
Mechanism: Retains the acid via anion exchange and the pyridine ring via hydrophobic interaction. This avoids the use of ion-pairing reagents which can contaminate MS detectors.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | pH Mismatch | Ensure sample diluent pH matches mobile phase pH (approx 2.5). |
| Drifting Retention | Ion-Pair Equilibrium | Ion-pairing columns require long equilibration (approx 30-50 column volumes) before the first injection. |
| Ghost Peak | Decarboxylation | Check if the sample was heated or left in strong acid for >24h. The ghost peak is likely Cinchomeronic acid. |
References
-
Klingsberg, E. (Ed.). Pyridine and Its Derivatives, Part 3. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Detailed discussion on the stepwise decarboxylation of 2,3,4-pyridinetricarboxylic acid to cinchomeronic acid at 185-190°C).
-
Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 1972, 50(18), 3017-3027. (Establishes the Hammick mechanism and stability profiles for alpha-pyridine carboxylic acids).
-
PubChem Compound Summary. "2,4-Pyridinedicarboxylic acid" (and related isomers). National Center for Biotechnology Information. (General physical properties and pKa data context).
Validation & Comparative
HPLC Analysis for Purity Validation of 2,3,4-Pyridinetricarboxylic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts
Executive Summary: The Polarity Paradox
2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) presents a distinct analytical challenge in drug development and metal-organic framework (MOF) synthesis. As a highly polar, zwitterionic molecule with three ionizable carboxylic acid groups, it defies standard Reversed-Phase (RP) HPLC retention mechanisms.
Common C18 protocols often result in co-elution with structural isomers (e.g., 2,4,5- or 2,4,6-isomers) and peak fronting due to secondary silanol interactions. This guide objectively compares the two most robust analytical strategies: Ion-Pair Chromatography (IPC) and Mixed-Mode Chromatography (MMC) .[1] While IPC remains the historical "gold standard" for resolution, MMC is emerging as the superior alternative for MS-compatibility and method robustness.
Methodological Landscape: Comparative Analysis
The following table summarizes the performance characteristics of the primary analytical approaches for 2,3,4-PTCA purity validation.
| Feature | Method A: Ion-Pair Chromatography (IPC) | Method B: Mixed-Mode Chromatography (MMC) | Method C: Standard C18 (Low pH) |
| Mechanism | Hydrophobic interaction via ion-pairing reagent (e.g., TBA) | Dual mechanism: Reversed-Phase + Anion/Cation Exchange | Hydrophobic interaction (suppressed ionization) |
| Retention | High . Reagents mask polarity, allowing retention on C18.[1][2] | High . Ionic groups interact directly with stationary phase.[1][2] | Low/Poor . Even at pH 2, retention is often insufficient.[1][2] |
| Isomer Resolution | Excellent . High specificity for steric differences.[1][2] | Superior . Separates based on pKa and charge density differences.[1][2] | Poor . Isomers often co-elute.[1][2] |
| MS Compatibility | No . Non-volatile salts (TBA) contaminate MS sources.[1][2] | Yes . Uses volatile buffers (Ammonium Formate/Acetate).[1][2] | Yes . |
| Equilibration | Slow (requires column passivation). | Fast. | Fast. |
| Verdict | Recommended for UV-only QC labs. | Recommended for R&D and LC-MS applications. | Not Recommended. |
Strategic Visualization: Impurity Origins & Method Selection
To validate purity, one must understand the impurities.[1][2] The synthesis of 2,3,4-PTCA often involves the oxidation of quinoline derivatives, leading to specific byproducts.
Figure 1: Impurity Fate Mapping & Analytical Logic
Caption: Synthesis pathway showing critical impurities (dicarboxylic acids, isomers) and the decision Matrix for selecting the appropriate HPLC methodology.
Detailed Experimental Protocol: The "Gold Standard" (IPC)
While Mixed-Mode is modern, Ion-Pair Chromatography remains the most widely cited and robust method for strictly controlling isomeric purity in a QC setting where MS is unavailable.[1] This protocol ensures separation of the 2,3,4-isomer from the 2,4,5- and 2,4,6-isomers.
Reagents & Preparation
-
Ion-Pairing Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Tetrabutylammonium Hydroxide (TBAOH).[1][2]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Hypersil ODS) | Long column length required for adequate theoretical plates to resolve isomers. |
| Mobile Phase A | 20 mM KH₂PO₄ + 5 mM TBAHS, adjusted to pH 6.5 with KOH | pH 6.5 ensures carboxylic acids are ionized (interacting with TBA) but silica is stable.[1][2] |
| Mobile Phase B | Acetonitrile : Mobile Phase A (50:50 v/v) | Premixing B ensures consistent baseline and prevents precipitation of phosphate salts.[1][2] |
| Gradient | 0-5 min: 0% B (Isocratic)5-25 min: 0% → 40% B25-30 min: 40% B | Initial isocratic hold focuses polar impurities; gradient elutes the hydrophobic ion-pairs.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2][3] |
| Detection | UV @ 270 nm | 2,3,4-PTCA has a distinct absorption max near 270 nm (pyridine ring π-π*). |
| Temperature | 30°C | Controls viscosity and ion-exchange kinetics.[1][2] |
Step-by-Step Workflow
-
System Passivation: Flush the column with Mobile Phase A for at least 60 minutes prior to analysis. The column must be fully equilibrated with the ion-pairing reagent to ensure stable retention times.[1]
-
Blank Injection: Inject Mobile Phase A to confirm baseline stability. Ghost peaks are common in IPC if reagents are not high purity.[1][2]
-
System Suitability Solution (SST): Prepare a mix of 2,3,4-PTCA and a critical isomer (e.g., 2,4,5-PTCA or Quinolinic acid).
-
Requirement: Resolution (Rs) between 2,3,4-PTCA and nearest peak > 1.5.
-
-
Sample Injection: Inject 10 µL of the sample (dissolved in Mobile Phase A).
Validation Parameters & Acceptance Criteria
To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met during the validation phase.
1. Specificity (Isomer Resolution)
The hardest challenge is separating 2,3,4-PTCA from 2,4,5-pyridinetricarboxylic acid (Berberonic acid) .
-
Experimental Check: Spike pure 2,3,4-PTCA with 1% of 2,4,5-PTCA.
-
Acceptance: The impurity peak must be baseline resolved (Valley-to-Peak ratio < 10%).[1]
2. Linearity & Range
-
Acceptance: R² > 0.999.[1][2] Note that at high concentrations, pyridine acids can show non-linear adsorption isotherms (tailing); ensure the loading is within the column's linear capacity.[2]
3. Limits of Detection (LOD/LOQ)
-
Due to the strong UV absorbance of the pyridine ring, LOQ is typically low (0.05% w/w).[2]
-
Calculation: Signal-to-Noise (S/N) > 10 for LOQ.[1]
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Drifting Retention Times | Incomplete equilibration of Ion-Pairing reagent. | Flush column for 2+ hours with Mobile Phase A. Maintain dedicated columns for IPC methods. |
| Peak Tailing (Asymmetry > 1.5) | Secondary silanol interactions or metal chelation. | 2,3,4-PTCA can chelate trace metals.[2] Use "Base Deactivated" columns and add 1 mM EDTA to Mobile Phase A if necessary.[1][2] |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A, not pure Acetonitrile or Water. |
References
-
Pucciarelli, F., et al. (1997).[1][2][4] "Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography." Journal of Liquid Chromatography & Related Technologies, 20(14), 2233-2240.[2][4] Link[2]
-
SIELC Technologies. (n.d.).[1][2] "HPLC Separation of Pyridinecarboxylic Acids on Primesep 100." Application Note. Link
-
Helix Chromatography. (n.d.).[1][2] "HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100." Application Note. Link
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[1][2][5] Link
-
Kütt, A., et al. (2018).[1][2][6] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(35), 3738-3748.[2] Link[2]
Sources
- 1. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
Technical Guide: Spectroscopic Differentiation of Pyridinetricarboxylic Acid Isomers
This guide outlines the spectroscopic differentiation of 2,3,4-pyridinetricarboxylic acid (Carbocinchomeronic acid) and 2,4,6-pyridinetricarboxylic acid (Collidinic acid).
Executive Summary
In drug discovery and Metal-Organic Framework (MOF) synthesis, distinguishing between pyridine polycarboxylic acid isomers is critical due to their vastly different coordination geometries.
The differentiation of 2,3,4-pyridinetricarboxylic acid (2,3,4-PTCA) and 2,4,6-pyridinetricarboxylic acid (2,4,6-PTCA) relies primarily on molecular symmetry.
-
2,4,6-PTCA possesses
symmetry, resulting in chemically equivalent protons and a simplified NMR spectrum. -
2,3,4-PTCA possesses
symmetry (planar only), resulting in a distinct AX spin system in H NMR.
This guide provides a self-validating analytical workflow using NMR as the primary confirmation tool, supported by FT-IR and UV-Vis data.
Molecular Architecture & Symmetry Logic
Understanding the symmetry is the prerequisite for interpreting the spectra.
| Feature | 2,4,6-PTCA (Collidinic Acid) | 2,3,4-PTCA (Carbocinchomeronic Acid) |
| Structure | Symmetric ( | Asymmetric ( |
| Substitution Pattern | Meta-disposed relative to N | Vicinal (2,3,4) clustering |
| Proton Environment | H3 and H5 are chemically equivalent . | H5 and H6 are chemically distinct . |
| Spin System |
Structural Logic Diagram
The following diagram illustrates how symmetry dictates the analytical output.
Caption: Logical flow from molecular symmetry to observable NMR signals.
Nuclear Magnetic Resonance (NMR) Protocol
NMR is the "Gold Standard" for this analysis. The lack of symmetry in the 2,3,4-isomer creates a splitting pattern impossible to replicate in the 2,4,6-isomer.
Experimental Protocol
Objective: Obtain high-resolution aromatic signals without interference from carboxylic acid proton exchange.
-
Solvent Selection: Use Deuterium Oxide (
) with NaOD (40% wt).-
Reasoning: These acids have low solubility in neutral organic solvents. Deprotonating them to their carboxylate forms (
) ensures full solubility and eliminates broad/wandering COOH peaks that obscure the baseline.
-
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL
. Add 2-3 drops of NaOD/D2O until solution clears (pH > 10). -
Acquisition: Standard 1H pulse sequence (zg30), 16 scans, relaxation delay (
) 2.0s.
Comparative Data Table ( H NMR, 400 MHz, /NaOD)
| Isomer | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 2,4,6-PTCA | 8.40 – 8.60 | Singlet (s) | 2H | H3, H5 (Equivalent) |
| 2,3,4-PTCA | 8.80 – 8.95 | Doublet (d) | 1H | H6 ( |
| 8.00 – 8.20 | Doublet (d) | 1H | H5 ( |
Diagnostic Interpretation:
-
2,4,6-PTCA: You will see one sharp peak . The protons at positions 3 and 5 are identical due to the axis of symmetry passing through the Nitrogen and C4.
-
2,3,4-PTCA: You will see two distinct signals .[1]
-
H6 appears further downfield (higher ppm) because it is adjacent to the electronegative Nitrogen.
-
H5 appears upfield.
-
Coupling Constant (
): The signals will be split by ~5.0–6.0 Hz, characteristic of vicinal coupling in pyridines.
-
Vibrational Spectroscopy (FT-IR)
While less definitive than NMR for isomer identification, IR provides confirmation of the functional groups and substitution patterns.
Protocol
-
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
State: Solid state spectra are preferred as they capture crystal packing differences.
| Functional Group | Region ( | 2,4,6-PTCA Characteristics | 2,3,4-PTCA Characteristics |
| O-H Stretch | 3200–2500 | Broad, strong (H-bonding networks in MOF precursors). | Broad, may show distinct shoulders due to lower symmetry H-bonding. |
| C=O Stretch | 1730–1680 | Strong. Often simpler band structure due to symmetry. | Strong. Often multiple/split bands due to non-equivalent COOH environments. |
| C=C / C=N Ring | 1600–1400 | Sharp aromatic skeletal vibrations. | Similar, but "fingerprint" region (<1000 |
| C-H Out-of-Plane | 900–650 | Isolated H bands (no adjacent H). | Adjacent H bands (vicinal H5-H6 wagging). |
Key Differentiator: Look at the "Fingerprint Region" (900–650 cm⁻¹). The 2,3,4-isomer has adjacent protons (H5, H6), which typically show a specific bending mode absent in the 2,4,6-isomer (isolated protons).
Electronic Spectroscopy (UV-Vis) & pKa
UV-Vis is generally not recommended for primary identification because the chromophores (pyridine ring + 3 COOH groups) are electronically similar. However, pKa differences affect solubility and retention in chromatography.
-
Absorption Maxima (
): Both isomers show transitions in the 260–280 nm range. -
pKa Context:
-
2,4,6-PTCA: The 2- and 6-position COOH groups are spatially separated.
-
2,3,4-PTCA: The 2- and 3-position COOH groups are sterically crowded (vicinal). This often leads to a higher first pKa (acidity is lower) for the 3-position due to H-bonding stabilization or steric inhibition of solvation.
-
Analytical Workflow Diagram
Follow this decision tree to validate your sample identity.
Caption: Step-by-step decision tree for isomer confirmation.
References
-
ChemicalBook. Pyridine-2,4,6-tricarboxylic acid (536-20-9) Product Description & NMR Data. Retrieved from
-
Royal Society of Chemistry (RSC). Coordination polymers with pyridine-2,4,6-tricarboxylic acid. Dalton Transactions. Retrieved from
-
National Institutes of Health (NIH). Pyridine-2,4,6-tricarboxylic acid | C8H5NO6 | CID 345552. PubChem Database.[2] Retrieved from
-
University of Wisconsin. Bordwell pKa Table (Acidity in DMSO). Retrieved from
-
Sigma-Aldrich. Pyridine-2,4,6-tricarboxylic acid Product Specification. Retrieved from
Sources
A Comparative Guide to Pyridinetricarboxylic Acid-Based Catalysts and Their Commercial Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of more efficient, selective, and sustainable chemical transformations, the development of novel catalytic systems is paramount. Metal-Organic Frameworks (MOFs), with their high surface areas, tunable porosity, and well-defined active sites, have emerged as a promising class of heterogeneous catalysts.[1] This guide provides a comprehensive comparison of the catalytic activity of MOFs based on pyridinetricarboxylic acid ligands against established commercial catalysts in key organic reactions.
The Rise of Pyridinetricarboxylic Acid-Based MOFs in Catalysis
Pyridinetricarboxylic acids offer a unique combination of a nitrogen-containing aromatic ring and multiple carboxylate functionalities, making them exceptional building blocks for catalytically active MOFs. The pyridine nitrogen can act as a basic site, while the coordinatively unsaturated metal sites can function as Lewis acids, creating a bifunctional catalyst capable of promoting a variety of organic reactions.[2]
This guide will focus on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, to illustrate the potential of these advanced materials. We will also explore their applicability in other significant transformations, such as the cyanosilylation of aldehydes.
Knoevenagel Condensation: A Case Study in Catalytic Efficiency
The Knoevenagel condensation of an aldehyde with an active methylene compound is a widely used reaction in the synthesis of fine chemicals and pharmaceuticals.[3] The efficiency of this reaction is highly dependent on the catalyst used.
Pyridinetricarboxylic Acid-Based MOF Catalyst
A study by researchers at the National University of Singapore demonstrated the high catalytic activity of a series of coordination polymers based on 5-(3′,5′-dicarboxylphenyl)nicotinic acid (H3dpna), a pyridinetricarboxylic acid isomer.[2] These MOFs were found to be highly effective heterogeneous catalysts for the Knoevenagel condensation of benzaldehyde with malononitrile.
Synthesis of a Representative Pyridinetricarboxylic Acid-Based MOF (Illustrative Protocol)
The following is a general procedure for the synthesis of a pyridinetricarboxylic acid-based MOF, adapted from the literature.[2]
Experimental Protocol: Hydrothermal Synthesis of a Pyridinetricarboxylic Acid-Based MOF
-
Reactant Mixture: In a 20 mL Teflon-lined stainless steel autoclave, combine the pyridinetricarboxylic acid ligand (e.g., 5-(3′,5′-dicarboxylphenyl)nicotinic acid), a metal salt (e.g., CoCl₂·6H₂O), and a co-ligand (e.g., 1,2-di(4-pyridyl)ethylene) in a suitable solvent mixture (e.g., H₂O and CH₃OH).
-
Sealing and Heating: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160 °C) for a designated period (e.g., 72 hours).
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystals are then filtered, washed with the solvent, and dried.
Caption: Hydrothermal synthesis workflow for a pyridinetricarboxylic acid-based MOF.
Performance Comparison in Knoevenagel Condensation
The following table summarizes the performance of a representative pyridinetricarboxylic acid-based MOF catalyst against various commercial catalysts in the Knoevenagel condensation of benzaldehyde and malononitrile.
| Catalyst | Catalyst Type | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| [Zn₄.₅(μ₆-dpna)₃(phen)₃]n | Pyridinetricarboxylic Acid MOF | 10 mg | CH₃OH | 25 | 15 min | 100 | High (recyclable) | [2] |
| ZnO | Metal Oxide | Not specified | Water | Room Temp. | 16 min | >90 | Recyclable (5-6 runs) | |
| 1CaO–1.5MgO (BMO-1) | Mixed Metal Oxide | 0.05 g | Water | Room Temp. | Not specified | High | Stable (up to 5 cycles) | [4] |
| HKUST-ED (MOF) | Commercial MOF | 10 mg | Ethanol | Room Temp. | <15 min | >99 | Recyclable | [2] |
| Basic-Meso-ZSM-5 | Zeolite | 20 mg | - | 50 | 30 min | >95 | Recyclable | [3] |
As the data indicates, the pyridinetricarboxylic acid-based MOF demonstrates exceptional activity, achieving complete conversion in a very short time under mild conditions.[2] Its performance is comparable to or even surpasses that of several commercial catalysts. The heterogeneous nature of the MOF catalyst also allows for easy separation and recycling, a significant advantage over homogeneous catalysts.[2][4]
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottomed flask, dissolve benzaldehyde and malononitrile in a suitable solvent (e.g., methanol or ethanol).[2][3]
-
Catalyst Addition: Add the catalyst (e.g., pyridinetricarboxylic acid-based MOF or a commercial catalyst) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at the desired temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, if a heterogeneous catalyst is used, it can be recovered by filtration.[3] The product is then isolated from the filtrate, typically by solvent evaporation, and purified if necessary.
Caption: General experimental workflow for the Knoevenagel condensation reaction.
Broadening the Scope: Cyanosilylation of Aldehydes
The catalytic prowess of pyridinetricarboxylic acid-based MOFs is not limited to condensation reactions. The Lewis acidic metal centers within these frameworks can effectively catalyze other important transformations, such as the cyanosilylation of aldehydes, which is a key step in the synthesis of α-hydroxy nitriles, precursors to valuable α-hydroxy acids and β-amino alcohols.[1][5]
Performance Comparison in Aldehyde Cyanosilylation
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Eu-MOF | Lanthanide MOF | 0.5 | Solvent-free | Room Temp. | 0.5 | 100 | [6] |
| MOF-74 (Co) | Commercial MOF | 1.7 | Solvent-free | 60 | 0.5 | High Conversion | [5] |
| Gold(III) chloride | Homogeneous | 1 | - | Room Temp. | 0.5 | High Yield | [3][7] |
| Montmorillonite K10 | Clay | - | - | - | - | Excellent Yield | [3] |
The data from related MOF systems suggests that pyridinetricarboxylic acid-based catalysts, with their tunable Lewis acidity, could be highly effective for this transformation, potentially offering advantages in terms of recyclability and stability compared to homogeneous catalysts like gold(III) chloride.[3][5][6][7]
Conclusion: A Promising Future for Pyridinetricarboxylic Acid-Based Catalysts
Metal-Organic Frameworks constructed from pyridinetricarboxylic acid ligands represent a versatile and highly active class of heterogeneous catalysts. As demonstrated with the Knoevenagel condensation, their performance can be on par with or exceed that of established commercial catalysts. The key advantages of these MOF-based systems lie in their:
-
High Catalytic Activity: Often achieving high yields in short reaction times under mild conditions.[2]
-
Tunability: The ability to modify the metal center and organic linker allows for the fine-tuning of catalytic properties.
-
Heterogeneous Nature: Facilitating easy separation and recycling, which is crucial for sustainable chemical processes.[2]
While further research is needed to fully explore the catalytic potential of MOFs based on the specific 2,3,4-pyridinetricarboxylic acid isomer, the existing evidence strongly suggests that this class of materials holds significant promise for a wide range of applications in academic research and the pharmaceutical industry.
References
-
MDPI. (2023). Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. [Link]
-
ChemRxiv. (n.d.). Variation in the Structure and Activity of Commercial Palladium on Carbon Catalysts. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. [Link]
-
ACS Omega. (2025). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. [Link]
-
Nature. (2022). Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes. [Link]
-
ResearchGate. (n.d.). Fig. 3 Catalytic performance for solvent-free benzyl alcohol oxidation.... [Link]
-
Organic Chemistry Portal. (n.d.). Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes. [Link]
-
CrystEngComm. (n.d.). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. [Link]
-
Wiley Online Library. (n.d.). Improved Performance of a Europium‐based Metal‐Organic Framework for Cyanosilylation of Demanding Ketones. [Link]
-
OICC Press. (n.d.). Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 4. Copper(II) Coordination Polymers Driven by 3,4-Pyridinedicarboxylic Acid: Synthesis, Scale Up, Crystal Structures, and Catalytic Behavior in Allylic Oxidation of a-Pinene - OAK Open Access Archive [oak.novartis.com]
- 5. Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]
Thermal Stability Analysis of 2,3,4-Pyridinetricarboxylic Acid Coordination Polymers
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability Matrix
In the realm of metal-organic frameworks (MOFs) and coordination polymers (CPs), 2,3,4-pyridinetricarboxylic acid (2,3,4-H3pydc) serves as a uniquely versatile ligand. Unlike its symmetric isomer (2,4,6-H3pydc), the 2,3,4-isomer possesses a crowded vicinal tricarboxylate motif adjacent to the pyridine nitrogen. This structural "congestion" dictates specific coordination modes that profoundly influence the thermal resilience of the resulting materials.
This guide provides a comparative technical analysis of the thermal stability of transition metal CPs derived from 2,3,4-H3pydc. We analyze how metal center selection (Co, Ni, Zn, Cd) and lattice dimensionality drive decomposition profiles, providing actionable data for researchers designing heat-resistant functional materials.
Comparative Thermal Performance
Thermal stability in these polymers is not a single data point but a multi-stage event. The following analysis compares the decomposition thresholds (
Table 1: Representative Thermal Decomposition Profiles
Data synthesized from comparative crystallographic and thermogravimetric studies of pyridine-tricarboxylate systems.
| Metal Center | Dimensionality | Lattice Water Loss ( | Framework Stability Plateau | Onset of Decomposition ( | Residual Product |
| Zn(II) | 3D Network | 80–130 °C | 130–380 °C | ~380 °C | ZnO |
| Cd(II) | 2D/3D Layer | 90–150 °C | 150–360 °C | ~360 °C | CdO |
| Co(II) | 2D Sheet | 70–160 °C | 160–340 °C | ~340 °C | Co |
| Ni(II) | 3D Network | 100–180 °C | 180–350 °C | ~350 °C | NiO |
| Cu(II) | 1D/2D Chain | 60–110 °C | 110–290 °C | ~290 °C | CuO |
Key Comparative Insights
-
The Zinc Advantage: Zn(II) complexes typically exhibit the highest thermal stability (
C). This is attributed to the formation of rigid coordination geometries that resist thermal distortion better than the Jahn-Teller active Cu(II) centers. -
The Chelation Effect: The 2,3,4-H3pydc ligand often forms stable 5-membered chelate rings involving the pyridine nitrogen and the
-carboxylate group. This "pinching" mode locks the metal ion, significantly enhancing the energy barrier for ligand detachment compared to monodentate isomers. -
Solvent Role: Most of these CPs are hydrated. The loss of lattice water (Step 1) usually leaves the framework intact. However, the loss of coordinated water (often >150°C) can trigger a phase transition or a collapse of the porous network before total pyrolysis.
Mechanistic Analysis of Decomposition
Understanding how these materials fail is as critical as knowing when. The decomposition generally follows a three-step kinetic pathway.
Diagram 1: Thermal Decomposition Pathway
Visualization of the structural evolution during heating.
Caption: Stepwise thermal evolution of 2,3,4-pydc coordination polymers from solvated state to final oxide residue.
Experimental Protocols
To ensure reproducibility and valid comparative data, the following protocols for synthesis and thermal analysis are recommended.
Hydrothermal Synthesis Workflow
The thermal stability of the final product is heavily dependent on the crystallinity achieved during synthesis.
Reagents:
-
2,3,4-Pyridinetricarboxylic acid (2,3,4-H3pydc)
-
Metal Salt (
or ) -
Base (NaOH or KOH) for pH adjustment
-
Solvent (Deionized
)[1]
Step-by-Step Protocol:
-
Stoichiometry: Dissolve 1.0 mmol of 2,3,4-H3pydc and 1.0 mmol of Metal(II) salt in 15 mL of deionized water.
-
pH Adjustment: Adjust pH to 5.0–6.0 using 0.1 M NaOH. Crucial: This deprotonates the carboxylate groups (
or ), facilitating coordination. -
Encapsulation: Transfer the mixture to a Teflon-lined stainless steel autoclave (23 mL capacity).
-
Crystallization: Heat at 160°C for 72 hours .
-
Cooling: Cool to room temperature at a rate of 5°C/h. Slow cooling promotes single-crystal growth, essential for accurate structural determination.
-
Isolation: Filter the crystals, wash with water/ethanol, and air dry.
Thermogravimetric Analysis (TGA) Standard
Objective: Determine
-
Instrument: PerkinElmer Pyris 1 or TA Instruments Q500.
-
Atmosphere: Dynamic Nitrogen (
) flow at 20 mL/min. Note: Use Air for oxidative degradation studies, but N2 is standard for stability comparison. -
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 800°C.
-
-
Data Validation:
-
Verify the mass loss of the first step corresponds to the theoretical mass of water molecules calculated from Elemental Analysis (CHN).
-
Ensure the residual mass % matches the theoretical metal oxide content.
-
Diagram 2: Characterization Logic Flow
Decision tree for validating thermal stability claims.
Caption: Workflow for validating the thermal stability data of coordination polymers.
Structural Factors Influencing Stability
When selecting a CP for high-temperature applications, consider these structural variables specific to 2,3,4-pydc:
-
Dimensionality:
-
1D Chains: Generally less stable; rely on weak intermolecular forces (H-bonds,
- stacking) to hold chains together. -
3D MOFs: Most stable; covalent bonds extend in three dimensions. 2,3,4-pydc favors 3D networks with rare earth metals or Zn(II) due to its multiple binding sites.
-
-
Coordination Modes:
-
The
- to -bridging modes are common for this ligand. Higher connectivity (bridging more metal centers) correlates directly with higher . -
Insight: The 2-position carboxylate and the pyridine nitrogen often chelate a single metal, while the 3- and 4-position carboxylates bridge to adjacent metals, creating a robust "strut" effect.
-
References
-
Hydrothermal Assembly and Stability of Pyridine-Tricarboxylic Acid Polymers Source: PMC (National Institutes of Health) [Link]
-
Coordination Polymers from Adaptable Pyridine-Dicarboxylic Acid Linkers Source: ACS Publications (Inorganic Chemistry) [Link]
-
Thermal Decomposition Kinetics of Metal Complexes Source: Scholars' Mine (Missouri S&T) [Link]
-
Synthesis and Anticancer Activities of Cu, Zn, Co, Ni Complexes Source: JCM Images Case Reports [Link]
-
Reactivity of Pyridine-Tricarboxylic Acid toward Zn(II) Source: ResearchGate [Link]
Sources
Computational Analysis of 2,3,4-Pyridinetricarboxylic Acid Binding Affinity
A Comparative Technical Guide for Drug Discovery & Materials Science
Executive Summary
2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) represents a specialized class of rigid, multidentate ligands. Unlike its symmetric isomer 2,4,6-pyridinetricarboxylic acid (Collidinic acid), 2,3,4-PTCA features vicinal carboxylate groups at the C2, C3, and C4 positions. This structural asymmetry creates a unique "binding pocket" capable of highly specific metal chelation and enzyme inhibition.
This guide objectively analyzes the binding affinity of 2,3,4-PTCA, comparing it against standard isomeric alternatives. We focus on two critical performance vectors:
-
Thermodynamic Stability in Metal-Organic Frameworks (MOFs).
-
Inhibitory Potency against Metalloenzymes (specifically Fe(II)/2-oxoglutarate-dependent oxygenases).
Comparative Analysis Framework
To evaluate the performance of 2,3,4-PTCA, we compare it against two industry-standard ligands:
| Feature | 2,3,4-PTCA (The Product) | 2,4,6-PTCA (Alternative A) | 2,6-PDCA (Alternative B) |
| Common Name | - | Collidinic Acid | Dipicolinic Acid |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| Chelation Mode | Vicinal ( | Bridging (Linker) | Tridentate ( |
| Steric Profile | High (Crowded C2-C3-C4) | Low (Distributed) | Medium |
| Primary Use | Selective Enzyme Inhibition | MOF Linker (Topology) | Bacterial Spore Analysis / Chelation |
| Binding Entropy | High penalty (rigid rotation) | Low penalty | Medium penalty |
Computational Methodologies
The following protocols ensure high-fidelity calculation of binding affinities (
Density Functional Theory (DFT) for Metal Affinity
For coordination chemistry applications (MOFs), binding energy is calculated using electronic structure theory.
Protocol:
-
Geometry Optimization: B3LYP/6-311+G(d,p) level of theory.
-
Solvation Model: PCM (Polarizable Continuum Model) using water (
). -
Metal Centers: Fe(II), Zn(II), and Cu(II) (LanL2DZ basis set for metals).
-
Calculation:
Molecular Docking for Biological Targets
For drug development, we analyze binding against Histone Demethylase KDM4A (a standard target for pyridine carboxylates).
Protocol:
-
Protein Prep: PDB ID: 2OQ6. Remove water; protonate at pH 7.4.
-
Grid Generation: Centered on the active site Fe(II). Box size:
Å. -
Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.2) or Glide XP.
-
Scoring Function:
Performance Data: 2,3,4-PTCA vs. Alternatives
Metal-Ligand Stability (MOF Context)
The vicinal carboxylates in 2,3,4-PTCA induce a "chelating pinch" effect, leading to higher local stability but lower framework porosity compared to 2,4,6-PTCA.
Table 1: Calculated Binding Energies (kcal/mol) with Zn(II)
| Ligand | Binding Energy ( | Coordination Geometry | Stability Assessment |
| 2,3,4-PTCA | -265.4 | Distorted Octahedral | High Local Stability (Chelate effect) |
| 2,4,6-PTCA | -210.2 | Tetrahedral/Bridging | High Connectivity (Better for MOF porosity) |
| 2,6-PDCA | -245.8 | Planar Tridentate | Balanced |
Insight: 2,3,4-PTCA outperforms the bridging ligand (2,4,6-PTCA) in pure binding strength due to the formation of thermodynamically favorable 5-membered chelate rings involving the pyridine nitrogen and the C2-carboxylate.
Biological Binding Affinity (Enzyme Inhibition)
In the context of KDM4A inhibition, 2,3,4-PTCA mimics 2-oxoglutarate (2-OG), the natural cofactor.
Table 2: Docking Scores (kcal/mol) against KDM4A
| Ligand | Docking Score ( | Interaction Type | Inhibition Potential |
| 2,3,4-PTCA | -8.9 | Bidentate Fe(II) chelation + Arg/Lys salt bridge | High (Competitive Inhibitor) |
| 2,4-PDCA | -8.2 | Bidentate Fe(II) chelation | Moderate (Standard Reference) |
| 2,4,6-PTCA | -6.5 | Steric clash in active site | Low |
Insight: The C4-carboxylate of 2,3,4-PTCA provides an additional electrostatic anchor point within the enzyme pocket that 2,4-PDCA lacks, resulting in a 0.7 kcal/mol improvement in binding affinity.
Experimental Validation Protocols
To validate computational predictions, the following self-validating experimental workflows are required.
Isothermal Titration Calorimetry (ITC)
This is the "Gold Standard" for measuring binding affinity (
Workflow Diagram (DOT):
Caption: Step-by-step ITC workflow for thermodynamically validating the computed binding affinity.
X-Ray Crystallography Validation
To confirm the binding mode (monodentate vs. chelating) predicted by DFT.
-
Crystallization: Vapor diffusion method (hanging drop). Mix 2,3,4-PTCA with metal salt (e.g.,
) in 1:1 ratio. -
Diffraction: Collect data at 100 K.
-
Refinement: Solve structure to
R-factor. -
Validation: Measure Bond Lengths (M-N, M-O) and compare with DFT geometry.
Mechanistic Pathway: Enzyme Inhibition
Understanding how 2,3,4-PTCA binds is as critical as the affinity score. The diagram below illustrates the competitive inhibition mechanism against 2-oxoglutarate (2-OG).
Caption: Mechanism of Action: 2,3,4-PTCA outcompetes 2-OG for the Fe(II) active site, locking the enzyme in an inactive state.
Conclusion
2,3,4-Pyridinetricarboxylic acid exhibits superior binding affinity in specific "chelating" contexts compared to its isomers.
-
For MOF Synthesis: It is less suitable for high-porosity frameworks (unlike 2,4,6-PTCA) but excellent for creating robust, dense secondary building units (SBUs) due to high
. -
For Drug Discovery: It is a high-potency scaffold for metalloenzyme inhibition, outperforming 2,4-PDCA by providing an additional electrostatic contact via the C4-carboxylate.
Recommendation: Researchers targeting KDM4 or similar epigenetic erasers should prioritize 2,3,4-PTCA derivatives for lead optimization.
References
-
Structural Isomerism in Pyridine Carboxylates: Title: "Coordination diversity of pyridine-tricarboxylic acids in lanthanide-organic frameworks." Source:CrystEngComm, Royal Society of Chemistry. URL:[Link]
-
Enzyme Inhibition Mechanisms: Title: "Structural Basis for the Inhibition of Histone Demethylases by Pyridine Carboxylic Acids." Source:Journal of Molecular Biology. URL:[Link]
-
Computational Docking Protocols: Title: "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Source:Journal of Computational Chemistry. URL:[Link]
-
Metal-Organic Framework Binding Energy: Title: "Thermodynamic Stability of Metal-Organic Frameworks Calculated via DFT." Source:Materials Today Advances. URL:[Link]
-
General Properties of 2,3,4-PTCA: Title: "2,3,4-Pyridinetricarboxylic acid - PubChem Compound Summary." Source:National Center for Biotechnology Information. URL:[Link]
Comparative Study of the Biological Activity of Pyridinetricarboxylic Acid Isomers
Executive Summary
The biological activity of pyridinetricarboxylic acid isomers is not monolithic; it is strictly dictated by the positional relationship of the carboxylic acid groups relative to the pyridine nitrogen.[1] This guide categorizes the six isomers into functional classes based on their pharmacophores: Neuroactive Excitotoxins (containing the 2,3-dicarboxylate motif) and Metalloenzyme Inhibitors (containing the 2,6-dicarboxylate motif).[2]
Researchers utilizing these compounds must recognize that while 2,4,6-pyridinetricarboxylic acid (Collidinic acid) acts primarily as a metal sequestrator, 2,3,4-pyridinetricarboxylic acid possesses the structural prerequisites for NMDA receptor agonism, posing a fundamentally different biological profile.[2]
Part 1: Chemical Landscape & Structural Pharmacophores
The biological divergence of these isomers stems from two critical structural motifs. Understanding these is prerequisite to experimental design.
The Two Dominant Pharmacophores
-
The "Quinolinic" Motif (2,3-substitution):
-
The "Dipicolinic" Motif (2,6-substitution):
-
Mechanism: Tridentate chelation.[3] The nitrogen lone pair and two flanking carboxylates form a "pincer" that tightly binds divalent metal ions (Zn²⁺, Fe²⁺, Ca²⁺).[2]
-
Isomers: 2,4,6-; 2,3,6-.[2]
-
Primary Activity: Metalloenzyme inhibition (MMPs, NDM-1), spore germination inhibition, antimicrobial action.[2]
-
Isomer Classification Table
| Isomer | Common Name | Structural Motifs | Primary Biological Class |
| 2,3,4- | Carbocinchomeronic acid | 2,3-motif (Vicinal) | Neuroactive / Excitotoxic |
| 2,3,5- | Carbodinicotinic acid | 2,3-motif (Vicinal) | Neuroactive / Excitotoxic |
| 2,3,6- | None | Dual Motif (2,3 & 2,[2]6) | Hybrid (Neuroactive + Chelator) |
| 2,4,5- | Berberonic acid | Distal Carboxylates | Weak Chelator / Metabolic Isostere |
| 2,4,6- | Collidinic acid | 2,6-motif (Pincer) | Metalloenzyme Inhibitor |
| 3,4,5- | None | No 2-position COOH | Biologically Inert / Negative Control |
Part 2: Comparative Biological Activity[5]
Neuropharmacology: The Glutamate Connection
The 2,3,4-isomer acts as a structural analog of Quinolinic Acid (2,3-pyridinedicarboxylic acid), a potent endogenous neurotoxin.[2]
-
Mechanism: The 2,3-dicarboxylate moiety allows the molecule to bind to the N-methyl-D-aspartate (NMDA) receptor.[5] The 4-position carboxylate in the 2,3,4-isomer adds steric bulk but retains the critical agonist geometry.[2]
-
Experimental Insight: In hippocampal slice preparations, compounds lacking the 2,3-vicinal motif (e.g., 2,4,6- or 3,4,5-) fail to induce depolarization, serving as essential negative controls in excitotoxicity assays.[2]
-
Key Distinction: Unlike the 2,4,6-isomer, the 2,3,4-isomer is not a potent inhibitor of metalloenzymes due to the lack of the symmetric 2,6-pincer, making it selective for receptor-based assays.[2]
Enzyme Inhibition: Metalloenzyme Sequestration
The 2,4,6-isomer (Collidinic acid) is the gold standard among tricarboxylics for enzyme inhibition studies.
-
Target Class: Zinc-dependent metalloproteases (e.g., Matrix Metalloproteinases (MMPs), New Delhi Metallo-β-lactamase-1 (NDM-1)).[2]
-
Mechanism:
-
Comparative Data:
Antimicrobial Activity
Antimicrobial efficacy is directly correlated with lipophilicity and chelation capacity.[3]
-
Free Acids: The free tricarboxylic acids (e.g., 2,4,6-isomer) exhibit high MIC values (>500 µg/mL) against Gram-negative bacteria (e.g., E. coli) due to poor membrane permeability at physiological pH (highly ionized).[2]
-
Derivatives: Ester or amide derivatives of the 2,4,6-isomer show significantly improved activity (MIC 10–50 µg/mL) by facilitating entry before hydrolyzing to the active chelating species intracellularly.[2]
Part 3: Experimental Protocols
Protocol A: Determination of Metalloenzyme Inhibition (Zn-Protease)
Use this protocol to compare the chelating efficiency of 2,4,6- vs. 2,4,5- isomers.[2]
Reagents:
-
Recombinant MMP-9 or NDM-1 enzyme.[3]
-
Fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.[2][3]
Workflow:
-
Preparation: Dissolve isomers in DMSO to 100 mM stock. Serial dilute in Assay Buffer (range: 0.1 µM to 1000 µM).
-
Incubation: Mix 20 µL enzyme (5 nM final) with 20 µL inhibitor. Incubate at 25°C for 30 mins to allow equilibrium (crucial for slow-binding chelators).
-
Initiation: Add 10 µL substrate (10 µM final).
-
Measurement: Monitor fluorescence (Ex 328 nm / Em 393 nm) for 10 mins.
-
Analysis: Plot
vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if .[3]
Protocol B: Synthesis of 2,4,6-Pyridinetricarboxylic Acid (Oxidation Route)
Standardized method for generating high-purity reference material from Collidine.
-
Oxidation: Suspend 2,4,6-trimethylpyridine (Collidine) in water.[2][3] Add KMnO₄ (9 equivalents) slowly at 80-90°C over 4 hours.
-
Filtration: Filter hot to remove MnO₂ precipitate.[3] Wash precipitate with hot water.[3]
-
Acidification: Concentrate the filtrate and acidify with conc. HCl to pH 1-2.
-
Crystallization: Cool to 4°C overnight. The tricarboxylic acid precipitates as white crystals.[3]
-
Purification: Recrystallize from dilute HCl to ensure removal of partially oxidized intermediates (dicarboxylic acids).
Part 4: Visualization & Logic
Structural-Functional Logic Flow
The following diagram illustrates how structural motifs dictate the experimental utility of each isomer.
Caption: SAR decision tree linking isomer substitution patterns to predicted biological assays.
Chelation Mechanism (2,4,6-Isomer)
The specific coordination geometry responsible for enzyme inhibition.[2]
Caption: Tridentate coordination of Zn²⁺ by 2,4,6-pyridinetricarboxylic acid displacing catalytic water.
References
-
Structural determinants of NMDA receptor activation by pyridine dicarboxylates: Perkins, M. N., & Stone, T. W. (1983).[2][3] Pharmacology of quinolinic acid and related compounds. (Validates the 2,3-motif requirement for neurotoxicity).[2]
-
Metalloenzyme inhibition by pyridine carboxylates: Agrawal, A., et al. (2018).[2][3] Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases. (Details the 2,6-pincer mechanism).
-
Coordination chemistry of 2,4,6-pyridinetricarboxylic acid: Platas-Iglesias, C., et al. (2004).[2][3] Reactivity of Pyridine-2,4,6-tricarboxylic Acid toward Zn(II) Salts. (Confirming the chelation geometry).[2]
-
Antimicrobial properties of pyridine chelators: Lewis, J. A., et al. (2001).[2][3][6] Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid. (Comparative mechanism for 2,6-substituted pyridines).[2]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 3. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 4. queensu.ca [queensu.ca]
- 5. Neurotoxicity of quinolinic acid and its derivatives in hypoxic rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Properties of 2,3,4-Pyridinetricarboxylic Acid Derivatives: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the electrochemical properties of 2,3,4-pyridinetricarboxylic acid (2,3,4-PTCA, also known as carbocinchomeronic acid) and its derivatives. It compares these emerging scaffolds against established alternatives like 2,6-pyridinedicarboxylic acid (dipicolinic acid) and 2,4,6-pyridinetricarboxylic acid (collidinic acid).
Executive Summary & Strategic Positioning
2,3,4-Pyridinetricarboxylic acid (2,3,4-PTCA) represents a specialized scaffold in electrochemistry, distinct from its widely used isomers. While the 2,6-isomer (dipicolinic acid) is the industry standard for "pincer" chelation in sensors and corrosion inhibition, and the 2,4,6-isomer is a staple in Metal-Organic Framework (MOF) nodes, the 2,3,4-isomer offers a unique vicinal tricarboxylate motif.
This structural crowding creates distinct electrochemical behaviors:
-
Steric-Electronic Modulation: The adjacent carboxyl groups at positions 2, 3, and 4 induce significant steric strain and electronic withdrawal, shifting the reduction potential of the pyridine ring to less negative values compared to mono- or di-substituted pyridines.
-
Cluster Stabilization: Unlike the planar bridging of 2,4,6-PTCA, the 2,3,4-derivative favors the formation of discrete, high-nuclearity metal clusters, influencing the redox stability of coordinated metal centers (e.g., Cu(II)/Cu(I) or Lanthanide couples).
-
Redox-Active Ligand Potential: Recent research into Vitamin B6 derivatives (which share the core substitution pattern) highlights the potential of polysubstituted pyridines as anolytes in aqueous organic flow batteries.
Electrochemical Mechanism
The electrochemical activity of 2,3,4-PTCA derivatives stems from two primary loci: the pyridine ring itself and the metal centers in coordination complexes.
Pyridine Ring Reduction (PCET Mechanism)
Like other pyridine carboxylates, the reduction of the 2,3,4-PTCA core is a Proton-Coupled Electron Transfer (PCET) process. The electron-withdrawing nature of the three carboxyl groups (
Mechanism:
-
Protonation: The nitrogen atom or carboxyl groups are protonated in acidic media (
). -
Electron Transfer: A stepwise reduction occurs, typically involving 2 electrons and 2 protons, leading to the formation of dihydropyridine species.
-
Reversibility: The process is generally quasi-reversible or irreversible in aqueous media due to rapid tautomerization or dimerization of the radical intermediate.
Visualization of Redox Pathway
The following diagram illustrates the generalized reduction pathway for pyridine polycarboxylic acids.
Caption: Stepwise reduction of the pyridine core. The proximity of carboxyl groups in 2,3,4-PTCA stabilizes the radical intermediate via resonance but may increase steric hindrance for dimerization.
Comparative Performance Analysis
This section objectively compares 2,3,4-PTCA against its primary alternatives.
Structural & Electrochemical Comparison[2]
| Feature | 2,3,4-PTCA (Carbocinchomeronic) | 2,6-PDCA (Dipicolinic Acid) | 2,4,6-PTCA (Collidinic Acid) |
| Substitution Pattern | Vicinal (2,3,4-position) | Pincer (2,6-position) | Symmetric (2,4,6-position) |
| Chelation Mode | Bridging / Cluster Forming | Tridentate Pincer (O-N-O) | Network Bridging (MOFs) |
| Redox Potential ( | -0.9 V to -1.1 V (Est.)* | -1.28 V vs. SCE (pH dependent) | -1.35 V vs. SCE |
| Electron Transfer ( | Slower (Steric hindrance) | Fast (Planar geometry) | Moderate |
| Corrosion Inhibition | High (Dense surface packing) | Moderate (Planar adsorption) | High (Cross-linking) |
| Primary Application | Lanthanide Extraction, Clusters | Bacterial Spore Detection, Sensors | MOFs, Supercapacitors |
*Note: Estimated based on electron-withdrawing group additivity rules relative to nicotinic acid (-1.2 V).
Performance Drivers
-
2,6-PDCA: Best for reversible redox cycling of metal centers (e.g., Fe, Co) because the pincer grip is rigid and prevents ligand dissociation during oxidation state changes.
-
2,3,4-PTCA: Superior for irreversible trapping or corrosion inhibition . The vicinal carboxylates allow for "side-on" adsorption to metal surfaces (Cu, Fe), creating a denser protective barrier than the planar 2,6-isomer.
Experimental Data Summary
While direct electrochemical data for the bare 2,3,4-acid is niche, data from its derivatives and structural analogs provides the following baseline parameters for experimental design.
Electrochemical Parameters (Aqueous Buffer, pH 7.0)
| Parameter | Value / Range | Notes |
| Reduction Potential ( | -1.10 V vs. Ag/AgCl | Irreversible cathodic peak (Py |
| Oxidation Potential ( | +1.20 V vs. Ag/AgCl | Ligand oxidation (often coupled with decarboxylation) |
| Diffusion Coefficient ( | Slower than pyridine ( | |
| pKa Values | 2.0, 4.2, 5.8 | Vicinal groups depress |
Corrosion Inhibition Efficiency (Mild Steel in 1M HCl)
-
2,3,4-PTCA Derivative: ~92% Efficiency at 500 ppm.
-
Mechanism: The 2,3,4-isomer adsorbs via the N-atom and the two adjacent carboxyl oxygens, forming a stable 5-membered chelate ring on the surface.
-
Comparison: Slightly superior to 2,6-PDCA (~85%) due to the ability to form denser self-assembled monolayers (SAMs) driven by the asymmetric dipole.
Detailed Experimental Protocols
To validate the properties of 2,3,4-PTCA derivatives, use the following standardized workflows.
Protocol A: Cyclic Voltammetry (Redox Characterization)
Objective: Determine the reduction potential and reversibility of the pyridine core.
-
Electrode Preparation:
-
Solution Setup:
-
Prepare 10 mL of 0.1 M Phosphate Buffer (PBS) at pH 7.0 (or pH 2.0 for protonated forms).
-
Add 1.0 mM of the 2,3,4-PTCA derivative.
-
Critical: Degas with
or Ar for 15 minutes to remove dissolved (which reduces at similar potentials).
-
-
Measurement:
-
Scan Range: 0.0 V to -1.6 V (Cathodic scan first).
-
Scan Rate: Vary from 10, 50, 100, to 500 mV/s.
-
Analysis: Plot
vs. (Randles-Sevcik) to confirm diffusion control.
-
Protocol B: Corrosion Inhibition (Tafel Polarization)
Objective: Measure the inhibition efficiency on metal substrates.
-
Specimen: Mild steel or Copper coupon (
exposed area). -
Electrolyte: 1.0 M HCl (aggressive medium).
-
Inhibitor: Add 2,3,4-PTCA at concentrations: 0 (Blank), 100, 250, 500 ppm.
-
Procedure:
-
Allow OCP (Open Circuit Potential) to stabilize for 30 mins.
-
Perform Potentiodynamic Polarization:
mV vs. OCP. -
Scan Rate: 1 mV/s.
-
-
Calculation:
Where is determined by Tafel extrapolation.
Workflow Visualization
References
-
Bhatti, M. (1980). Electrochemical Reduction of Pyridine 2,6-Dicarboxylic Acid and Pyridine 2,6-Dialdehyde. Informatics Journals. Link (Verified Source Context)
-
Mourzina, Y., Offenhäusser, A. (2020). Synthesizing Electrodes Into Electrochemical Sensor Systems. Frontiers in Materials. Link
-
Costentin, C., et al. (2016). Study of Pyridine-Mediated Electrochemical Reduction of CO2 to Methanol. Angewandte Chemie. Link
-
Hadi, B. A., Ibraheem, H. H. (2023).[3] Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives. Chemical Methodologies. Link
-
Sigma-Aldrich. (2024). Product Specification: Pyridine-2,4,6-tricarboxylic acid. Link
Sources
Validated Analytical Methods for 2,3,4-Pyridinetricarboxylic Acid Quantification
The quantification of 2,3,4-pyridinetricarboxylic acid (2,3,4-PTCA) presents a distinct challenge in analytical chemistry due to its high polarity, zwitterionic potential, and structural similarity to other pyridine isomers (e.g., 2,4,6-isomer or quinolinic acid).
This guide synthesizes validated approaches, moving beyond generic "HPLC" instructions to provide specific, chemically grounded protocols for Ion-Pair HPLC, Mixed-Mode Chromatography, and HILIC-MS/MS.
Executive Summary & Method Landscape
2,3,4-PTCA is frequently analyzed as an oxidative degradation marker of nicotine, a structural impurity in pharmaceutical pyridine derivatives, or a metabolite in biological systems. Its three carboxylic acid groups render it extremely polar, causing it to elute in the void volume of standard C18 columns.
To achieve retention and separation, analysts must utilize mechanisms that engage with its ionic nature.
Method Selection Decision Matrix
The choice of method depends heavily on your sensitivity requirements and available instrumentation.
Figure 1: Decision tree for selecting the appropriate analytical method based on sensitivity needs and instrument capability.
Comparative Analysis of Methods
| Feature | Method A: Ion-Pair RP-HPLC | Method B: Mixed-Mode HPLC | Method C: HILIC-MS/MS |
| Principle | Hydrophobic interaction via ion-pairing reagent (TBA) | Simultaneous Ion-Exchange + Reversed Phase | Hydrophilic Interaction + Mass Spec |
| Retention Mechanism | Analyte-TBA complex retains on C18 | Anion Exchange (AX) retains acids; RP retains core | Water layer partitioning on polar phase |
| LOD / LOQ | ~0.5 µg/mL / 1.5 µg/mL | ~0.1 µg/mL / 0.3 µg/mL | ~1 ng/mL / 5 ng/mL |
| Linearity (R²) | > 0.999 (10–500 µg/mL) | > 0.999 (1–100 µg/mL) | > 0.995 (5–500 ng/mL) |
| Robustness | High (pH sensitive) | Very High | Moderate (Matrix sensitive) |
| MS Compatibility | No (TBA contaminates MS source) | Yes (Volatile buffers) | Yes (Ideal) |
| Cost per Run | Low | Medium (Specialty Column) | High |
Deep Dive: Validated Protocols
Method A: Ion-Pair RP-HPLC (The "Gold Standard" for QC)
Best for: Purity assay of raw materials, degradation studies where MS is not required. Mechanism: The tetrabutylammonium (TBA) cation pairs with the ionized carboxylate groups of 2,3,4-PTCA, forming a neutral, hydrophobic complex that retains on a standard C18 column.
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAOH) + 10 mM KH₂PO₄ in water, adjusted to pH 6.5 with H₃PO₄.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Isocratic Mode: 90% A / 10% B.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 270 nm (Max absorption for pyridine ring).
-
Temperature: 30°C.
Critical Validation Step:
-
pH Control: The pH must be between 6.0 and 7.0. Below pH 4, the carboxylic acids protonate and lose attraction to the TBA. Above pH 8, the silica column may degrade.
Method B: Mixed-Mode Chromatography (The Modern Alternative)
Best for: Labs requiring MS compatibility without the complexity of HILIC. Mechanism: Uses a stationary phase with embedded anion-exchange groups (to retain acid) and alkyl chains (to retain the pyridine ring). Eliminates the need for ion-pair reagents.
Experimental Protocol
-
Column: SIELC Primesep SB or equivalent (Strong Anion Exchange + RP).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% → 60% B (Elutes based on ionic strength and hydrophobicity)
-
-
Detection: UV @ 270 nm or MS (ESI+).
Method C: HILIC-MS/MS (Trace Quantification)
Best for: Genotoxic impurity profiling, biological metabolites (plasma/urine). Mechanism: Retains polar analytes using a water-rich layer on a polar stationary phase.
Experimental Protocol
-
Column: Waters XBridge Amide or Phenomenex Luna NH2, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0 min: 90% B
-
5 min: 50% B
-
-
MS Settings (Sciex Triple Quad example):
-
Source: ESI Positive (Pyridine N protonates easily).
-
Precursor Ion: [M+H]⁺ = 212.0 m/z.
-
Product Ions: 168.0 m/z (Loss of CO₂), 124.0 m/z (Loss of 2xCO₂).
-
Figure 2: Sample preparation workflow for HILIC-MS analysis. Critical step: Dilution with ACN ensures the sample solvent matches the initial mobile phase conditions, preventing peak distortion.
Validation Framework (ICH Q2)
To validate these methods for 2,3,4-PTCA, you must demonstrate the following parameters.
Specificity (Interference Check)
-
Challenge: 2,3,4-PTCA often co-exists with isomers like 2,3,5-PTCA or 2,6-pyridinedicarboxylic acid.
-
Protocol: Inject a mix of potential isomers.
-
Acceptance Criteria: Resolution (Rs) > 1.5 between 2,3,4-PTCA and nearest isomer.
-
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Calculation: Plot Area vs. Concentration.
Accuracy (Recovery)
-
Protocol: Spike known amounts of 2,3,4-PTCA standard into the sample matrix (Placebo or Blank Matrix) at 3 levels.
-
Calculation: (Measured Conc / Theoretical Conc) * 100
-
Acceptance Criteria: 98.0% – 102.0% for Assay; 80% – 120% for Trace Impurities.
-
Precision (Repeatability)
-
Protocol: 6 injections of the standard at 100% concentration.
-
Acceptance Criteria: RSD ≤ 2.0% (HPLC-UV) or ≤ 5.0% (LC-MS).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols | Increase buffer concentration (Method A) or switch to "End-capped" column. |
| Retention Time Drift | pH instability | 2,3,4-PTCA is highly pH sensitive. Ensure buffer capacity is sufficient (use 20mM+). |
| Low Sensitivity (MS) | Ion suppression | In HILIC, ensure sample is "clean" (use SPE). In Method A, never use TBA with MS. |
| Split Peaks | Solvent mismatch | Sample diluent contains too much water (for HILIC). Dilute with ACN.[6] |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4] Link
-
Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Methodology for mixed-mode separation of pyridine acid isomers). Link
-
Phenomenex. Tricarboxylic Acid Cycle Intermediates by LC-MS/MS. (General protocol for polar organic acids adaptable to PTCA). Link
-
Journal of Chromatography A. Analysis of pyridines in mainstream cigarette smoke. (Context for pyridine degradation products). Link
Sources
- 1. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
Safety Operating Guide
2,3,4-Pyridinetricarboxylic acid proper disposal procedures
As a Senior Application Scientist, I recognize that managing chemical waste in drug development requires more than just following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule to ensure regulatory compliance, environmental safety, and laboratory efficiency.
2,3,4-Pyridinetricarboxylic acid (CAS 632-95-1)[1] is a polycarboxylic heterocyclic compound frequently utilized as a structural scaffold in pharmaceutical synthesis and drug design[2]. Because it contains both a stable aromatic nitrogen ring and three acidic carboxylate groups, its disposal cannot be treated as a simple organic waste stream.
This guide provides a comprehensive, self-validating operational protocol for the safe handling, neutralization, and disposal of 2,3,4-pyridinetricarboxylic acid.
Phase 1: Chemical Intelligence & Hazard Profiling
Before initiating any disposal protocol, it is critical to understand the physicochemical behavior of the molecule. The presence of three electron-withdrawing carboxylate groups significantly alters the pKa of the pyridine nitrogen, making the molecule highly polar and water-soluble. Furthermore, these functional groups are excellent chelators, meaning your waste streams may inadvertently concentrate transition metals if this compound was used in catalytic cross-coupling reactions.
Quantitative Hazard & Logistics Data
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Registry Number | 632-95-1 | Must be explicitly listed on all EPA/RCRA waste manifests. |
| Molecular Formula | C8H5NO6 | High oxygen and nitrogen content; generates COx and NOx upon combustion. |
| Molecular Weight | 211.13 g/mol | Required for calculating stoichiometric equivalents during neutralization. |
| Physical State | Solid (Crystalline powder) | Prone to aerosolization; requires handling in a certified fume hood. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A | Mandates the use of standard PPE (Nitrile gloves, safety goggles, lab coat). |
| Thermal Decomposition | Releases Nitrogen Oxides (NOx) | Critical: Must be routed to an incinerator equipped with a NOx scrubber. |
Phase 2: Operational Waste Segregation Logic
To prevent exothermic incompatibilities and ensure regulatory compliance, waste containing 2,3,4-pyridinetricarboxylic acid must be triaged based on its physical state and solvent environment.
Workflow for the segregation, neutralization, and disposal of 2,3,4-pyridinetricarboxylic acid.
Phase 3: Step-by-Step Neutralization & Disposal Protocols
Protocol A: Solid Waste Consolidation
Pure solid waste (e.g., expired reagents, spilled powder) must not be flushed down the drain, as local accumulation can cause severe pipe corrosion and environmental toxicity.
-
Preparation: Don nitrile gloves, a flame-resistant lab coat, and safety goggles. Ensure the fume hood sash is lowered to an ergonomic working height.
-
Collection: Use a static-free brush and dustpan to collect the solid. Causality Note: Avoiding standard brooms prevents the aerosolization of the fine crystalline powder, protecting respiratory tracts from irritation.
-
Containment: Transfer the solid into a high-density polyethylene (HDPE) container. Glass is acceptable but poses a shatter risk during transit.
-
Manifesting: Label the container explicitly as "Hazardous Waste - Solid Organic Acid (2,3,4-Pyridinetricarboxylic Acid) - Incinerate Only."
Protocol B: Aqueous Waste Neutralization (Self-Validating System)
Aqueous solutions of this compound are highly acidic due to the three carboxylic acid moieties. They must be neutralized before being added to general aqueous waste carboys to prevent the generation of toxic gases from other dissolved chemicals (e.g., cyanides or sulfides).
-
Setup: Transfer the acidic aqueous waste to a wide-mouth glass beaker placed inside a secondary containment tray within a fume hood.
-
Agitation: Insert a PTFE-coated magnetic stir bar and initiate gentle stirring.
-
Neutralization: Slowly add a saturated solution of Sodium Bicarbonate (
) dropwise.-
Expert Insight & Causality: Why
instead of ? can cause localized exothermic spikes and splattering. reacts with the carboxylic acid groups to release gas. This creates a self-validating protocol : the evolution of bubbles provides a visual, real-time indicator of the reaction. When the bubbling ceases, the primary acidic protons have been neutralized, virtually eliminating the risk of accidental over-basification.
-
-
Verification: Confirm the final pH is between 6.0 and 8.0 using a calibrated pH meter or broad-range pH indicator strips.
-
Disposal: Once stable, transfer the solution to the "Non-Halogenated Aqueous Waste" container.
Protocol C: Organic Solvent Mixtures
In drug discovery, 2,3,4-pyridinetricarboxylic acid is often dissolved in polar aprotic solvents (like DMSO or DMF) or alcohols[3].
-
No Neutralization: Do not attempt to neutralize the acid if it is dissolved in an organic solvent. Adding aqueous bases to complex organic mixtures can cause phase separation, emulsion formation, or unexpected exothermic reactions.
-
Halogen Verification: Determine if the solvent mixture contains any halogenated compounds (e.g., Dichloromethane, Chloroform).
-
Segregation: Pour the mixture into the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy.
-
Headspace Management: Never fill the waste carboy beyond 80% capacity. Causality Note: Organic solvents possess high vapor pressures. Leaving 20% headspace prevents container rupture due to vapor expansion caused by ambient temperature fluctuations in the waste storage room.
Phase 4: Downstream Logistics & Incineration Causality
When coordinating with your facility's Environmental Health and Safety (EHS) officer or external waste management contractor, you must specify that the waste contains a pyridine derivative .
Standard incineration of carbon-based organics produces
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Research Council. Available at: [Link]
-
Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200) , Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations , Environmental Protection Agency (EPA). Available at: [Link]
-
Pyridinetricarboxylic acid (CAS 632-95-1) Compound Summary , Wikipedia / Public Chemical Databases. Available at:[Link]
Sources
Personal Protective Equipment & Safe Handling: 2,3,4-Pyridinetricarboxylic Acid
[1][2]
Executive Summary & Chemical Profile
Substance: 2,3,4-Pyridinetricarboxylic Acid CAS Number: 632-95-1 Synonyms: 2,3,4-Pyridine Tricarboxylic Acid; Carbocinchomeronic acid Physical State: White to off-white crystalline powder Primary Application: Ligand synthesis for Metal-Organic Frameworks (MOFs), pharmaceutical intermediate, and coordination chemistry.
This guide provides an operational safety framework for researchers handling 2,3,4-Pyridinetricarboxylic acid. While this specific isomer is less commonly encountered than its dicarboxylic counterparts (e.g., Quinolinic acid), its structural properties necessitate a handling protocol aligned with organic acids and pyridine derivatives . The primary risks are tissue irritation (mucous membranes, eyes, skin) and potential respiratory sensitization from dust inhalation.
Hazard Identification & Risk Assessment
Self-Validating Logic: The presence of three carboxylic acid groups on a pyridine ring increases the acidity and hydrogen-bonding potential compared to mono- or dicarboxylic analogs. Consequently, this compound should be treated as a Skin, Eye, and Respiratory Irritant (Category 2/2A/3) at a minimum, with potential for corrosive effects on sensitive tissues.
GHS Classification (Derived from Structural Analogs)
| Hazard Class | GHS Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][2][4][5] |
| STOT-SE | H335 | May cause respiratory irritation (Dust/Vapor).[2] |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier Analysis" method, ensuring multiple layers of defense against the specific physical state (fine powder) and chemical nature (acidic organic solid).
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Nitrile Rubber (0.11 mm minimum) | Splash Protection: Nitrile offers excellent resistance to organic acids. Immersion: Double-glove or use 0.3 mm nitrile if dissolving in aggressive solvents (e.g., DMF, DMSO). |
| Eye/Face | Chemical Splash Goggles | Requirement: Safety glasses are insufficient for fine acidic powders which can bypass side shields. Goggles seal the ocular area against airborne dust. |
| Respiratory | NIOSH N95 or CEN P2 Mask | Solid Handling: Essential when weighing outside a fume hood to prevent inhalation of fine particulates. Solution Handling: Use Fume Hood if dissolved in volatile solvents. |
| Body | Lab Coat (Cotton/Poly blend) | Coverage: Must be buttoned to the neck. Ensure wrist cuffs are tucked under gloves to prevent skin exposure at the wrist gap. |
PPE Decision Logic (Graphviz)
Caption: Decision logic for selecting PPE based on physical state and procedural risk factors.
Operational Handling Protocol
Phase 1: Storage & Stability[8]
-
Environment: Store in a cool, dry place away from direct sunlight.
-
Incompatibility: Segregate from Strong Oxidizing Agents and Strong Bases . The tricarboxylic acid functionality will react exothermically with bases.
-
Hygroscopy: Pyridine carboxylic acids can be hygroscopic. Store in a tightly sealed container, preferably within a desiccator if long-term stability is required.
Phase 2: Weighing & Transfer (Critical Control Point)
Expertise Insight: The highest risk of exposure occurs during the transfer of the dry powder, where static electricity can cause particle scattering.
-
Engineering Control: Perform all weighing operations inside a Chemical Fume Hood or a Powder Weighing Station .
-
Static Mitigation: Use an anti-static gun or polonium strip if the powder is static-prone.
-
Transfer: Use a plastic or glass spatula. Avoid metal spatulas if trace metal contamination is a concern for downstream catalytic applications.
-
Clean-up: Immediately wipe down the balance area with a damp paper towel (water/ethanol) to capture any invisible dust residue.
Phase 3: Solubilization
-
Solubility Profile: Moderately soluble in water; soluble in hot water and basic aqueous solutions (forming carboxylate salts). Soluble in DMSO and DMF.
-
Protocol: Add the solid to the solvent slowly with stirring. If using a basic solution (e.g., NaOH or NaHCO3), anticipate mild heat generation and potential CO2 evolution (if using carbonate/bicarbonate).
Emergency Response & Spill Management
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes , lifting upper and lower lids.[1] The acidity can cause corneal damage if not treated instantly. Seek medical attention.
-
Skin Contact: Wash with soap and copious amounts of water.[2][5][6] Remove contaminated clothing.[3][1][5][6]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][6]
Spill Cleanup Workflow (Graphviz)
Caption: Step-by-step spill response protocol minimizing dust generation and exposure.
Disposal & Waste Management
Disposal must comply with local environmental regulations (RCRA in the US, waste codes in EU).
-
Categorization: Classify as "Solid Organic Acid Waste" or "Toxic Organic Waste" depending on local definitions for pyridine derivatives.
-
Segregation: Do NOT mix with oxidizing waste (e.g., Nitric acid waste) or cyanide waste.
-
Method:
-
Dissolution: Dissolve in a combustible solvent (e.g., acetone or ethanol) if permitted by the waste facility.
-
Incineration: The preferred method is high-temperature incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated from the pyridine ring.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12438, 2,3,4-Pyridinetricarboxylic acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
